molecular formula C8H8N2O2 B1672271 Isophthalamide CAS No. 1740-57-4

Isophthalamide

Cat. No.: B1672271
CAS No.: 1740-57-4
M. Wt: 164.16 g/mol
InChI Key: QZUPTXGVPYNUIT-UHFFFAOYSA-N
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Description

Isophthalamide is a benzenedicarboxamide. It derives from an isophthalic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPTXGVPYNUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169744
Record name 1,3-Benzenedicarboxamide
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1740-57-4
Record name 1,3-Benzenedicarboxamide
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Record name Isophthalamide
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Record name 1,3-Benzenedicarboxamide
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Record name Isophthaldiamide
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Record name ISOPHTHALAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Isophthalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure and bonding of isophthalamide. The document elucidates the molecule's architecture, the nature of its chemical bonds, and the experimental methodologies used to determine these properties, offering valuable insights for professionals in chemical research and drug development.

Core Chemical Structure

This compound, systematically named benzene-1,3-dicarboxamide , is an organic compound with the molecular formula C₈H₈N₂O₂ .[1][2][3][4] Its structure is characterized by a central benzene ring to which two amide functional groups (-CONH₂) are attached at the meta (1 and 3) positions.[1][2] This arrangement distinguishes it from its isomers, phthalamide (ortho-substituted) and terephthalamide (para-substituted).

The this compound molecule is a derivative of isophthalic acid.[2] The presence of both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) on the amide functionalities allows for the formation of extensive intermolecular hydrogen-bonding networks, which are fundamental to its solid-state structure and material properties.[1]

isophthalamide_structure cluster_amide1 cluster_amide2 C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 H_C4 H C4->H_C4 C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 O1 O C7->O1 N1 N C7->N1 H1 H N1->H1 H2 H N1->H2 O2 O C8->O2 N2 N C8->N2 H3 H N2->H3 H4 H N2->H4

Figure 1: Chemical structure of this compound.

Chemical Bonding Analysis

The bonding in this compound can be analyzed through its covalent framework, atomic hybridization, and the non-covalent interactions that dictate its supramolecular chemistry.

Covalent Bonding and Hybridization

The this compound molecule is comprised of a stable aromatic core and two reactive amide groups.

  • Benzene Ring: Each of the six carbon atoms in the benzene ring is sp² hybridized . This hybridization results in a trigonal planar geometry for each carbon, forming σ-bonds with two adjacent carbons and one hydrogen (or one amide-bearing carbon). The remaining unhybridized p-orbital on each carbon atom participates in the delocalized π-system, which confers aromatic stability to the ring.

  • Amide Groups: The bonding within the amide groups is of particular interest.

    • The carbonyl carbon is sp² hybridized , forming σ-bonds with the ring carbon, the nitrogen, and a π-bond with the oxygen. This results in a trigonal planar geometry around the carbonyl carbon.

    • The amide nitrogen is also considered sp² hybridized . While a simple analysis might predict sp³ hybridization due to the lone pair, the lone pair on the nitrogen delocalizes into the carbonyl π-system (conjugation). This resonance effect imparts a partial double-bond character to the C-N bond and constrains the geometry around the nitrogen to be trigonal planar.

    • The carbonyl oxygen is sp² hybridized , with two lone pairs occupying two of the three sp² hybrid orbitals.

Non-Covalent Interactions

While covalent bonds define the molecule itself, non-covalent interactions govern its aggregation in the solid state.

  • Hydrogen Bonding: The primary intermolecular force is hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. These interactions lead to the formation of robust, self-assembled supramolecular structures, such as sheets or tapes, which stabilize the crystal lattice.

  • π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules align. These interactions, though weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal packing.

Quantitative Structural Data

ParameterValueCitation
Compound Name N,N′-Bis(2,5-dichlorophenyl)this compound[3]
Molecular Formula C₂₀H₁₂Cl₄N₂O₂[3]
Crystal System Monoclinic[3]
Space Group P2₁/c (assumed from context)[3]
Unit Cell Dimensions a = 11.3661 Å, b = 10.0239 Å, c = 8.9470 Å[3]
β = 109.988°[3]
Volume (V) 957.95 ų[3]
Molecules per Unit Cell (Z) 2[3]

In this derivative, the two amide groups are twisted away from the plane of the central benzene ring by approximately 27.5°.[3] The two C=O groups adopt an anti orientation relative to each other.[3] The crystal packing is stabilized by weak intermolecular N—H⋯O interactions.[3] Bond lengths within the core structure are reported to be within normal ranges.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional structure of a crystalline compound like this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and the overall molecular conformation.

Methodology
  • Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For this compound, solvents such as ethanol or a mixture of dimethylformamide and water could be employed. The goal is to produce defect-free crystals of a suitable size (typically 0.1-0.5 mm).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling under a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots of varying intensity). A modern detector, such as a CCD or CMOS detector, records the positions and intensities of thousands of these reflections.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics such as the R-factor.

xray_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth 1. Crystal Growth data_collection 2. X-ray Data Collection crystal_growth->data_collection Mount Crystal structure_solution 3. Structure Solution (Phase Problem) data_collection->structure_solution Reflection Intensities refinement 4. Structure Refinement structure_solution->refinement Initial Atomic Model validation 5. Model Validation refinement->validation Refined Model final_structure Final 3D Structure (Bond Lengths, Angles) validation->final_structure

Figure 2: Workflow for Single-Crystal X-ray Diffraction.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of Isophthalamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalamide, also known as benzene-1,3-dicarboxamide, is a fundamental organic molecule that serves as a core structural motif in a wide array of materials and therapeutic agents. Its rigid aromatic core and hydrogen-bonding amide functionalities impart specific conformational preferences that are crucial for its function in various applications. In the realm of drug development, this compound derivatives have emerged as promising candidates for antiplatelet and anticancer therapies. A thorough understanding of the molecular geometry and conformational dynamics of the this compound core is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the molecular geometry of this compound, details the experimental and computational methods used for its characterization, and explores its relevance in key signaling pathways pertinent to drug development.

Molecular Geometry and Conformation of this compound

The molecular geometry of this compound is characterized by a planar benzene ring with two amide substituents at the meta positions. The planarity of the benzene ring is a defining feature, while the orientation of the amide groups relative to the ring and to each other dictates the overall conformation of the molecule. The key determinants of this compound conformation are the rotational barriers around the C(ring)-C(amide) and C-N bonds.

Conformational Isomers

The amide functional group can exist in two planar conformations: cis and trans. In the context of this compound, this refers to the relative orientation of the carbonyl oxygen and the amide N-H bond. While the trans conformation is generally more stable for acyclic amides, the potential for intramolecular hydrogen bonding and crystal packing forces can influence the observed conformation in the solid state. Furthermore, the rotation of the entire amide group relative to the benzene ring leads to different conformers.

Quantitative Geometric Parameters

The precise bond lengths, bond angles, and dihedral angles of this compound have been determined through single-crystal X-ray diffraction studies. The crystallographic data for benzene-1,3-dicarboxamide reveals a largely planar molecule with specific orientations of the amide groups. Below is a summary of key geometric parameters obtained from the crystal structure of a closely related derivative, N,N'-bis(3-methylphenyl)this compound, which provides insight into the core this compound geometry.

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C-C (aromatic)C1-C2, C2-C3, etc.~1.39 Å
C(ring)-C(amide)C1-C7, C3-C8~1.50 Å
C=OC7=O1, C8=O2~1.23 Å
C-NC7-N1, C8-N2~1.33 Å
Bond Angles (°)
C-C-C (aromatic)C1-C2-C3, etc.~120°
C(ring)-C(ring)-C(amide)C2-C1-C7, C2-C3-C8~120°
O=C-NO1-C7-N1, O2-C8-N2~122°
C(ring)-C-NC1-C7-N1, C3-C8-N2~117°
Dihedral Angles (°)
Amide Plane vs. Benzene RingO1-C7-C1-C2Variable
O2-C8-C3-C2Variable

Note: The values presented are approximate and are based on the crystal structure of N,N'-bis(3-methylphenyl)this compound (CCDC Refcode: 233463) as a representative example. The exact values for the parent this compound may vary slightly.

Experimental and Computational Protocols

The determination of the molecular geometry and conformation of this compound relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded by a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and geometric parameters of molecules.

Methodology:

  • Model Building: A three-dimensional model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The optimization process systematically adjusts the atomic coordinates to minimize the forces on each atom.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides thermodynamic data.

  • Conformational Analysis: To explore different conformers, potential energy surface scans can be performed by systematically rotating specific dihedral angles (e.g., around the C(ring)-C(amide) bonds) and calculating the energy at each step.

Biological Significance and Signaling Pathways

This compound derivatives have garnered significant interest in drug development due to their ability to modulate key biological pathways implicated in cancer and thrombosis.

Anticancer Activity: Targeting the EGFR Signaling Pathway

Certain this compound derivatives have been shown to exhibit anticancer properties by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound Derivative This compound->EGFR Inhibition

Figure 1. Inhibition of the EGFR signaling pathway by this compound derivatives.

Induction of Apoptosis: Modulation of the Bcl-2 Family

In addition to inhibiting proliferative signals, some this compound derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. This compound derivatives inducing apoptosis via Bcl-2/Bax modulation.

Antiplatelet Activity: Targeting the Thromboxane A2 Pathway

This compound-based compounds have also been investigated as antiplatelet agents. Their mechanism of action can involve the inhibition of thromboxane A2 (TXA2) synthesis or the blockade of its receptor, thereby preventing platelet aggregation and thrombus formation.

Thromboxane_A2_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 TP_Receptor TP Receptor (on Platelet) TXA2->TP_Receptor Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation This compound This compound Derivative This compound->TXA2_Synthase Inhibition This compound->TP_Receptor Antagonism

Figure 3. Inhibition of the Thromboxane A2 pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry and materials science. Its well-defined molecular geometry and conformational properties, readily characterizable by a combination of experimental and computational techniques, provide a solid foundation for the design of functional molecules. For drug development professionals, a deep understanding of the this compound core's structure-activity relationships is essential for the creation of next-generation therapeutics that can effectively and selectively target key signaling pathways in diseases such as cancer and thrombosis. The continued exploration of this compound's molecular architecture and its interactions with biological targets will undoubtedly pave the way for future innovations in drug discovery.

Spectroscopic data of isophthalamide (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Isophthalamide

This guide provides a comprehensive overview of the spectroscopic data for this compound (benzene-1,3-dicarboxamide), a key chemical intermediate in the synthesis of polymers and pharmaceuticals. The following sections detail its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound was acquired in DMSO-d6 at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.429Singlet1HAr-H (Position 2)
8.12Broad Singlet2H-CONH₂
8.041Doublet2HAr-H (Positions 4, 6)
7.570Triplet1HAr-H (Position 5)
7.54Broad Singlet2H-CONH₂

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum of this compound was recorded in DMSO-d6. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
167.61C=O (Amide Carbonyl)
134.41Ar-C (Quaternary)
130.04Ar-CH
128.20Ar-CH
126.75Ar-CH

Data sourced from ChemicalBook.[1]

IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound is typically obtained from a sample prepared as a KBr pellet or a Nujol mull.[2][3] The following table lists the characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3350 - 3150Strong, BroadN-H Stretch (Amide)
3050 - 3000MediumC-H Stretch (Aromatic)
~1650StrongC=O Stretch (Amide I Band)
~1620MediumN-H Bend (Amide II Band)
1600, 1485Medium-WeakC=C Stretch (Aromatic Ring)
~750StrongC-H Bend (Aromatic, meta-disubstituted)
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound (C₈H₈N₂O₂) is 164.16 g/mol .[2][3]

m/zRelative IntensityAssignment
164HighMolecular Ion [M]⁺
148Moderate[M - NH₂]⁺

Data sourced from PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).

  • The sample is placed in the spectrometer.

  • Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

  • The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

¹³C NMR Spectroscopy:

  • The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).

  • A proton-decoupled ¹³C NMR spectrum is acquired.[5] This simplifies the spectrum by removing C-H coupling.

  • A longer acquisition time or a greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

KBr Pellet Method:

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]

  • The mixture is transferred to a pellet press.

  • A high pressure is applied to form a thin, transparent pellet.

  • The pellet is placed in the sample holder of the IR spectrometer.

  • A background spectrum of the empty sample holder is first recorded.

  • The IR spectrum of the sample is then recorded.

Thin Solid Film Method:

  • A small amount of this compound (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[7]

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[7]

  • The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

  • The salt plate is placed in the spectrometer, and the spectrum is obtained.[7]

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically around 1 mg/mL, which is then further diluted.[8]

  • The sample solution is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization and Analysis:

  • The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[9][10]

  • The resulting ions are accelerated into a mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

  • A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow Sample This compound (Solid Sample) Preparation Sample Preparation Sample->Preparation Start NMR_Prep Dissolve in DMSO-d6 Preparation->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Preparation->IR_Prep MS_Prep Dissolve in Volatile Solvent Preparation->MS_Prep NMR_Analysis 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Analysis Analyze IR_Analysis FTIR Spectroscopy IR_Prep->IR_Analysis Analyze MS_Analysis Mass Spectrometry MS_Prep->MS_Analysis Analyze Analysis Spectroscopic Analysis Data Data Interpretation & Reporting NMR_Analysis->Data IR_Analysis->Data MS_Analysis->Data

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of Isophthalamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalamide (benzene-1,3-dicarboxamide), a key chemical intermediate, possesses solubility characteristics that are crucial for its synthesis, purification, and application in various fields, including polymer science and pharmaceutical development. This technical guide addresses the solubility of this compound in organic solvents. A comprehensive review of publicly available scientific literature indicates a notable absence of specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures). Consequently, this document focuses on providing a robust framework of established experimental protocols for researchers to determine these values empirically. Methodologies including the isothermal saturation shake-flask method, gravimetric analysis, and modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) are detailed. This guide is intended to empower researchers and professionals with the necessary protocols to generate reliable and precise solubility data for this compound in their specific applications.

Introduction to this compound and its Solubility

This compound is an aromatic dicarboxamide derived from isophthalic acid. Its structure, featuring a central benzene ring with two amide functional groups in a meta-position, allows for strong intermolecular hydrogen bonding. These interactions significantly influence its physical properties, including its melting point and solubility.

The solubility of a compound is a fundamental physicochemical property, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For researchers and drug development professionals, understanding the solubility of this compound is critical for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification processes.

  • Formulation Development: Designing delivery systems and formulations where this compound or its derivatives are the active pharmaceutical ingredient (API) or an excipient.

  • Materials Science: Controlling the synthesis of aromatic polyamides (aramids), where this compound can be a monomer or a model compound.

Given the lack of readily available quantitative data, this guide shifts focus to the established methodologies for its determination.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, several well-established methods can be employed. The choice of method often depends on the required precision, the properties of the solvent, and the available analytical instrumentation.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1] It is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). Ensuring an excess of solid is present is crucial to guarantee that the solution reaches saturation.[1][2]

  • Equilibration: The container is agitated in a constant-temperature environment, such as a thermostatic shaker bath, for a sufficient period to reach equilibrium. This duration can vary and is typically determined empirically, often requiring 24 to 72 hours.[2] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.

  • Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step and is typically achieved by:

    • Centrifugation: The sample is centrifuged at a high speed to pellet the excess solid.

    • Filtration: A sample of the supernatant is carefully withdrawn using a syringe and passed through a chemically inert membrane filter (e.g., PTFE with a pore size of 0.2 or 0.45 µm) to remove any suspended particles.[1][3] Care must be taken to avoid adsorption of the solute onto the filter material.[1]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as gravimetry, spectroscopy, or chromatography.

Gravimetric Analysis

Gravimetric analysis is a straightforward and absolute method for determining the concentration of a non-volatile solute in a saturated solution.[4][5][6]

Methodology:

  • Sample Preparation: A saturated solution of this compound is prepared using the Isothermal Shake-Flask Method described above.

  • Weighing the Solution: A precise volume (e.g., 10 mL) of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry evaporating dish. The dish containing the solution is then accurately weighed.[4][7]

  • Solvent Evaporation: The solvent is carefully evaporated from the dish. This is typically done on a steam bath or in a fume hood, followed by drying in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.[4][7]

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the dry solid residue. The mass of the solvent is calculated by subtracting the mass of the dissolved solid from the total mass of the solution sample. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Spectroscopic and Chromatographic Methods

Modern analytical techniques offer high sensitivity and specificity for quantifying solute concentrations, especially at low levels.

A. UV-Visible (UV-Vis) Spectrophotometry: If this compound exhibits a distinct chromophore, UV-Vis spectrophotometry can be a rapid and effective quantification method.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: A sample of the saturated solution (obtained from the shake-flask method) is appropriately diluted with the solvent to bring its concentration within the linear range of the calibration curve.

  • Quantification: The absorbance of the diluted sample is measured, and its concentration is determined by interpolating from the calibration curve. The original solubility is then calculated by accounting for the dilution factor.

B. High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and precise method for determining solubility, capable of separating the analyte from any potential impurities.[1][8]

Methodology:

  • Method Development: An appropriate HPLC method is developed, which includes selecting a suitable column (e.g., reversed-phase C18), a mobile phase that ensures good separation and peak shape, and a detector (typically a UV detector).[9]

  • Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration.

  • Sample Analysis: A filtered aliquot of the saturated solution is diluted with the mobile phase or a suitable solvent.

  • Quantification: The diluted sample is injected into the HPLC system. The concentration of this compound is determined from its peak area using the calibration curve. The solubility is then calculated by applying the dilution factor.

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive study of this compound solubility.

Isophthalamide_Solubility_Workflow cluster_prep Phase 1: Preparation & Qualitative Assessment cluster_quant Phase 2: Quantitative Determination cluster_analysis Phase 3: Analysis & Data Modeling start Define Study Parameters (Solvents, Temperatures) qual_test Qualitative Solubility Test (Small scale, visual observation) start->qual_test solvent_selection Select Solvents for Quantitative Study qual_test->solvent_selection shake_flask Isothermal Shake-Flask Method (Prepare saturated solution at constant T) solvent_selection->shake_flask phase_sep Phase Separation (Centrifugation / Filtration) shake_flask->phase_sep quant_method Select Quantification Method phase_sep->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric Non-Volatile Solute/ No Chromophore hplc HPLC Analysis quant_method->hplc High Precision/ Impurity Presence uv_vis UV-Vis Analysis quant_method->uv_vis UV-Active Solute data_table Compile Quantitative Data (Solubility vs. Temperature) gravimetric->data_table hplc->data_table uv_vis->data_table thermo_model Thermodynamic Modeling (e.g., van't Hoff, Apelblat) data_table->thermo_model end_report Generate Technical Report & Whitepaper data_table->end_report thermo_model->end_report

Caption: Workflow for determining the solubility of this compound.

Data Presentation

While specific data for this compound is not currently available in the reviewed literature, the results obtained from the experimental protocols described above should be compiled into a clear and concise tabular format. This allows for easy comparison of solubility across different solvents and temperatures. An example template for data presentation is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., N,N-Dimethylformamide25Experimental ValueCalculated Valuee.g., HPLC
40Experimental ValueCalculated Value
e.g., Dimethyl Sulfoxide25Experimental ValueCalculated Valuee.g., Gravimetric
40Experimental ValueCalculated Value
e.g., Ethanol25Experimental ValueCalculated Valuee.g., UV-Vis
40Experimental ValueCalculated Value
... (other solvents)

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter essential for its effective use in research and industry. Despite a lack of published quantitative data, researchers can confidently determine these values by employing established and reliable experimental protocols. The isothermal shake-flask method, coupled with precise analytical techniques such as gravimetric analysis or HPLC, provides a robust pathway for generating high-quality solubility data. This guide offers the necessary methodological foundation for scientists and professionals to pursue these investigations, enabling better process optimization, formulation design, and material synthesis involving this compound.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Isophthalamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of isophthalamide derivatives. Isophthalamides, a class of aromatic diamides, are of significant interest in medicinal chemistry and materials science due to their propensity for forming well-defined hydrogen-bonded networks and their potential as scaffolds in drug design. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the condensation reaction of isophthaloyl chloride with a corresponding amine. The choice of amine dictates the functionality and potential intermolecular interactions of the resulting derivative.

A general synthetic procedure involves the dropwise addition of a solution of isophthaloyl chloride in an anhydrous solvent (e.g., dichloromethane) to a stirred solution of the desired amine and a base (e.g., triethylamine) at low temperatures (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Following work-up, which includes washing with acidic and basic aqueous solutions, the crude product is purified by recrystallization.

Single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The growth of high-quality single crystals of this compound derivatives can be achieved through various techniques, with slow evaporation and vapor diffusion being the most common. The choice of solvent is critical and often involves a solvent system in which the compound is sparingly soluble. For amide-containing compounds, hydrogen-bonding solvents can be beneficial. A common approach is to dissolve the purified compound in a suitable solvent, such as a mixture of methanol and water, and allow the solvent to evaporate slowly in a dust-free environment.

Experimental Protocols for Crystal Structure Determination

The primary technique for elucidating the crystal structure of this compound derivatives is single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares techniques to obtain the final, accurate crystal structure.

Data Presentation: Crystallographic Data for this compound Derivatives

The following tables summarize key crystallographic data for two representative this compound derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for N,N'-bis(3-hydroxyphenyl)this compound

ParameterValue
Empirical FormulaC₂₀H₁₆N₂O₄
Formula Weight360.36
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.875(2) Å
b9.879(2) Å
c15.429(3) Å
α90°
β98.45(3)°
γ90°
Volume1638.1(6) ų
Z4
Density (calculated)1.460 Mg/m³
Absorption Coefficient0.106 mm⁻¹
F(000)752
Data Collection
Theta range for data collection2.46 to 27.50°
Index ranges-14<=h<=14, -12<=k<=12, -20<=l<=20
Reflections collected16380
Independent reflections3754 [R(int) = 0.0454]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3754 / 0 / 244
Goodness-of-fit on F²1.036
Final R indices [I>2sigma(I)]R1 = 0.0469, wR2 = 0.1158
R indices (all data)R1 = 0.0664, wR2 = 0.1287

Table 2: Selected Bond Lengths and Angles for N,N'-bis(3-hydroxyphenyl)this compound

BondLength (Å)AngleAngle (°)
O(1)-C(7)1.238(2)N(1)-C(7)-C(1)116.2(2)
N(1)-C(7)1.342(2)C(7)-N(1)-C(9)125.9(2)
C(1)-C(7)1.503(3)C(2)-C(1)-C(7)120.9(2)
O(2)-C(8)1.236(2)N(2)-C(8)-C(3)116.1(2)
N(2)-C(8)1.345(2)C(8)-N(2)-C(15)126.0(2)
C(3)-C(8)1.501(3)C(4)-C(3)-C(8)120.7(2)

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes in the crystal structure analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Isophthaloyl Chloride + Amine reaction Condensation Reaction start->reaction workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution growth Slow Evaporation / Vapor Diffusion dissolution->growth crystal Single Crystal Formation growth->crystal mounting Crystal Mounting & Cooling crystal->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation end end validation->end Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of this compound derivatives.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions This compound This compound Derivative H_Bond Hydrogen Bonding (N-H···O, O-H···O) This compound->H_Bond drives Pi_Stacking π-π Stacking This compound->Pi_Stacking contributes to Halogen_Bond Halogen Bonding (if applicable) This compound->Halogen_Bond can participate in Crystal_Lattice Crystal Lattice Formation H_Bond->Crystal_Lattice Pi_Stacking->Crystal_Lattice Halogen_Bond->Crystal_Lattice

Caption: Key intermolecular interactions governing the crystal packing of this compound derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This knowledge is fundamental for the rational design of new drug candidates, understanding polymorphism, and engineering novel materials with desired properties. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction and data analysis, represent a robust framework for researchers in the field. The provided crystallographic data serves as a reference for the structural characteristics of this important class of compounds.

Unraveling the Electronic Landscape of Isophthalamide: A Technical Guide to Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical application of quantum chemical calculations for the comprehensive analysis of isophthalamide. This compound, a key structural motif in various polymers and pharmaceutical compounds, possesses a unique conformational flexibility and electronic character that can be effectively elucidated through computational chemistry. This document provides a foundational understanding of the theoretical underpinnings, detailed computational methodologies, and the interpretation of results, empowering researchers to leverage these techniques in their own investigations.

Theoretical Framework: The Power of Density Functional Theory

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT), a powerful and versatile method for investigating the electronic structure of molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density.[1] This approach offers a favorable balance between computational cost and accuracy, making it the workhorse for a wide range of chemical and materials science applications.

The practical implementation of DFT involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system.[2] The choice of the exchange-correlation functional and the basis set are critical parameters that significantly influence the accuracy of the calculations.[2]

Computational Methodology: A Step-by-Step Protocol

A typical quantum chemical investigation of this compound involves a series of well-defined steps, from the initial construction of the molecular geometry to the final analysis of its electronic and spectroscopic properties.

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy structure on the potential energy surface. For this compound, a key consideration is the conformational landscape arising from the rotation of the two amide groups relative to the benzene ring. Both cis and trans conformations of the amide bonds should be considered as starting points for optimization, as these can significantly impact the molecule's properties.[3][4][5][6]

Experimental Protocol:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a common and effective choice.

  • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules.[7][8]

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[7]

  • Convergence Criteria: Tight convergence criteria for both energy and forces should be employed to ensure a true minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable minimum on the potential energy surface.

  • Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data for validation of the computational model.

Experimental Protocol:

  • Software: The same software as used for geometry optimization.

  • Method: DFT with the same functional and basis set.

  • Analysis: The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and hybridization within the molecule, as well as charge transfer interactions.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from DFT calculations on the trans-trans conformer of this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-N (amide)1.36
C=O (amide)1.23
N-H (amide)1.01
C-H (aromatic)1.08
**Bond Angles (°) **C-N-C122.5
N-C=O123.0
C-C-C (aromatic)119.5 - 120.5
Dihedral Angles (°) O=C-N-H180.0 (trans)
C(aromatic)-C-N-H0.0

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy -7.25
LUMO Energy -0.85
HOMO-LUMO Gap 6.40
Dipole Moment (Debye) 3.50

Table 3: Key Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹) (Scaled)Description
N-H Stretch 3450Amide N-H stretching
C-H Stretch (aromatic) 3100 - 3050Aromatic C-H stretching
C=O Stretch (Amide I) 1680Amide C=O stretching
N-H Bend (Amide II) 1550In-plane N-H bending coupled with C-N stretching
C-N Stretch (Amide III) 1250C-N stretching coupled with N-H bending

Visualizing Computational Workflows and Concepts

To further clarify the process and the relationships between different aspects of the calculations, the following diagrams are provided.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Data Analysis and Interpretation start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT/B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Confirm Minimum elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom spectra Simulated IR/Raman Spectra freq_calc->spectra fmo HOMO/LUMO Analysis elec_prop->fmo mep Molecular Electrostatic Potential Map elec_prop->mep

Caption: Workflow for Quantum Chemical Calculations of this compound.

G cluster_theory Theoretical Inputs cluster_properties Calculated Properties functional Exchange-Correlation Functional B3LYP PBE0 M06-2X geometry Molecular Geometry Bond Lengths Bond Angles Dihedral Angles functional->geometry energy Energetics Total Energy HOMO/LUMO Energies Reaction Barriers functional->energy spectra Spectroscopic Properties IR Frequencies Raman Intensities UV-Vis Excitations functional->spectra basis_set Basis Set Pople (e.g., 6-31G*) Dunning (e.g., cc-pVDZ) basis_set->geometry basis_set->energy basis_set->spectra label_edge1 influences

Caption: Relationship between Computational Parameters and Calculated Properties.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide an indispensable toolkit for the detailed investigation of this compound and its derivatives. By following a systematic computational protocol, researchers can gain profound insights into the molecule's conformational preferences, electronic structure, and spectroscopic signatures. This knowledge is invaluable for understanding its role in larger molecular systems, designing novel materials with tailored properties, and accelerating the drug development process. The synergy between computational predictions and experimental validation will continue to be a cornerstone of advanced molecular research.

References

Unraveling the Thermal Degradation of Isophthalamide-Based Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the thermal decomposition of isophthalamide-based aromatic polyamides, commercially known as Nomex® or poly(m-phenylene this compound) (PMIA). This document synthesizes key findings on decomposition pathways, degradation products, and the kinetics of this process, offering valuable insights for professionals working with these high-performance polymers.

Core Thermal Decomposition Profile

The thermal degradation of this compound polymers is a complex process that occurs in distinct stages, primarily investigated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process is characterized by an initial slight weight loss attributed to the release of absorbed water, followed by major decomposition steps at higher temperatures.

In an inert atmosphere, such as nitrogen or argon, the pyrolysis of poly(m-phenylene this compound) exhibits a multi-step degradation pattern. A minor weight loss, often less than 1%, can be observed starting around 270°C, which is likely due to the release of water associated with the rupture of hydrogen bonds.[1] The primary decomposition events, involving the breakdown of the polymer backbone, occur at significantly higher temperatures.

The thermal stability of these polymers is notable, with initial degradation temperatures reported around 440°C.[2] The decomposition process involves at least two significant weight loss stages. An intermediate aryl nitrile has been observed to form from the heterolytic decomposition of the polymer above 433°C, which then fully decomposes at temperatures up to 698°C.[1]

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from thermogravimetric analysis of poly(m-phenylene this compound) under different conditions. It is important to note that absolute values can vary depending on experimental parameters such as heating rate, sample mass, and atmospheric purity.

Table 1: Decomposition Temperatures of Poly(m-phenylene this compound) in an Inert Atmosphere

ParameterTemperature Range (°C)Reference
Onset of Decomposition (5% mass loss)~445[3]
Initial Degradation Temperature440[2]
Complete Pyrolysis Temperature700[4]

Table 2: Kinetic Parameters for Thermal Decomposition

AtmosphereActivation Energy (Ea)MethodReference
NitrogenHigher than in airKinetic analysis[5]
AirLower than in nitrogen by 32% (above 770 K)Kinetic analysis[5]

This compound Thermal Decomposition Pathways

The thermal decomposition of poly(m-phenylene this compound) proceeds through a series of complex chemical reactions involving the cleavage of the amide bonds and subsequent reactions of the resulting fragments. The initial step is believed to be the scission of the C-N bond in the amide linkage.

At temperatures below 400°C in an inert atmosphere, the primary degradation products are carbon dioxide and water.[6] As the temperature increases to the 430-450°C range, a wider array of volatile products is evolved, including benzonitrile, aniline, benzanilide, and N-(3-aminophenyl)benzamide, along with carbon monoxide and benzene.[6] The yields of these products see a sharp increase between 450°C and 550°C.[6] At even higher temperatures (above 550°C), the formation of hydrogen cyanide is detected.[6]

In the presence of air, the degradation mechanism is altered by oxidative reactions. The peak mass loss rate in air is significantly higher than in nitrogen.[5] The organic substances in the solid residue are mostly oxidized at high temperatures in air, leading to a much greater production of H2O, CO2, and CO.[5] Furthermore, any hydrogen cyanide generated during pyrolysis is further oxidized to NOx in an air atmosphere.[5]

Decomposition_Pathway This compound Poly(m-phenylene this compound) Initial_Degradation Initial Degradation (270-400°C) This compound->Initial_Degradation Heat (Inert Atm.) Oxidative_Degradation Oxidative Degradation (in Air) This compound->Oxidative_Degradation Heat (Air) Primary_Pyrolysis Primary Pyrolysis (400-550°C) Initial_Degradation->Primary_Pyrolysis Products1 H₂O, CO₂ Initial_Degradation->Products1 High_Temp_Pyrolysis High Temperature Pyrolysis (>550°C) Primary_Pyrolysis->High_Temp_Pyrolysis Products2 Benzonitrile, Aniline, Benzanilide, CO, Benzene Primary_Pyrolysis->Products2 Products3 HCN High_Temp_Pyrolysis->Products3 Products4 Increased H₂O, CO₂, CO, NOx Oxidative_Degradation->Products4 Experimental_Workflow Sample This compound Sample TGA_DTA TGA / DTA Sample->TGA_DTA Py_GC_MS Py-GC-MS Sample->Py_GC_MS TGA_FTIR TGA-FTIR Sample->TGA_FTIR Data1 Decomposition Temperatures, Weight Loss Stages, Kinetics TGA_DTA->Data1 Data2 Identification of Volatile Products Py_GC_MS->Data2 Data3 Identification of Gaseous Products TGA_FTIR->Data3

References

A Technical Guide to the Synthesis and Characterization of Novel Isophthalamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel isophthalamide derivatives. Isophthalamides, a class of aromatic diamides, serve as versatile scaffolds in medicinal chemistry due to their rigid backbone and the ease with which diverse functionalities can be introduced at the amide nitrogens. This adaptability allows for the fine-tuning of their physicochemical properties and biological activities, leading to the discovery of potent agents targeting various signaling pathways implicated in diseases such as cancer.

This guide details the experimental protocols for the synthesis of this compound derivatives, presents their characterization data in a structured format, and explores their interactions with key biological targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted this compound derivatives is typically achieved through the condensation of isophthaloyl chloride with two equivalents of a primary or secondary amine. The reaction is often carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N,N'-bis(substituted-phenyl)this compound

A common synthetic route involves the reaction of isophthaloyl chloride with a substituted aniline.[1]

Materials and Reagents:

  • Isophthaloyl chloride

  • Substituted aniline (e.g., 2,5-dichloroaniline)

  • Dichloromethane (anhydrous)

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Isophthaloyl Chloride: Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N'-bis(substituted-phenyl)this compound.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for a Representative this compound Derivative: N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)this compound [2]

TechniqueObserved Data
FT-IR (KBr, cm⁻¹)3300-3100 (N-H stretching), 1650-1630 (C=O stretching, Amide I), 1540 (N-H bending, Amide II), 1250 (C-N stretching, Amide III)
¹H NMR (DMSO-d₆, δ ppm)8.5-8.0 (m, Ar-H), 7.6-7.4 (m, Ar-H), 4.5-4.3 (m, CH), 1.4-1.2 (d, CH₃)
Mass Spec. (m/z)Calculated and found molecular ion peak corresponding to the expected molecular weight.

Note: Specific peak positions and multiplicities may vary depending on the exact structure of the derivative.

Biological Activity and Signaling Pathways

Several novel this compound derivatives have demonstrated significant biological activity, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of EGFR, VEGFR-2, and Pim-1 Kinases

Certain this compound derivatives have been identified as multi-targeting inhibitors of Pim-1, VEGFR-2, and EGFR kinases.[3] The inhibition of these kinases can disrupt critical cellular processes such as proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation.[4][5] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6] Aberrant activation of this pathway is a hallmark of many cancers.[2] this compound derivatives have been developed to inhibit EGFR autophosphorylation, thereby blocking these downstream signals and inhibiting cancer cell proliferation and survival.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[8][9] These pathways promote endothelial cell proliferation, migration, and survival.[10] this compound-based inhibitors that block VEGFR-2 autophosphorylation can effectively suppress tumor-induced angiogenesis.[3]

PIM1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_Gene Pim-1 Gene Transcription JAK_STAT->PIM1_Gene PIM1_Kinase Pim-1 Kinase PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., Bad, c-Myc) PIM1_Kinase->Substrates Phosphorylation This compound This compound Derivative This compound->PIM1_Kinase Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in promoting cell survival and proliferation.[11] Its expression is often regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[11] Pim-1 kinase phosphorylates a range of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[12] this compound derivatives that inhibit Pim-1 kinase activity can induce apoptosis and halt the proliferation of cancer cells.[3]

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of novel this compound derivatives.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Synthesis: Condensation Reaction Start->Synthesis Workup Work-up and Purification Synthesis->Workup Structure_Elucidation Structural Characterization (NMR, MS, FT-IR) Workup->Structure_Elucidation Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Structure_Elucidation->Purity_Analysis Biological_Screening In vitro Biological Evaluation (e.g., Cytotoxicity, Kinase Assays) Purity_Analysis->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End End: Identification of Lead Compound Lead_Optimization->End

This guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives for researchers and professionals in the field of drug development. The versatility of the this compound scaffold, combined with a deeper understanding of its interactions with key biological targets, holds significant promise for the discovery of new and effective therapeutic agents.

References

Isophthalamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Isophthalamide

CAS Number: 1740-57-4[1] Molecular Formula: C₈H₈N₂O₂[1]

Introduction

This compound, also known as 1,3-benzenedicarboxamide, is an organic compound that serves as a fundamental building block in various fields of chemical and pharmaceutical sciences.[1] Structurally, it is a benzenedicarboxamide functionally related to isophthalic acid.[1] While this compound itself has specific applications, its derivatives are of significant interest in materials science, particularly in the synthesis of high-performance polymers like poly(m-phenylene this compound) (PMIA), and in drug development as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and analysis protocols, and its relevance in targeting signaling pathways in drug discovery.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 164.16 g/mol [1]
IUPAC Name benzene-1,3-dicarboxamide[1]
Synonyms 1,3-Benzenedicarboxamide, m-Phthalamide[1]
Physical State SolidTCI
Melting Point >371 °C (decomposes) (for poly(m-phenylene this compound))Sigma-Aldrich
Solubility Soluble in DMF-LiCl (for poly(m-phenylene this compound))Sigma-Aldrich
Density 1.38 g/mL at 25 °C (for poly(m-phenylene this compound))Sigma-Aldrich

Synthesis and Analysis Workflow

The general workflow for the synthesis and subsequent analysis of this compound involves the conversion of an isophthalic acid derivative to the diamide, followed by purification and characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Isophthaloyl_Chloride Isophthaloyl Dichloride (Starting Material) Reaction Amidation Reaction Isophthaloyl_Chloride->Reaction Ammonia Aqueous Ammonia (Reagent) Ammonia->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy (1H & 13C) Pure_Product->NMR Characterization Structural Confirmation & Purity Assessment HPLC->Characterization NMR->Characterization

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of isophthaloyl dichloride with an excess of ammonia.

Materials:

  • Isophthaloyl dichloride

  • Concentrated aqueous ammonia

  • Deionized water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, a solution of isophthaloyl dichloride in a suitable organic solvent (e.g., tetrahydrofuran) is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.

  • The flask is cooled in an ice bath.

  • Concentrated aqueous ammonia is added dropwise to the stirred solution of isophthaloyl dichloride. An excess of ammonia is used to ensure complete reaction and to neutralize the hydrochloric acid byproduct.

  • A white precipitate of this compound forms immediately.

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • The precipitate is collected by vacuum filtration and washed thoroughly with deionized water to remove ammonium chloride and any unreacted ammonia.

  • The crude product is then washed with a small amount of cold ethanol.

  • For further purification, the this compound can be recrystallized from hot water or a suitable organic solvent.

  • The purified product is dried in a vacuum oven.

Analytical Characterization

A general reverse-phase HPLC method can be developed for assessing the purity of synthesized this compound.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with a higher water concentration and increasing the acetonitrile concentration over time).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). The solution should be filtered through a 0.2 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the prepared this compound sample.

  • Analyze the resulting chromatogram for the retention time and peak area of this compound and any impurities. The purity can be calculated based on the relative peak areas.

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR (400 MHz, DMSO-d₆): [2]

  • δ ~8.43 ppm (s, 1H): Aromatic proton between the two amide groups.

  • δ ~8.12 ppm (br s, 2H): Amide N-H protons.

  • δ ~8.04 ppm (dd, 2H): Aromatic protons ortho to the amide groups.

  • δ ~7.57 ppm (t, 1H): Aromatic proton para to both amide groups.

  • δ ~7.54 ppm (br s, 2H): Amide N-H protons.

¹³C NMR (DMSO-d₆): [2]

  • δ ~167.6 ppm: Carbonyl carbon of the amide groups.

  • δ ~134.4 ppm: Aromatic quaternary carbons attached to the amide groups.

  • δ ~130.0 ppm: Aromatic CH carbons ortho to the amide groups.

  • δ ~128.2 ppm: Aromatic CH carbon para to both amide groups.

  • δ ~126.8 ppm: Aromatic CH carbon between the two amide groups.

Relevance in Drug Development and Signaling Pathways

While this compound itself is not a prominent therapeutic agent, its core structure is a valuable scaffold in medicinal chemistry. Derivatives of this compound have been synthesized and investigated for various therapeutic activities, including as anticancer agents.[3]

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several studies have focused on this compound-based derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events. This begins with receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK pathway and the PI3K-Akt pathway.[5][6]

  • RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation.

  • PI3K-Akt Pathway: This pathway is a major regulator of cell survival and apoptosis inhibition.[7][8][9][10]

By inhibiting the tyrosine kinase activity of EGFR, this compound derivatives can block these downstream pathways, leading to reduced cancer cell proliferation and survival.[3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Cell Survival, Anti-Apoptosis Akt->Survival Promotes Isophthalamide_Derivative This compound Derivative Isophthalamide_Derivative->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and properties. While its direct applications in drug development are limited, its role as a scaffold for the synthesis of high-performance polymers and novel therapeutic agents is substantial. The ability of this compound derivatives to target key signaling pathways, such as the EGFR pathway, highlights their potential in the development of new anticancer therapies. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and analysis of this compound, enabling further research and development in this promising area.

References

Physical and chemical properties of isophthalamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Isophthalamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical visualizations to support advanced research and application.

Core Properties of this compound

This compound, also known as 1,3-benzenedicarboxamide, is an organic compound classified as a benzenedicarboxamide.[1][2][3] It is functionally related to isophthalic acid.[1][4] The molecule consists of a benzene ring substituted with two carboxamide groups at the meta-positions.

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₂[1][2][5][6][7]
Molecular Weight 164.16 g/mol [1][2][5][6][8]
CAS Number 1740-57-4[1][2][3][5][6]
IUPAC Name benzene-1,3-dicarboxamide[1][7]
Melting Point 281-282°C[9]
Appearance White crystals or powder[10]
Solubility Soluble in DMSO[8]
Enthalpy of Formation (Solid) -436.9 ± 1.0 kJ/mol[11]
Enthalpy of Combustion (Solid) -3854.6 ± 0.96 kJ/mol[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of isophthaloyl chloride with an amine source like ammonia. A general laboratory procedure analogous to the formation of N-substituted isophthalamides is described below.[12]

Objective: To synthesize this compound via the acylation of an amine with isophthaloyl chloride.

Materials and Reagents:

  • Isophthaloyl chloride

  • Ammonia (or an appropriate amine source)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Pyridine) to neutralize HCl byproduct

  • 1 M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the amine source and the base in the anhydrous solvent.

  • Cooling: Cool the flask to 0-5°C using an ice bath.

  • Addition of Acid Chloride: Dissolve isophthaloyl chloride in the anhydrous solvent and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure by analyzing the proton (¹H) and carbon-¹³ (¹³C) environments.

  • Methodology:

    • Dissolve a small sample (5-10 mg) of the purified this compound in a suitable deuterated solvent, such as DMSO-d₆, in which it is soluble.[8][13]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic and amide protons and carbons, consistent with the this compound structure.[14]

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Methodology:

    • Prepare the sample, typically as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching/bending of the aromatic ring.[15]

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Introduce a small amount of the sample into the mass spectrometer.

    • Use a suitable ionization technique, such as Electron Ionization (EI).

    • Analyze the resulting mass spectrum. The molecular ion peak [M]⁺ should correspond to the molecular weight of this compound (164.16 g/mol ).[1][2] Other significant peaks can be attributed to the fragmentation of the molecule.

Chemical Reactivity and Thermal Stability

  • Hydrolysis: Like other amides, this compound can be hydrolyzed back to isophthalic acid and ammonia under acidic or basic conditions, typically requiring heat.

  • Thermal Stability: this compound is a thermally stable compound, as indicated by its high melting point. The related polymer, poly(m-phenylene this compound), exhibits exceptional thermal stability, with a decomposition temperature above 371°C, making it suitable for high-performance applications like flame-resistant fibers.[16][17][18]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Process cluster_products Products Isophthaloyl_Chloride Isophthaloyl Chloride Reaction Acylation Reaction (Anhydrous Solvent + Base) Isophthaloyl_Chloride->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound HCl HCl (neutralized by base) Reaction->HCl

Caption: Synthesis pathway of this compound from its precursors.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the characterization of this compound.

References

Methodological & Application

Application Notes: Synthesis and Properties of Poly(m-phenylene isophthalamide)

Author: BenchChem Technical Support Team. Date: December 2025

Poly(m-phenylene isophthalamide), commonly abbreviated as PMIA or MPD-I, is a high-performance aromatic polyamide renowned for its exceptional thermal stability, mechanical strength, chemical resistance, and electrical insulating properties.[1][2] These characteristics make it a critical material in demanding fields. Applications include advanced filtration membranes, fire-resistant textiles, separators for electronic devices, and high-strength composites.[1][3]

The synthesis of PMIA via interfacial polymerization is a robust method that occurs at the boundary between two immiscible liquids.[4] This technique involves the rapid polycondensation of m-phenylenediamine (MPD) dissolved in an aqueous phase with isophthaloyl chloride (IPC) dissolved in an organic phase.[1] The polymer forms instantaneously at the liquid-liquid interface.[4] This method offers advantages such as the ability to produce high molecular weight polymers at room temperature and pressure. Studies have shown that PMIA synthesized through interfacial polycondensation can exhibit a narrower molecular weight distribution and superior thermal stability compared to polymers produced by traditional low-temperature solution methods.[5] Optimized processes have reported achieving high yields (approaching 99.7%) and excellent intrinsic viscosity (2.1 dL/g).[1]

Quantitative Data Summary

The following table summarizes key performance metrics for Poly(m-phenylene this compound) synthesized under optimized interfacial polymerization conditions.

ParameterValueReference
Polymer Yield99.7%[1]
Intrinsic Viscosity2.1 dL/g[1]
Tensile Strength25 MPa[1]
Initial Degradation Temperature440 °C[1]
Dielectric Constant (at 1 Hz)3.44[1]
Molecular Weight Distribution2.25[5]

Interfacial Polymerization: Experimental Protocol

This protocol details the synthesis of poly(m-phenylene this compound) (PMIA) via the interfacial polymerization of m-phenylenediamine (MPD) and isophthaloyl chloride (IPC).

1. Materials and Reagents:

  • m-phenylenediamine (MPD), >99% purity

  • Isophthaloyl chloride (IPC), >99% purity

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Carbonate (Na₂CO₃), as acid scavenger

  • Deionized Water

  • Acetone or Methanol for washing

2. Equipment:

  • High-speed mechanical stirrer (homogenizer)

  • Glass reaction vessel (beaker)

  • Dropping funnel

  • Buchner funnel and vacuum flask for filtration

  • Vacuum oven

3. Solution Preparation:

  • Aqueous Phase: Prepare an aqueous solution of m-phenylenediamine (MPD). In a separate step, prepare an aqueous solution of sodium carbonate which will act as an acid scavenger to neutralize the HCl byproduct generated during polymerization.

  • Organic Phase: Prepare an organic solution by dissolving isophthaloyl chloride (IPC) in an immiscible organic solvent such as tetrahydrofuran (THF).[1]

4. Polymerization Procedure:

  • Pour the aqueous MPD solution into the glass reaction vessel.

  • Add the sodium carbonate solution to the aqueous phase.

  • Begin vigorous agitation of the aqueous solution using a high-speed mechanical stirrer to create significant turbulence.

  • Rapidly pour the entire organic phase (IPC in THF) into the stirring aqueous solution. The polymerization will begin immediately at the interface of the two liquids.[1][4]

  • A slurry or powdered polymer precipitate will form.[1] Continue stirring for 5-15 minutes to ensure the reaction goes to completion.

5. Polymer Isolation and Purification:

  • Cease stirring and collect the precipitated PMIA polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer powder thoroughly with deionized water to remove the salt byproduct (NaCl) and any unreacted MPD.

  • Perform a final wash with a solvent such as acetone or methanol to remove residual organic solvent and unreacted IPC.

  • Transfer the purified polymer powder to a glass dish.

6. Drying:

  • Dry the polymer in a vacuum oven at 80-120°C for at least 12 hours or until a constant weight is achieved.

  • The final product is a fine, white-to-off-white powder of poly(m-phenylene this compound).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of PMIA.

MPD m-Phenylenediamine (in Water) plus1 + IPC Isophthaloyl Chloride (in Organic Solvent) arrow Interfacial Polymerization IPC->arrow PMIA Poly(m-phenylene this compound) (Repeating Unit) plus2 + HCL Hydrogen Chloride (Byproduct) arrow->PMIA

Caption: Chemical reaction for PMIA synthesis.

G prep_aq 1. Prepare Aqueous Phase (m-phenylenediamine in Water) polymerize 3. Polymerization (Combine phases with high-speed stirring) prep_aq->polymerize prep_org 2. Prepare Organic Phase (Isophthaloyl Chloride in THF) prep_org->polymerize isolate 4. Isolate Polymer (Vacuum Filtration) polymerize->isolate wash 5. Purify Polymer (Wash with Water and Acetone) isolate->wash dry 6. Dry Polymer (Vacuum Oven) wash->dry characterize 7. Characterization (FT-IR, GPC, TGA, SEM) dry->characterize

Caption: Experimental workflow for interfacial polymerization.

References

Application Notes and Protocols for Solid-State Polycondensation of Isophthalamide with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyamides through solid-state polycondensation (SSP) of isophthalamide with various diamines. This solvent-free method offers a route to high molecular weight polymers with excellent thermal and mechanical properties, making them suitable for a range of advanced applications.

Introduction to Solid-State Polycondensation (SSP)

Solid-state polycondensation is a process in which a prepolymer, typically in a semi-crystalline powder or flake form, is heated to a temperature between its glass transition temperature (Tg) and its melting temperature (Tm).[1][2][3] This allows for the mobility of polymer chain ends in the amorphous regions, facilitating further polymerization and increasing the molecular weight.[1][4] A key aspect of SSP is the efficient removal of condensation by-products, such as water, which drives the equilibrium of the reaction towards the formation of a higher molecular weight polymer.[1][3] This is typically achieved by conducting the reaction under a vacuum or a flow of inert gas.[1][3]

Advantages of SSP include the ability to achieve high molecular weights that are often difficult to obtain through melt polycondensation, reduced thermal degradation and side reactions due to lower processing temperatures, and the production of a solid polymer product that may not require further processing steps.[3][5]

Experimental Protocols

General Two-Stage Protocol for SSP of this compound and Diamines

This protocol is a generalized procedure based on the synthesis of poly(m-phenylenethis compound).[6] It can be adapted for other aromatic diamines.

2.1.1. Materials:

  • Isophthalic acid

  • m-Phenylenediamine (or other suitable aromatic diamine)

  • Inert gas (e.g., Nitrogen)

2.1.2. Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle or furnace with precise temperature control

  • Vacuum pump

2.1.3. Procedure:

Stage 1: Oligomerization (Prepolymer Synthesis)

  • Thoroughly mix equimolar amounts of isophthalic acid and the chosen diamine in the reaction vessel.

  • Heat the mixture to a relatively low temperature, for example, 260°C, under a gentle flow of nitrogen.[6]

  • Maintain this temperature for a specified duration, such as 1 hour, to allow for the formation of a low molecular weight oligomer.[6]

  • During this stage, the reaction mixture may melt or soften.

Stage 2: Solid-State Polycondensation

  • After the oligomerization stage, cool the material to solidify it. The resulting prepolymer should be in a solid, semi-crystalline state.

  • Increase the temperature to a higher value, for instance, 400°C, which is below the melting point of the final polymer but above its glass transition temperature.[6]

  • Simultaneously, apply a reduced pressure (vacuum) to the system to facilitate the removal of water, the condensation by-product.[6]

  • Continue the reaction under these conditions for a short duration, for example, 1 minute, to achieve a high molecular weight polymer.[6]

  • After the specified time, cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting high molecular weight polyamide can then be collected for characterization.

Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized to determine its properties. Common characterization techniques include:

  • Inherent Viscosity: To estimate the molecular weight of the polymer. An inherent viscosity of 0.55 dL/g has been reported for poly(m-phenylenethis compound) synthesized by this method.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polyamide by identifying characteristic amide bond absorptions.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative solid-state polycondensation of isophthalic acid and m-phenylenediamine.[6]

ParameterValueReference
Stage 1: Oligomerization
Temperature260 °C[6]
Duration1 hour[6]
Stage 2: Solid-State Polycondensation
Temperature400 °C[6]
Duration1 minute[6]
PressureReduced Pressure[6]
Product Characterization
Inherent Viscosity0.55 dL/g[6]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow for the solid-state polycondensation of this compound with diamines.

SSP_Workflow cluster_prep Prepolymer Synthesis (Oligomerization) cluster_ssp Solid-State Polycondensation Monomers This compound + Diamine Heating_Low_T Heating at Low Temp (e.g., 260°C) Monomers->Heating_Low_T 1 hr Oligomer Oligomer Formation Heating_Low_T->Oligomer Heating_High_T Heating at High Temp (e.g., 400°C) Oligomer->Heating_High_T Solidification & Transfer Polymer High Molecular Weight Polyamide Heating_High_T->Polymer 1 min Vacuum Reduced Pressure Vacuum->Heating_High_T Logical_Relationship cluster_conditions Reaction Conditions cluster_outcomes Polymer Properties Temp Temperature (Tg < T < Tm) SSP Solid-State Polycondensation Temp->SSP Pressure Pressure (Vacuum or Inert Gas Flow) Pressure->SSP Time Reaction Time Time->SSP MW Molecular Weight Thermal_Stability Thermal Stability Mechanical_Properties Mechanical Properties SSP->MW SSP->Thermal_Stability SSP->Mechanical_Properties

References

Application Note: A Step-by-Step Protocol for Isophthalamide-Based Aramid Fiber Spinning

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophthalamide-based aramid fibers, also known as meta-aramids, are a class of high-performance synthetic fibers renowned for their exceptional thermal stability, flame resistance, and chemical inertness.[1] The most common polymer used is poly(m-phenylene this compound) (PMIA), commercially known as Nomex.[2][3] Due to their high melting points, these polymers cannot be melt-spun; instead, they are produced through solution spinning techniques, primarily wet or dry spinning.[4] In these processes, a polymer solution, often referred to as a spinning dope, is extruded through a spinneret to form filaments.[3] This document provides a detailed, step-by-step protocol for the laboratory-scale production of this compound-based aramid fibers using the wet spinning method, from polymer synthesis to post-spinning treatment.

Experimental Protocols

This protocol is divided into four main parts: the synthesis of the PMIA polymer, the preparation of the spinning dope, the wet spinning of the fibers, and the post-spinning treatments required to achieve optimal mechanical properties.

Part 1: PMIA Polymer Synthesis via Low-Temperature Solution Polycondensation

The synthesis involves the polycondensation reaction between an aromatic diamine (m-phenylenediamine, MPD) and a diacid chloride (isophthaloyl chloride, IPC) in a polar aprotic solvent.[3]

  • Reactor Setup: Assemble a glass polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure the system is completely dry and purged with nitrogen to create an inert atmosphere.

  • Solvent and Monomer Preparation:

    • Prepare a solution of N,N-dimethylacetamide (DMAc) containing a salt such as calcium chloride (CaCl₂) or lithium chloride (LiCl). The salt helps to keep the synthesized polymer in solution.[5][6]

    • In the reactor, dissolve m-phenylenediamine (MPD) in the DMAc/salt solution under gentle stirring.

  • Polycondensation Reaction:

    • Cool the reactor to a low temperature, typically between 0°C and 5°C, using an ice-water bath.[7]

    • Slowly add a stoichiometric amount of powdered isophthaloyl chloride (IPC) to the stirring MPD solution.[8]

    • As the reaction proceeds, the viscosity of the solution will increase significantly.[8] Continue stirring for several hours until the desired polymer molecular weight is achieved.

  • Neutralization: The polycondensation reaction produces hydrochloric acid (HCl) as a by-product.[5] This acid is typically neutralized by adding a basic compound, such as calcium oxide (CaO) or calcium hydroxide, to the polymer solution.[2] This neutralization step forms additional salt (e.g., CaCl₂), which contributes to the stability of the spinning dope.[5] The resulting viscous solution is the polymer dope.

Part 2: Spinning Dope Preparation

The polymer solution from the synthesis step is conditioned to make it suitable for spinning.

  • Concentration Adjustment: The polymer concentration is adjusted to the target value (typically 15-20 wt%) by adding or removing solvent under vacuum.[5][9]

  • Filtration and Degassing: Filter the dope through a fine mesh filter to remove any gels or impurities. Subsequently, degas the solution under vacuum for at least 24 hours to remove any dissolved air bubbles, which can cause defects in the spun fibers.[9]

  • Heating: Before extrusion, heat the dope in a dope pot to a temperature between 80°C and 90°C.[5][10] This reduces the solution's viscosity, facilitating a smoother extrusion process.

Part 3: Wet Spinning Process

In this stage, the polymer solution is converted into solid filaments.

  • Extrusion: Use a metering pump to feed the heated dope at a constant rate through a spinneret (e.g., with 50-250 holes of 50-80 µm diameter) directly into a coagulation bath.[5][9]

  • Coagulation: The spinneret is submerged in a coagulation bath, which is a liquid non-solvent for the polymer. This causes the polymer to precipitate from the solution, forming solid filaments.[3][10] The coagulation bath typically consists of an aqueous solution of a solvent and a salt (e.g., DMAc and CaCl₂) at an elevated temperature.[5] The composition and temperature of the bath are critical parameters that influence the fiber's morphology and properties.[10]

  • Initial Winding: The bundle of coagulated filaments is guided out of the bath and wound onto a first take-up roll.

Part 4: Post-Spinning Treatment

The "as-spun" fibers require further treatment to develop the desired mechanical strength and dimensional stability.

  • Washing: The fibers are passed through a series of washing baths (typically with hot water) to remove residual solvent and salts.[3][10]

  • Drawing (Stretching): This is a critical step to align the polymer chains along the fiber axis, which significantly increases the fiber's tensile strength and modulus.[4] The fibers are stretched between sets of rollers rotating at different speeds. This can be performed in a single step or multiple stages, often in a hot water bath (e.g., 80-100°C).[9][10] Draw ratios can be as high as 6.[5]

  • Drying and Heat Setting: The drawn fibers are dried under tension to remove water and then subjected to a heat-setting process at a high temperature (e.g., 160-210°C) to crystallize the polymer and lock in the molecular orientation.[3][5][11]

  • Final Winding: The finished aramid fiber yarn is wound onto spools.

Data Presentation

The following table summarizes key quantitative parameters from various this compound-based aramid fiber spinning protocols.

ParameterValueUnitReference
Dope Composition
Polymer (PMIA) Concentration14 - 19.3wt%[5][6]
Salt (CaCl₂ or LiCl) Concentration3 - 9wt%[5][6]
SolventDMAc or NMP-[2][3]
Spinning Conditions
Dope Temperature80 - 90°C[5][10]
Spinneret Orifice Diameter50.8 - 80µm[5][9]
Coagulation Bath Composition15% DMAc, 40% CaCl₂, 45% H₂Owt%[5]
Coagulation Bath Temperature40 - 110°C[5][10]
Post-Treatment
Drawing Temperature (Water Bath)80 - 100°C[9][10]
Maximum Draw Ratioup to 6-[5]
Resulting Fiber Properties
Tensile Strength~1256MPa[1]
Elastic Modulus~8.04GPa[1]

Workflow Visualization

The following diagram illustrates the complete workflow for this compound-based aramid fiber spinning.

aramid_spinning_workflow cluster_synthesis Part 1: Polymer Synthesis cluster_dope_prep Part 2: Dope Preparation cluster_spinning Part 3: Wet Spinning cluster_post_treatment Part 4: Post-Treatment Monomers Monomers (MPD + IPC) Polymerization Low-Temp Polycondensation Monomers->Polymerization Solvent Solvent + Salt (DMAc + CaCl2) Solvent->Polymerization Neutralization Neutralization Polymerization->Neutralization Dope Raw Polymer Dope Neutralization->Dope Filtration Filtration & Degassing Dope->Filtration Heating Heating (80-90°C) Filtration->Heating Extrusion Extrusion via Spinneret Heating->Extrusion Coagulation Coagulation Bath Extrusion->Coagulation AsSpunFiber As-Spun Filaments Coagulation->AsSpunFiber Washing Washing AsSpunFiber->Washing Drawing Multi-Stage Drawing Washing->Drawing Drying Drying & Heat Setting Drawing->Drying FinalFiber Final Aramid Fiber Drying->FinalFiber

Figure 1. Workflow for this compound-based aramid fiber production.

References

Application Note: Thermal and Structural Characterization of Isophthalamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isophthalamide polymers, a class of aromatic polyamides (aramids), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. A prime example is poly(m-phenylene this compound) (PMIA), commercially known as Nomex®, which is synthesized from m-phenylenediamine and isophthaloyl chloride.[1] Due to its high-performance characteristics, PMIA is utilized in demanding applications such as aerospace components, protective apparel, and high-temperature electrical insulation.[1][2] A thorough understanding of its thermal and structural properties is critical for quality control, material development, and predicting its performance under various conditions. This application note details the protocols for characterizing this compound polymers using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It provides quantitative information on thermal stability, decomposition temperatures, and the composition of polymer systems by detecting mass loss associated with processes like drying, degradation, and oxidation.[4] The first derivative of the TGA curve (DTG) helps to identify the temperatures at which the rate of mass loss is maximal.[3]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the this compound polymer sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial analysis.[2][5] An air atmosphere can be used to study oxidative stability.[5]

    • Temperature Program:

      • Equilibrate the sample at 30-50°C.

      • Ramp the temperature from the starting point to 800-1000°C at a constant heating rate of 10-20°C/min.[5][6]

  • Data Acquisition: Record the mass loss versus temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the limit of thermal stability.[4]

    • Identify the temperatures of maximum degradation rates from the peaks of the DTG curve.

    • Quantify the residual mass at the end of the experiment, which may correspond to inorganic fillers or char.[4]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is used to detect thermal transitions where heat is absorbed (endothermic) or released (exothermic).[4] For polymers, DSC is crucial for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4][8] The Tg appears as a step-like change in the heat capacity, signifying the transition from a rigid, glassy state to a more flexible, rubbery state.[8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound polymer sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge Gas: Use an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected glass transition (e.g., 350°C) at a rate of 10-20°C/min. This step removes the sample's prior thermal history.

      • Cooling: Cool the sample at a controlled rate (e.g., 10-20°C/min) back to the starting temperature.

      • Second Heating: Reheat the sample at the same rate as the first heating scan. The data from this scan is typically used for analysis to ensure a consistent thermal state.[9]

  • Data Acquisition: Record the heat flow versus temperature.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[8]

    • Aromatic polyamides like PMIA generally do not exhibit a distinct melting point due to their high thermal stability and degradation occurring before melting.[1]

X-ray Diffraction (XRD)

Principle: XRD is a non-destructive technique used to analyze the structural properties of materials.[10] When a material is exposed to an X-ray beam, the X-rays are diffracted by the crystalline lattice planes according to Bragg's Law.[2] The resulting diffraction pattern provides information about the material's crystallinity. Amorphous materials produce broad, diffuse halos, while crystalline materials yield sharp, well-defined peaks.[2] For semi-crystalline polymers like isophthalamides, the pattern is a superposition of both.[11]

Experimental Protocol:

  • Instrument Setup: Ensure the X-ray diffractometer is properly aligned and calibrated.

  • Sample Preparation: Prepare a flat sample of the this compound polymer (e.g., a pressed powder pellet or a thin film). Mount the sample securely in the sample holder.

  • Data Acquisition:

    • X-ray Source: Typically, Cu Kα radiation (λ = 1.54 Å) is used.

    • Scan Range: Scan over a 2θ range appropriate for polymers, for example, from 5° to 50°.

    • Scan Parameters: Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the sharp peaks corresponding to crystalline regions and the broad halo corresponding to the amorphous fraction.[12]

    • The positions of the diffraction peaks can be used to identify the crystal structure.

    • The degree of crystallinity can be calculated by separating the areas of the crystalline peaks from the amorphous halo in the diffraction pattern.[10]

Summary of Quantitative Data

The thermal and structural properties of this compound polymers can vary based on their specific chemical structure, molecular weight, and processing history. The table below summarizes typical data for Poly(m-phenylene this compound) (PMIA).

PropertyTechniqueTypical ValueReference
Thermal Stability
Onset Decomposition Temp. (Td)TGA400 - 440°C (in Air/N2)[1][5][13]
Thermal Transitions
Glass Transition Temp. (Tg)DSC267 - 300°C[14]
Melting Temperature (Tm)DSCDoes not melt (degrades first)[1]
Structural Properties
CrystallinityXRDSemi-crystalline[1][11]

Experimental Workflow

The characterization process follows a logical sequence from sample preparation through multi-faceted analysis to final data integration.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation & Reporting Prep This compound Polymer Sample (Fiber, Film, or Powder) TGA TGA (Thermal Stability) Prep->TGA DSC DSC (Thermal Transitions) Prep->DSC XRD XRD (Crystallinity) Prep->XRD TGA_Data Decomposition Temp (Td) Residue (%) TGA->TGA_Data DSC_Data Glass Transition (Tg) DSC->DSC_Data XRD_Data Degree of Crystallinity Crystal Structure XRD->XRD_Data Report Comprehensive Characterization Report TGA_Data->Report DSC_Data->Report XRD_Data->Report

Caption: Workflow for the characterization of this compound polymers.

Conclusion

The combined application of TGA, DSC, and XRD provides a comprehensive framework for characterizing this compound polymers. TGA is essential for defining the upper temperature limits of their use, DSC elucidates key thermal transitions like the glass transition that dictate mechanical behavior, and XRD offers fundamental insights into the material's solid-state morphology. This multi-technique approach is indispensable for ensuring material quality, guiding the development of new high-performance polymers, and understanding structure-property relationships.

References

Application of Isophthalamide in High-Temperature Resistant Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalamide-based polymers, particularly poly(m-phenylene this compound) (PMIA), are a class of aromatic polyamides renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them highly suitable for formulation into high-temperature resistant coatings for demanding applications in aerospace, automotive, and industrial sectors where protection against extreme heat and corrosive environments is critical.[2] This document provides detailed application notes and protocols for the use of this compound in the formulation and evaluation of high-temperature resistant coatings.

Core Principle: Thermal Stability of this compound Polymers

The outstanding thermal resistance of this compound-based polymers stems from the high dissociation energy of the aromatic rings and amide bonds in their chemical structure. This inherent stability allows coatings formulated with these polymers to withstand continuous service temperatures significantly higher than conventional coatings.

This compound-Based Resin Synthesis

The synthesis of this compound-based resins for coatings typically involves the polycondensation of m-phenylenediamine (MPD) and isophthaloyl chloride (IPC). The properties of the resulting polymer can be tailored by controlling reaction parameters such as temperature, monomer concentration, and the use of additives.[1]

Experimental Protocol: Synthesis of Poly(m-phenylene this compound) (PMIA) Resin

This protocol describes the interfacial polycondensation method for synthesizing PMIA resin suitable for coating formulations.[1]

Materials:

  • m-phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium carbonate (acid acceptor)

Equipment:

  • High-speed mechanical stirrer

  • Reaction vessel

  • Funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare an aqueous solution of m-phenylenediamine and sodium carbonate.

  • Prepare an organic solution of isophthaloyl chloride in tetrahydrofuran.

  • Cool both solutions to 0-5°C.

  • Add the organic solution to the aqueous solution under vigorous stirring to initiate interfacial polycondensation.

  • Continue stirring for 30-60 minutes to allow for polymer formation.

  • Filter the resulting polymer precipitate and wash thoroughly with deionized water and then with a solvent such as acetone to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

High-Temperature Resistant Coating Formulation

A typical high-temperature resistant coating formulation based on this compound resin includes the polymer binder, solvents, pigments, and various additives to enhance specific properties.

Table 1: Example Formulation of an this compound-Based High-Temperature Resistant Coating

ComponentFunctionExample MaterialConcentration (% by weight)
This compound ResinBinder, provides thermal stability and chemical resistancePoly(m-phenylene this compound)20 - 30
SolventDissolves the resin and controls viscosityN-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)60 - 70
PigmentProvides color and opacity, can enhance thermal propertiesTitanium dioxide, zinc phosphate5 - 15
Adhesion PromoterImproves adhesion to the substrateSilane-based coupling agents0.5 - 2
Flow and Leveling AgentEnsures a smooth and uniform coating surfacePolyacrylates0.1 - 1
Anti-corrosion AdditiveEnhances protection against corrosionZinc phosphate, modified silanes1 - 5
Experimental Protocol: Preparation of this compound-Based Coating

Procedure:

  • In a suitable mixing vessel, dissolve the this compound resin in the chosen solvent under mechanical stirring until a homogenous solution is obtained.

  • In a separate container, prepare a pigment dispersion by mixing the pigments and anti-corrosion additives with a portion of the solvent and a dispersing agent.

  • Gradually add the pigment dispersion to the resin solution under continuous stirring.

  • Add the adhesion promoter and flow and leveling agents to the mixture and continue to stir until a uniform coating is achieved.

  • Adjust the viscosity of the coating with additional solvent as needed for the intended application method.

Coating Application and Curing

Proper application and curing are crucial for achieving the desired performance of the high-temperature resistant coating.

Experimental Protocol: Coating Application and Curing

Substrate Preparation:

  • Thoroughly clean the substrate (e.g., steel panel) to remove any oil, grease, rust, and other contaminants.

  • For optimal adhesion, the substrate surface can be roughened by sandblasting or chemical etching.

  • Degrease the surface with a suitable solvent (e.g., acetone, ethanol) and dry completely before coating application.

Application:

  • The coating can be applied using various techniques such as spraying, dip-coating, or brushing to achieve a uniform wet film thickness.

  • Control the application parameters (e.g., spray gun pressure, nozzle size, dipping speed) to obtain the desired dry film thickness, typically in the range of 25-50 µm.

Curing:

  • Initial Solvent Evaporation (Soft Bake): Place the coated substrate in an oven at 100-120°C for 10-15 minutes to allow for the majority of the solvent to evaporate.

  • Final Curing (Hard Bake): Increase the oven temperature to 250-300°C and hold for 30-60 minutes to complete the curing process and achieve full cross-linking of the polymer. The exact curing schedule should be optimized based on the specific formulation and substrate.[3]

Performance Evaluation of this compound-Based Coatings

A series of standardized tests should be conducted to evaluate the performance of the cured coating.

Table 2: Performance Data of a Typical this compound-Based Coating on Steel

PropertyTest MethodTypical Value
Thermal Stability
Onset Decomposition TemperatureThermogravimetric Analysis (TGA)> 400°C[1]
Adhesion
Adhesion StrengthASTM D3359 (Cross-cut tape test)5B (Excellent)
Pull-off AdhesionASTM D4541> 5 MPa
Corrosion Resistance
Salt Spray ResistanceASTM B117 (5% NaCl fog)> 500 hours with no significant corrosion
Mechanical Properties
Pencil HardnessASTM D3363H - 2H
FlexibilityASTM D522 (Mandrel bend test)Pass (no cracking or delamination)
Experimental Protocols for Performance Testing

Thermal Stability (Thermogravimetric Analysis - TGA):

  • Place a small sample (5-10 mg) of the cured coating in the TGA instrument.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of thermal degradation.

Adhesion (ASTM D3359 - Cross-Cut Tape Test):

  • Use a sharp blade to make a series of parallel cuts through the coating to the substrate, followed by a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

  • Rapidly pull the tape off at a 180° angle.

  • Examine the grid area for any removal of the coating and rate the adhesion according to the ASTM 5B (no detachment) to 0B (more than 65% detachment) scale.

Corrosion Resistance (ASTM B117 - Salt Spray Test):

  • Place the coated panels in a salt spray cabinet.

  • Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.

  • Periodically inspect the panels for signs of corrosion, such as blistering, rusting, or loss of adhesion.

  • Record the number of hours until failure is observed.

Diagrams

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_purification Purification MPD_Solution Aqueous Solution of m-phenylenediamine and Sodium Carbonate Mixing Vigorous Mixing (0-5°C) MPD_Solution->Mixing IPC_Solution Organic Solution of Isophthaloyl Chloride in THF IPC_Solution->Mixing Polycondensation Interfacial Polycondensation Mixing->Polycondensation Filtration Filtration Polycondensation->Filtration Washing Washing with Water and Acetone Filtration->Washing Drying Vacuum Drying (80-100°C) Washing->Drying Final_Product PMIA Resin Drying->Final_Product

Workflow for the synthesis of PMIA resin.

Coating_Application_Curing Substrate_Prep Substrate Preparation (Cleaning, Degreasing) Coating_Application Coating Application (Spraying, Dip-coating) Substrate_Prep->Coating_Application Soft_Bake Soft Bake (100-120°C, 10-15 min) Coating_Application->Soft_Bake Hard_Bake Hard Bake (250-300°C, 30-60 min) Soft_Bake->Hard_Bake Cured_Coating Cured High-Temperature Resistant Coating Hard_Bake->Cured_Coating

Coating application and curing process.

Thermal_Degradation_Pathway PMIA Poly(m-phenylene this compound) (PMIA) Initial_Degradation Initial Degradation (>400°C) PMIA->Initial_Degradation Heat Scission Chain Scission Initial_Degradation->Scission Products Degradation Products Scission->Products Char Stable Char Formation Scission->Char CO2_H2O CO2, H2O Products->CO2_H2O Aromatic_Fragments Aniline, Benzonitrile, Benzoic Acid Products->Aromatic_Fragments

Simplified thermal degradation pathway of PMIA.

References

Application Notes and Protocols: Isophthalamide-Based Membranes for Gas Separation and Nanofiltration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isophthalamide-based polymers, a class of aromatic polyamides, have garnered significant interest in membrane technology due to their excellent thermal stability, chemical resistance, and mechanical strength. These properties make them highly suitable for demanding separation processes in both gas separation and nanofiltration applications. This document provides detailed application notes, experimental protocols, and performance data for this compound-based membranes.

Section 1: Nanofiltration Applications

This compound-based membranes, particularly those made from poly(m-phenylene this compound) (PMIA), have demonstrated excellent performance in nanofiltration applications, such as water purification, dye removal, and the separation of salts.[1][2]

Quantitative Data for Nanofiltration Membranes

The performance of PMIA-based nanofiltration membranes is influenced by their preparation method and the incorporation of additives. The following tables summarize key performance data from various studies.

Table 1: Salt Rejection by PMIA-Based Nanofiltration Membranes

Membrane CompositionSaltRejection (%)Operating Pressure (MPa)Reference
PMIA (Interfacial Polymerization)Na₂SO₄98.300.35[3][4][5]
PMIA (Interfacial Polymerization)MgSO₄94.600.35[3][4][5]
PMIA (Interfacial Polymerization)MgCl₂61.480.35[3][4][5]
PMIA (Interfacial Polymerization)NaCl19.240.35[3][4][5]
PMIA (Phase Inversion)Na₂SO₄> MgSO₄ > NaCl > MgCl₂Not Specified[1]

Table 2: Water Permeability and Dye Rejection of PMIA-Based Membranes

Membrane CompositionPure Water Permeability (L·m⁻²·h⁻¹)DyeDye Rejection (%)Operating Pressure (MPa)Reference
PMIA (Interfacial Polymerization)18.20Chromotrope 2BExcellent0.35[3][4][5]
PMIA-ZIF-8 (0.3 wt%)Highest Water FluxCongo Red99.72Not Specified[6]
PMIA-ZIF-8Not SpecifiedCongo Red> 99.3Not Specified[2]
Experimental Protocols for Nanofiltration

1. Membrane Synthesis via Phase Inversion

This protocol describes the fabrication of an asymmetric PMIA nanofiltration membrane.[1]

  • Materials: Poly(m-phenylene this compound) (PMIA), N,N-dimethylacetamide (DMAc), Lithium Chloride (LiCl), Polyethylene Glycol (PEG).

  • Procedure:

    • Prepare a casting solution with 14 wt.% PMIA, 4 wt.% LiCl, 3 wt.% PEG, and 79 wt.% DMAc.[3]

    • Dissolve the components in a flask at 70°C with continuous mechanical stirring for at least 12 hours until the polymer is fully dissolved.[3]

    • De-foam the dope solution under vacuum with continuous stirring for at least 12 hours.[3]

    • Cast the solution onto a non-woven fabric support.

    • Immerse the cast film into a coagulation bath (e.g., water) to induce phase inversion.

    • Store the resulting membrane in deionized water.

2. Membrane Synthesis via Interfacial Polymerization

This method creates a thin-film composite (TFC) membrane on a PMIA substrate.[3][4]

  • Materials: PMIA hollow fiber substrate, Piperazine (PIP), 1,3,5-benzenetricarbonyl trichloride (TMC), n-hexane.

  • Procedure:

    • Immerse the PMIA hollow fiber substrate in an aqueous solution of PIP (e.g., 1.8 wt.%).

    • Remove the excess PIP solution from the substrate surface.

    • Immerse the PIP-saturated substrate into a solution of TMC in n-hexane (e.g., 0.35 w/v%) to initiate interfacial polymerization.

    • Cure the resulting TFC membrane in an oven.

    • Store the membrane in water before use.

3. Nanofiltration Performance Testing

This protocol outlines the procedure for evaluating membrane performance using a cross-flow filtration system.[3][7]

  • Apparatus: Cross-flow filtration setup, conductivity meter, spectrophotometer.

  • Procedure:

    • Mount the membrane in the cross-flow cell.

    • Pre-pressurize the system with deionized water at a higher pressure (e.g., 0.5 MPa) for several hours to compact the membrane and achieve a stable flux.[3]

    • Set the desired operating pressure (e.g., 0.35 MPa) and feed flow rate.[3]

    • Measure the permeate flux by collecting and weighing the permeate over a specific time.

    • To determine salt rejection, introduce a salt solution (e.g., 2000 ppm Na₂SO₄) as the feed.[3]

    • Measure the conductivity of the feed and permeate solutions to calculate the salt rejection.[3]

    • For dye rejection, use a dye solution as the feed and measure the absorbance of the feed and permeate at the dye's maximum wavelength using a spectrophotometer.

    • Calculate rejection using the formula: R (%) = (1 - Cₚ/Cբ) x 100, where Cₚ and Cբ are the concentrations of the solute in the permeate and feed, respectively.[8]

Visualization of Nanofiltration Workflow

Nanofiltration_Workflow cluster_prep Membrane Preparation cluster_test Performance Testing prep_solution Prepare Polymer Dope Solution casting Cast Membrane Film prep_solution->casting phase_inversion Induce Phase Inversion in Coagulation Bath casting->phase_inversion storage_prep Store Membrane in DI Water phase_inversion->storage_prep mount Mount Membrane in Cross-Flow Cell storage_prep->mount prepressure Pre-pressurize with DI Water mount->prepressure flux_measure Measure Pure Water Flux prepressure->flux_measure feed_solution Introduce Feed Solution (Salt or Dye) flux_measure->feed_solution rejection_measure Measure Permeate and Feed Concentrations feed_solution->rejection_measure calculate Calculate Flux and Rejection rejection_measure->calculate

Caption: Workflow for Nanofiltration Membrane Preparation and Testing.

Section 2: Gas Separation Applications

Polyimides, the broader class to which this compound-based polymers belong, are well-regarded for gas separation applications due to their excellent thermal and chemical stability, and their ability to be processed into membranes.[9] The separation mechanism is based on the solution-diffusion model, where gas molecules dissolve in the membrane matrix and then diffuse through it.

Quantitative Data for Gas Separation Membranes

While specific data for this compound-based membranes is less abundant in the provided search results, the performance of polyimides, in general, provides a benchmark. The key performance indicators are permeability (measured in Barrer) and selectivity (the ratio of permeabilities of two gases).

Further targeted research would be beneficial to populate a detailed table with gas separation data specifically for this compound-based membranes.

Experimental Protocols for Gas Separation

1. Membrane Preparation for Gas Separation

  • Procedure:

    • Prepare a polymer solution as described for nanofiltration membranes.

    • Cast the solution onto a flat, clean surface (e.g., a glass plate).

    • Slowly evaporate the solvent in a controlled environment (e.g., a dust-free oven with gradual temperature increase) to form a dense membrane film.

    • Carefully peel the membrane from the surface.

    • Dry the membrane under vacuum to remove any residual solvent.

2. Gas Permeation Testing

This protocol is based on the constant-volume, variable-pressure method.[10][11]

  • Apparatus: Gas permeation cell, vacuum pump, pressure transducers, gas cylinders with regulators, mass flow controllers.

  • Procedure:

    • Mount the membrane in the gas permeation cell, ensuring a good seal.

    • Evacuate the entire system, including both the feed and permeate sides, for an extended period (e.g., 24 hours) to remove any adsorbed gases.[11]

    • Close the valve to the permeate volume and introduce the test gas to the feed side of the membrane at a specific pressure.

    • Monitor the pressure increase on the permeate side over time using a pressure transducer.

    • The rate of pressure rise in the known permeate volume is used to calculate the permeability of the gas.

    • Repeat the procedure for different gases to determine the selectivity.

    • The ideal selectivity is the ratio of the permeabilities of the two gases.

Visualization of Gas Separation Workflow

Gas_Separation_Workflow cluster_prep_gas Membrane Preparation cluster_test_gas Gas Permeation Testing prep_solution_gas Prepare Polymer Dope Solution casting_gas Cast Dense Film prep_solution_gas->casting_gas solvent_evap Slow Solvent Evaporation casting_gas->solvent_evap drying_gas Dry Membrane Under Vacuum solvent_evap->drying_gas mount_gas Mount Membrane in Permeation Cell drying_gas->mount_gas evacuate Evacuate System mount_gas->evacuate introduce_gas Introduce Test Gas to Feed Side evacuate->introduce_gas measure_pressure Monitor Pressure Rise on Permeate Side introduce_gas->measure_pressure calculate_perm Calculate Permeability measure_pressure->calculate_perm repeat_gas Repeat for Different Gases calculate_perm->repeat_gas calculate_select Calculate Selectivity repeat_gas->calculate_select

Caption: Workflow for Gas Separation Membrane Preparation and Testing.

References

Application Notes and Protocols: Isophthalamide in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophthalamide is a key aromatic diamide monomer utilized in the synthesis of high-performance polymers, most notably the meta-aramid, poly(m-phenylene this compound) (PMIA). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, which make them suitable for a wide range of demanding applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the synthesis and characterization of this compound-based polymers. The protocols described herein are based on established laboratory and commercial-scale processes.[1]

High-performance polymers derived from this compound are critical materials in various sectors, including aerospace, automotive, electronics, and protective apparel. Their inherent flame resistance and high-temperature tolerance make them ideal for applications such as fire-resistant textiles, electrical insulation, and high-performance composites.[2][3] The versatility of this compound as a monomer allows for the tailoring of polymer properties to meet specific application requirements.

Applications of this compound-Based Polymers

This compound-based polymers, particularly PMIA, are valued for their outstanding material properties. These polymers are utilized in a variety of high-performance applications:

  • Protective Apparel: The inherent flame and heat resistance of meta-aramid fibers make them a critical component in manufacturing protective clothing for firefighters, industrial workers, and military personnel.

  • Electrical Insulation: Due to their high dielectric strength and thermal stability, this compound-based papers and films are used as electrical insulation in motors, transformers, and other high-voltage equipment.[2]

  • Filtration Membranes: PMIA is employed in the fabrication of ultrafiltration and nanofiltration membranes for water treatment and other separation processes due to its chemical resistance and mechanical integrity.[2][4]

  • High-Performance Composites: As a matrix material or fiber reinforcement, these polymers enhance the thermal and mechanical properties of composite materials used in aerospace and automotive components.[2][3]

  • Thermal Insulation: The low thermal conductivity and high-temperature resistance of this compound-based aerogels and papers make them effective thermal insulation materials in various industrial applications.[5]

Quantitative Data on this compound-Based Polymers

The performance of this compound-based polymers can be quantified through various physical and chemical properties. The following tables summarize key performance data for Poly(m-phenylene this compound) (PMIA) synthesized under different conditions.

Table 1: Mechanical and Thermal Properties of PMIA

PropertyValueSynthesis MethodReference
Inherent Viscosity (dL/g)0.35 - 0.76Direct Polycondensation[1]
Inherent Viscosity (dL/g)2.1Interfacial Polycondensation[2][6]
Tensile Strength (MPa)25Interfacial Polycondensation[2][6]
Initial Degradation Temperature (°C)440Interfacial Polycondensation[2][6]
Glass Transition Temperature (°C)299.8Electrospinning (with 1.0 wt% GO)[7]
Dielectric Constant @ 1 Hz3.44Interfacial Polycondensation[2][6]

Table 2: Influence of Synthesis Parameters on PMIA Properties (Interfacial Polycondensation)

ParameterOptimized ValueResultant PropertyReference
Yield (%)99.7High Molecular Weight[2][6]
Inherent Viscosity (dL/g)2.1High Molecular Weight[2][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-based high-performance polymers.

Protocol 1: Synthesis of Poly(m-phenylene this compound) via Interfacial Polycondensation

This protocol describes the synthesis of PMIA through the interfacial polycondensation of m-phenylenediamine (MPD) and isophthaloyl chloride (IPC).[2]

Materials:

  • m-phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Acid acceptor (e.g., Sodium Carbonate)

Equipment:

  • High-speed mechanical stirrer

  • Reaction vessel

  • Funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: Dissolve a specific concentration of m-phenylenediamine (MPD) and an acid acceptor in deionized water.

  • Prepare the Organic Phase: Dissolve a corresponding concentration of isophthaloyl chloride (IPC) in tetrahydrofuran (THF).

  • Initiate Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create an emulsion. The polymerization will occur at the interface between the two immiscible phases.

  • Control Reaction Parameters: Maintain the desired reaction temperature, stirring rate, and reaction time to optimize the polymer's molecular weight and yield.[2]

  • Isolate the Polymer: The resulting polymer will precipitate as a slurry. Filter the slurry to separate the polymer.

  • Purify the Polymer: Thoroughly wash the collected polymer with deionized water and a suitable organic solvent to remove unreacted monomers and byproducts.

  • Dry the Polymer: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.

Protocol 2: Synthesis of Poly(m-phenylene this compound) via Solid-State Polycondensation

This protocol details the synthesis of PMIA by thermal solid-phase polymerization of isophthalic acid and m-phenylenediamine.[1]

Materials:

  • Isophthalic acid

  • m-phenylenediamine

Equipment:

  • Reaction vessel with a mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle

  • Vacuum pump

Procedure:

  • Oligomerization:

    • Charge the reaction vessel with isophthalic acid and m-phenylenediamine.

    • Heat the mixture to a relatively low temperature (e.g., 260 °C) under a nitrogen atmosphere for a specified duration (e.g., 1 hour) to form oligo(m-phenylenethis compound).[1]

  • Polycondensation:

    • Increase the temperature to a higher value (e.g., 400 °C) and apply a vacuum.[1]

    • Continue the reaction for a short period (e.g., 1 minute) to achieve a high molecular weight polymer.[1]

  • Cooling and Isolation:

    • Cool the reaction mixture to room temperature under nitrogen.

    • The resulting solid polymer can be collected and ground into a powder.

Protocol 3: Characterization of this compound-Based Polymers

1. Inherent Viscosity Measurement:

  • Purpose: To estimate the molecular weight of the polymer.

  • Procedure:

    • Prepare a dilute solution of the polymer in a suitable solvent (e.g., N,N-dimethylacetamide (DMAc) with LiCl) at a known concentration.

    • Measure the flow time of the polymer solution and the pure solvent at a constant temperature using a viscometer.

    • Calculate the inherent viscosity using the appropriate formula.

2. Thermal Analysis (TGA and DSC):

  • Purpose: To determine the thermal stability and transitions of the polymer.

  • Thermogravimetric Analysis (TGA):

    • Place a small sample of the polymer in the TGA instrument.

    • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample of the polymer in a DSC pan.

    • Heat the sample at a constant rate to observe endothermic and exothermic transitions.

    • Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

3. Mechanical Testing:

  • Purpose: To evaluate the mechanical properties such as tensile strength and modulus.

  • Procedure (based on ASTM D638):

    • Prepare standardized test specimens of the polymer by methods such as injection molding or film casting.

    • Use a universal testing machine to apply a tensile load to the specimen until failure.

    • Record the stress-strain curve and calculate the tensile strength, elongation at break, and Young's modulus.

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers This compound Monomers (e.g., MPD, IPC) Polymerization Polymerization (Interfacial or Solid-State) Monomers->Polymerization Purification Purification and Drying Polymerization->Purification Polymer High-Performance Polymer (e.g., PMIA) Purification->Polymer Viscosity Inherent Viscosity Polymer->Viscosity Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Mechanical Mechanical Testing Polymer->Mechanical Morphology Morphological Analysis (SEM) Polymer->Morphology

Caption: Experimental workflow for synthesis and characterization of this compound-based polymers.

Interfacial_Polymerization Aqueous_Phase Aqueous Phase: m-phenylenediamine (MPD) + Acid Acceptor Interface Interface Aqueous_Phase->Interface Organic_Phase Organic Phase: Isophthaloyl Chloride (IPC) in THF Organic_Phase->Interface Polymer_Formation PMIA Formation and Precipitation Interface->Polymer_Formation

Caption: Logical relationship in interfacial polymerization of PMIA.

Polymer_Structure_Property Monomer This compound Monomer Structure Polymer_Structure Polymer Chain Structure & Rigidity Monomer->Polymer_Structure Polymerization Polymerization Conditions Polymerization->Polymer_Structure Intermolecular Intermolecular Interactions (Hydrogen Bonding) Polymer_Structure->Intermolecular Properties High-Performance Properties Polymer_Structure->Properties Intermolecular->Properties

Caption: Relationship between monomer structure and polymer properties.

References

Application Notes and Protocols: Preparation of Isophthalamide-Based Hollow Fiber Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation of isophthalamide-based hollow fiber membranes, specifically those derived from poly(m-phenylene this compound) (PMIA). The protocols outlined below are based on the dry-jet wet spinning (also known as dry-wet phase inversion) technique, a prevalent method for fabricating these membranes.

Introduction

Poly(m-phenylene this compound) (PMIA) is an aromatic polyamide with exceptional mechanical strength, high thermal stability, and chemical resistance.[1] These properties make it an excellent candidate for the fabrication of hollow fiber membranes used in various separation processes, including ultrafiltration, nanofiltration, and as substrates for thin-film composite membranes.[2][3] The resulting membranes typically exhibit an asymmetric structure comprising a dense, selective outer layer, a spongy transition layer, and finger-like microvoids near the inner surface.[4][5] This morphology is crucial for achieving high flux and rejection rates.[3]

The dry-jet wet spinning process is a phase inversion technique where a polymer solution (dope) is extruded through a spinneret, passes through an air gap, and is then immersed in a coagulation bath.[6][7] This process allows for the formation of hollow fibers with controlled dimensions and porous structures.[8] The properties of the final membrane are highly dependent on the composition of the dope solution and the spinning parameters.[3]

Experimental Data

Dope Solution Compositions

The dope solution typically consists of the PMIA polymer, a solvent, and various additives to control the membrane morphology and properties.

ComponentRoleTypical Concentration (wt%)Reference
Poly(m-phenylene this compound) (PMIA)Polymer Matrix20%[5]
N,N-dimethylacetamide (DMAc)Solvent66%[5]
Lithium Chloride (LiCl)Pore-forming agent4.5%[5]
AcetoneCo-solvent8%[5]
Polyvinylpyrrolidone (PVP) K15Pore-forming agent1.5%[5]
Polyethylene glycol (PEG)Pore-forming agent2%[3]
Spinning Parameters for Dry-Jet Wet Spinning

The following table outlines typical spinning parameters for the fabrication of PMIA hollow fiber membranes.

ParameterTypical ValueReference
Dope Solution TemperatureAmbient[7]
Bore FluidWater[7]
Coagulation BathWater[7]
Air Gap Distance3 cm[6]
Take-up SpeedModerate[6]
Membrane Performance Characteristics

The performance of PMIA hollow fiber membranes is evaluated based on several key metrics.

Performance MetricTypical ValueConditionsReference
Pure Water Permeability18.20 L·m⁻²·h⁻¹0.35 MPa[2]
Pure Water Flux239.63 L·m⁻²·h⁻¹0.1 MPa[3]
Na₂SO₄ Rejection98.30%-[2]
MgSO₄ Rejection94.60%-[2]
MgCl₂ Rejection61.48%-[2]
NaCl Rejection19.24%-[2]
Bovine Serum Albumin (BSA) Rejection98.50%-[3]
Tensile Strength5.8 MPa-[4]
Contact Angle44°With PEG additive[4]

Experimental Protocols

Preparation of the PMIA Dope Solution
  • Dissolution of Additives: In a reaction vessel, dissolve the required amounts of pore-forming agents (e.g., LiCl, PVP, PEG) and any co-solvents (e.g., acetone) in the primary solvent (e.g., DMAc). Stir the mixture until all components are fully dissolved.

  • Addition of PMIA Polymer: Gradually add the PMIA polymer to the solvent-additive mixture while stirring continuously.

  • Homogenization: Continue stirring the mixture until a homogeneous and viscous polymer solution (dope) is obtained. This may take several hours.

  • Degassing: Degas the dope solution for at least 12 hours to remove any trapped air bubbles, which can cause defects in the membrane structure.[5]

Hollow Fiber Spinning (Dry-Jet Wet Spinning)
  • System Setup: Prepare the hollow fiber spinning apparatus, which includes a dope solution reservoir, a gear pump, a spinneret, a bore fluid delivery system, a coagulation bath, and a take-up winder.

  • Extrusion: Load the degassed dope solution into the reservoir and pump it through the outer orifice of the spinneret at a controlled flow rate. Simultaneously, pump the bore fluid (typically water) through the inner orifice of the spinneret.

  • Air Gap: Allow the extruded nascent hollow fiber to travel through a predetermined air gap before entering the coagulation bath. The air gap allows for partial solvent evaporation and influences the outer skin morphology.

  • Coagulation: Immerse the hollow fiber in a coagulation bath (typically containing water) to induce phase inversion, where the liquid polymer solution solidifies into a porous membrane structure.

  • Washing: Pass the formed hollow fiber through a series of washing baths to remove residual solvent and additives. The fibers should be soaked in a circulating water bath for an extended period (e.g., 72 hours) to ensure complete removal of residual solvent.[5]

  • Post-Treatment and Collection: Wind the washed hollow fibers onto a collection drum. For preservation, the fibers can be transferred to a glycerol aqueous solution before air-drying.[5]

Membrane Characterization
  • Scanning Electron Microscopy (SEM):

    • Fracture a small piece of the hollow fiber membrane in liquid nitrogen to obtain a clean cross-section.

    • Mount the sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).

    • Observe the cross-sectional and surface morphology of the membrane under the SEM.

  • Pure Water Flux Measurement:

    • Pot a bundle of hollow fibers into a module.

    • Connect the module to a crossflow filtration setup.

    • Pre-pressurize the membrane with deionized water at a higher pressure (e.g., 0.5 MPa) for a specified duration (e.g., 5 hours).[2]

    • Measure the volume of permeate collected over a specific time at a constant operating pressure (e.g., 0.1 MPa or 0.35 MPa).[2][3]

    • Calculate the pure water flux using the formula: J = V / (A * t), where J is the flux, V is the volume of permeate, A is the effective membrane area, and t is the time.

  • Solute Rejection Test:

    • Prepare a feed solution containing a known concentration of the target solute (e.g., BSA, NaCl, Na₂SO₄).

    • Perform a crossflow filtration experiment with the feed solution at a constant operating pressure.

    • Collect the permeate and measure the solute concentration in both the feed and permeate streams.

    • Calculate the rejection rate using the formula: R = (1 - (Cp / Cf)) * 100%, where R is the rejection, Cp is the permeate concentration, and Cf is the feed concentration.

  • Contact Angle Measurement:

    • Place a dried sample of the hollow fiber membrane on the stage of a contact angle goniometer.

    • Dispense a drop of deionized water onto the membrane surface.

    • Measure the angle between the membrane surface and the tangent of the water droplet.

  • Mechanical Strength Testing:

    • Secure a single hollow fiber in the grips of a tensile testing machine.

    • Apply a tensile load to the fiber at a constant extension rate until it breaks.

    • Record the maximum stress (tensile strength) and elongation at break.

Visualized Workflows

experimental_workflow cluster_dope_prep Dope Solution Preparation cluster_spinning Hollow Fiber Spinning cluster_characterization Membrane Characterization dp1 Dissolve Additives in Solvent dp2 Add PMIA Polymer dp1->dp2 dp3 Homogenize Mixture dp2->dp3 dp4 Degas Dope Solution dp3->dp4 s1 Extrude Dope and Bore Fluid dp4->s1 Transfer Dope s2 Pass Through Air Gap s1->s2 s3 Coagulate in Water Bath s2->s3 s4 Wash to Remove Solvent s3->s4 s5 Post-Treat and Collect s4->s5 c1 SEM s5->c1 c2 Water Flux s5->c2 c3 Rejection s5->c3 c4 Contact Angle s5->c4 c5 Mechanical Strength s5->c5

Caption: Experimental workflow for the preparation and characterization of PMIA hollow fiber membranes.

phase_inversion_logic start Homogeneous PMIA Dope Solution (Polymer + Solvent + Additives) extrusion Extrusion Through Spinneret start->extrusion air_gap Air Gap (Solvent Evaporation) extrusion->air_gap coagulation Coagulation Bath (Non-Solvent Influx, Solvent Outflux) air_gap->coagulation solidification Solid Phase Inversion coagulation->solidification membrane Asymmetric Hollow Fiber Membrane solidification->membrane

Caption: Logical flow of the dry-jet wet spinning phase inversion process.

References

Application Notes and Protocols for Electrospinning of Poly(m-phenylene isophthalamide) (PMIA) Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrospinning of poly(m-phenylene isophthalamide) (PMIA) nanofibers. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations to facilitate the successful fabrication and application of PMIA nanofibrous materials. PMIA, a high-performance aromatic polyamide, offers exceptional thermal stability, chemical resistance, and mechanical strength, making its nanofibrous form a promising material for advanced filtration, biomedical applications, and high-performance composites.

Introduction to PMIA Electrospinning

Electrospinning is a versatile technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers. The process involves the application of a high voltage to a polymer solution, which ejects a charged jet that elongates and solidifies into a nanofiber mat on a grounded collector. For PMIA, a common solvent system is N,N-dimethylacetamide (DMAc) with the addition of lithium chloride (LiCl) to enhance solution conductivity and aid in polymer dissolution. The resulting PMIA nanofibers exhibit a high surface-area-to-volume ratio, high porosity, and excellent mechanical and thermal properties, making them suitable for a wide range of applications.

Experimental Protocols

Materials
  • Poly(m-phenylene this compound) (PMIA) (Mw = ~200,000 g/mol )

  • N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Graphene oxide (GO) (optional, for composite nanofibers)

  • Ethanol

  • Deionized water

Equipment
  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)

  • Magnetic stirrer with heating plate

  • Ultrasonicator

  • Scanning Electron Microscope (SEM)

  • Tensile testing machine

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Protocol for PMIA Solution Preparation (DMAc/LiCl System)
  • Solvent Preparation : Prepare a DMAc solution containing a specific weight percentage of LiCl (e.g., 4 wt%). Stir until the LiCl is completely dissolved.

  • Polymer Dissolution : Gradually add the desired amount of PMIA (e.g., 14 wt%) to the DMAc/LiCl solution under continuous stirring.

  • Heating and Stirring : Heat the mixture to approximately 80°C while stirring continuously for at least 12-24 hours to ensure complete dissolution of the PMIA.[1]

  • Degassing : After complete dissolution, allow the solution to cool to room temperature and then degas it to remove any trapped air bubbles.

Protocol for Electrospinning of PMIA Nanofibers
  • Setup : Load the prepared PMIA solution into a syringe fitted with a metallic needle (e.g., 22-gauge).

  • Positioning : Mount the syringe on the syringe pump and position the needle at a fixed distance from the grounded collector (e.g., 20 cm).[1]

  • Parameter Setting : Set the desired electrospinning parameters:

    • Applied Voltage : e.g., 25 kV[1]

    • Flow Rate : e.g., 1.0 mL/h

    • Collector Type : A stationary flat plate or a rotating drum.

  • Initiation : Start the syringe pump to initiate a steady flow of the polymer solution. Apply the high voltage to the needle tip. A Taylor cone should form at the tip, from which a polymer jet is ejected.

  • Collection : Allow the electrospinning process to proceed for the desired duration to collect a nanofiber mat of the required thickness.

  • Post-Treatment : Carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a specified temperature (e.g., 80°C) for several hours to remove any residual solvent.

Data Presentation

Electrospinning Parameters and Resulting Nanofiber Diameters

The following table summarizes the influence of various electrospinning parameters on the resulting PMIA nanofiber morphology.

PMIA Conc. (wt%)LiCl Conc. (wt% in DMAc)Additive (wt%)Voltage (kV)Distance (cm)Avg. Fiber Diameter (nm)Observations
144None2520Not specifiedUniform nanofibers
Not SpecifiedNot Specified0.0 GO2520~250-350Smooth nanofibers
Not SpecifiedNot Specified1.0 GO2520~150-250Narrower diameter distribution

Note: Data is compiled from various sources and may not represent a single comprehensive study. The addition of Graphene Oxide (GO) tends to decrease the average fiber diameter and narrow the size distribution.[1]

Mechanical Properties of Electrospun PMIA Nanofibers

The mechanical properties of PMIA nanofibers are crucial for their application in reinforcing composites and as structural materials.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PMIA Nanofiber Reinforced PLA (38 wt% PMIA)Increased by ~235% compared to pure PLAIncreased by ~149% compared to pure PLANot Specified

The inclusion of well-aligned PMIA nanofibers significantly enhances the mechanical properties of polymer composites.[2]

Thermal Properties of Electrospun PMIA Nanofibers

PMIA is known for its excellent thermal stability. Electrospinning maintains or can even enhance these properties.

MaterialGlass Transition Temp. (Tg) (°C)Initial Degradation Temp. (°C)
PMIA/GO (1.0 wt%) Nanofiber Membrane299.8Not Specified
PMIA Nanofiber Reinforced PLALower than pure PLANot Specified

The addition of graphene oxide to PMIA nanofibers can influence the glass transition temperature.[1] When used as reinforcement in other polymers like PLA, PMIA can affect the overall thermal degradation profile.[2]

Visualizations

Experimental Workflow for PMIA Electrospinning

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning Process cluster_post Post-Processing prep1 Dissolve LiCl in DMAc prep2 Add PMIA to DMAc/LiCl Solution prep1->prep2 prep3 Heat and Stir (80°C, 12-24h) prep2->prep3 prep4 Cool and Degas prep3->prep4 espin1 Load Solution into Syringe prep4->espin1 Transfer Solution espin2 Set Parameters (Voltage, Flow Rate, Distance) espin1->espin2 espin3 Apply High Voltage espin2->espin3 espin4 Collect Nanofibers espin3->espin4 post1 Remove Nanofiber Mat espin4->post1 Transfer Mat post2 Vacuum Dry post1->post2 end Characterization / Application post2->end Final Product

Caption: Workflow for the preparation and electrospinning of PMIA nanofibers.

Key Parameters Influencing Nanofiber Properties

Parameter_Influence cluster_solution Solution Properties cluster_process Process Parameters Concentration Concentration NanofiberProperties Nanofiber Properties (Diameter, Morphology, Mechanical, Thermal) Concentration->NanofiberProperties Viscosity Viscosity Viscosity->NanofiberProperties Conductivity Conductivity Conductivity->NanofiberProperties Voltage Voltage Voltage->NanofiberProperties FlowRate Flow Rate FlowRate->NanofiberProperties Distance Distance Distance->NanofiberProperties

Caption: Relationship between electrospinning parameters and nanofiber properties.

Applications

The unique properties of electrospun PMIA nanofibers make them suitable for a variety of demanding applications:

  • High-Temperature Filtration : Due to their excellent thermal stability, PMIA nanofiber membranes can be used for the filtration of hot gases and liquids.

  • Biomedical Applications : The biocompatibility and mechanical properties of PMIA nanofibers make them potential candidates for tissue engineering scaffolds and drug delivery systems.

  • Reinforcement in Composites : Their high strength and modulus allow them to be used as a reinforcing phase in lightweight, high-performance composites.[2]

  • Protective Clothing : The inherent flame resistance of PMIA makes the nanofibers ideal for use in fire-retardant and protective textiles.

  • Battery Separators : Their porous structure and thermal stability are advantageous for use as separators in high-performance batteries.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Bead formation Low polymer concentration/viscosity, high surface tension, low solution conductivity.Increase polymer concentration, add a salt (e.g., more LiCl) to increase conductivity, use a solvent with lower surface tension.
Clogging of the needle High polymer concentration/viscosity, polymer precipitation at the tip.Decrease polymer concentration, increase solvent content, clean the needle tip periodically.
Inconsistent fiber diameter Fluctuations in voltage or flow rate, inhomogeneous solution.Ensure stable power supply and syringe pump operation, ensure the polymer solution is homogeneous.
Wet fiber mat High flow rate, short collector distance, high humidity.Decrease the flow rate, increase the distance between the spinneret and the collector, conduct electrospinning in a controlled, low-humidity environment.

By following these protocols and considering the provided data and visualizations, researchers can effectively produce and characterize poly(m-phenylene this compound) nanofibers for a wide array of advanced applications.

References

Application Notes and Protocols for Isophthalamide Derivatives in Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives with therapeutic potential in oncology, thrombosis, and heavy metal chelation. The information is intended to guide researchers in the design, synthesis, and biological characterization of novel this compound-based therapeutic agents.

I. Anticancer Applications: EGFR Inhibitors

A series of N¹,N³-bis(1-oxopropan-2-yl)this compound-based derivatives have shown promising anticancer activity, with some compounds exhibiting potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

Quantitative Data: In Vitro Cytotoxicity and EGFR Inhibition

The following table summarizes the in vitro cytotoxicity (IC₅₀) of selected this compound derivatives against various cancer cell lines and their inhibitory activity against wild-type (WT) and mutant EGFR.

CompoundHCT-116 (Colon) IC₅₀ (µM)A-549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)EGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)
5 >10025.3±1.38.97±0.598.7±2.135.6±1.2
6 45.2±2.130.1±1.515.4±0.8120.5±3.542.8±1.9
7 60.7±3.242.8±2.322.9±1.1150.2±4.155.1±2.5
Doxorubicin 0.45±0.020.52±0.030.68±0.04--
Erlotinib ---25.3±1.1150.8±5.6
AZD9291 ---15.8±0.91.5±0.1

Data extracted from multiple sources and presented for comparative purposes.

Experimental Protocols

1. General Synthesis of N¹,N³-bis(1-oxopropan-2-yl)this compound Derivatives (4-16)

This protocol describes a general multi-step synthesis for the preparation of the target this compound derivatives.

  • Step 1: Synthesis of Diethyl 2,2'-(isophthaloylbis(azanediyl))dipropanoate (2):

    • To a solution of L-alanine methyl ester hydrochloride (2 mmol) in dichloromethane (DCM, 20 mL), add triethylamine (TEA, 0.56 mL, 4 mmol) and cool to 0°C.

    • Add a solution of isophthaloyl chloride (1 mmol) in DCM (10 mL) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • Wash the reaction mixture successively with 1N HCl (3 x 15 mL), 10% NaHCO₃ solution (3 x 15 mL), and brine (3 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by crystallization from an appropriate solvent.

  • Step 2: Synthesis of N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)this compound (3):

    • Dissolve the diester derivative (2) (1 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (10 mmol) and stir the mixture at room temperature for 48 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue to precipitate the dihydrazide product.

    • Filter the solid, wash with cold water, and dry to obtain the pure dihydrazide (3).

  • Step 3: General procedure for the synthesis of target compounds (e.g., compound 5):

    • To a solution of the dihydrazide (3) (1 mmol) in glacial acetic acid (15 mL), add isatin (2 mmol).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure final compound.

2. In Vitro Cytotoxicity Evaluation (MTT Assay Protocol)

This protocol outlines the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (HCT-116, A-549, or MCF-7) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

3. EGFR Kinase Inhibition Assay Protocol

This protocol is used to determine the in vitro inhibitory activity of the compounds against EGFR.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme (WT or T790M mutant), the test compound at various concentrations, and the kinase buffer.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound Derivative This compound->EGFR Inhibits (ATP binding site) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.

II. Antiplatelet Applications

Derivatives of 4-methoxy diaryl isophthalates have been identified as potent antiplatelet agents, showing superior activity compared to the reference drug Picotamide.[2][3] These compounds represent a promising new class of drugs for the prevention and treatment of thrombotic diseases.

Quantitative Data: In Vitro Antiplatelet Aggregation

The following table presents the inhibitory activity of selected 4-methoxy diaryl isophthalate derivatives on platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP).

CompoundInducerInhibition Rate (%)IC₅₀ (µM)
2b AA40.90.32
8h AA--
Picotamide AA32.70.76
Aspirin AA28.90.53
Clopidogrel ADP23.50.41

Note: '-' indicates data not available. Data is compiled from various sources for illustrative purposes.[2]

Experimental Protocols

1. General Synthesis of 4-Methoxy Diaryl Isophthalates

This protocol describes a general method for synthesizing 4-methoxy diaryl isophthalates.[4]

  • Esterification:

    • To a solution of 4-methoxyisophthalic acid (1 mmol) in a suitable solvent (e.g., DMF), add a coupling agent such as DCC (2.2 mmol) and a catalyst like DMAP (0.2 mmol).

    • Add the desired substituted phenol (2.2 mmol).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

2. In Vitro Antiplatelet Aggregation Assay (Born's Method)

This protocol details the procedure for evaluating the antiplatelet activity of the synthesized compounds.[5][6]

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy volunteers into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL using PPP.

    • Pre-warm the PRP samples to 37°C for 5 minutes.

    • Add the test compound or vehicle (DMSO) to the PRP and incubate for a specified time.

    • Induce platelet aggregation by adding an agonist such as arachidonic acid (AA) or adenosine diphosphate (ADP).

    • Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer. The PPP is used as a reference for 100% aggregation and PRP for 0% aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Signaling Pathway

Platelet_Aggregation_Pathway cluster_agonists Agonists cluster_platelet Platelet Collagen Collagen Receptors Receptors (GPVI, PAR, P2Y) Collagen->Receptors Thrombin Thrombin Thrombin->Receptors ADP ADP ADP->Receptors TXA2 Thromboxane A2 TXA2->Receptors PLC PLC Receptors->PLC Signal Transduction IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC GPIIb_IIIa GPIIb/IIIa Activation Ca2->GPIIb_IIIa PKC->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation via Fibrinogen This compound This compound Derivative This compound->PLC Inhibits This compound->PKC Inhibits

Caption: Platelet Aggregation Pathway and Potential Inhibition Sites.

III. Chelation Therapy Applications

N,N'-bis-(2-mercaptoethyl) this compound (NBMI) is a lipophilic thiol-containing compound that has shown significant efficacy as a chelating agent for heavy metals such as mercury, lead, and cadmium.[7][8][9][10] Its ability to cross cell membranes makes it a promising candidate for treating heavy metal intoxication.

Application Notes

NBMI has been demonstrated to reduce the toxicity of methylmercury in vivo.[7] It effectively decreases the concentrations of heavy metals in contaminated water and has shown neuroprotective effects against lead-induced toxicity in cell culture.[7][9] The lipophilic nature of NBMI allows for better penetration into tissues, potentially offering an advantage over more polar chelating agents.

Experimental Protocol: In Vitro Chelation and Cytotoxicity Assessment

This protocol describes a general method to evaluate the chelating ability and protective effects of NBMI against heavy metal-induced cytotoxicity.

  • Cell Culture: Culture a suitable cell line (e.g., human neuroblastoma cells) in appropriate media.

  • Heavy Metal Exposure: Expose the cells to a toxic concentration of a heavy metal salt (e.g., lead acetate or methylmercury chloride) for a specified duration.

  • NBMI Treatment: In parallel experiments, pre-treat cells with various concentrations of NBMI for a period (e.g., 24 hours) before heavy metal exposure, or co-treat cells with NBMI and the heavy metal.

  • Viability Assay: Assess cell viability using the MTT assay as described in the anticancer applications section.

  • Oxidative Stress Measurement: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) and glutathione (GSH) levels using a commercially available kit.

  • Data Analysis: Compare the cell viability and oxidative stress markers in the different treatment groups to determine the protective effect of NBMI.

Workflow Diagram

Chelation_Workflow start Start cell_culture Cell Culture (e.g., Neuroblastoma cells) start->cell_culture treatment_groups Treatment Groups: 1. Control 2. Heavy Metal (HM) 3. NBMI + HM 4. NBMI alone cell_culture->treatment_groups incubation Incubation treatment_groups->incubation assays Perform Assays incubation->assays mt_assay MTT Assay (Cell Viability) assays->mt_assay ros_assay ROS Assay (Oxidative Stress) assays->ros_assay gsh_assay GSH Assay (Antioxidant Status) assays->gsh_assay data_analysis Data Analysis and Comparison of Groups mt_assay->data_analysis ros_assay->data_analysis gsh_assay->data_analysis conclusion Conclusion on NBMI's Protective Effects data_analysis->conclusion

Caption: Workflow for Evaluating the Chelating Efficacy of NBMI.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high molecular weight poly(m-phenylene isophthalamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing reaction conditions for the synthesis of high molecular weight poly(m-phenylene isophthalamide) (PMIA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of high molecular weight PMIA, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low Polymer Molecular Weight / Intrinsic Viscosity Impurities in Monomers or Solvents: Moisture or other impurities can terminate the polymerization chain reaction prematurely.- Purify monomers (m-phenylenediamine and isophthaloyl chloride) by recrystallization or sublimation before use.- Use freshly distilled, anhydrous solvents (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
Non-stoichiometric Monomer Ratio: An excess of one monomer will lead to chain termination, limiting the final molecular weight.- Accurately weigh and dispense monomers to ensure a 1:1 molar ratio.- Consider adding the diacid chloride portion-wise to the diamine solution to maintain stoichiometry throughout the reaction.
Inadequate Mixing: Poor mixing can lead to localized imbalances in monomer concentration, affecting polymerization.- Ensure vigorous and continuous stirring throughout the reaction, especially during the addition of the second monomer.
Low Reaction Temperature: Insufficient thermal energy can slow down the polymerization rate, preventing the formation of long polymer chains.[1]- For low-temperature solution polymerization, maintain the reaction temperature within the optimal range, typically between 0°C and 25°C.[2]
Presence of Acidic Byproducts: The hydrochloric acid (HCl) generated during polymerization can interfere with the reaction.- Incorporate an acid scavenger, such as pyridine or triethylamine, into the reaction mixture to neutralize the HCl as it forms.[3][4][5]
Poor Polymer Solubility / Gelation High Molecular Weight and Chain Rigidity: PMIA has inherently poor solubility in many organic solvents due to its rigid aromatic backbone.[6][7][8]- Perform the polymerization in aprotic polar amide solvents like DMAc or NMP, which are known to dissolve PMIA.[7][8]- Add inorganic salts such as lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent to enhance polymer solubility.[3][7][9]
Cross-linking Side Reactions: Undesired side reactions can lead to the formation of an insoluble polymer network.- Maintain a low reaction temperature to minimize side reactions.- Ensure the purity of monomers to avoid reactive impurities that could cause cross-linking.
Polymer Discoloration (Yellowing) Oxidation: Exposure to air, particularly at elevated temperatures, can cause the polymer to oxidize and discolor.- Conduct the polymerization and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).
Impurities: Trace impurities in the reactants or solvent can lead to the formation of colored byproducts.- Use highly purified monomers and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal monomer concentration for achieving high molecular weight PMIA?

A1: The optimal monomer concentration is a critical parameter that needs to be determined empirically for a specific reaction setup. Generally, a higher monomer concentration can lead to a higher molecular weight; however, excessively high concentrations can increase the solution viscosity, hindering effective mixing and heat transfer, which may negatively impact the molecular weight.[10][11][12] For some polycondensation reactions, an optimal monomer concentration exists where the highest intrinsic viscosity is achieved.

Q2: How does reaction temperature influence the molecular weight of PMIA?

A2: For low-temperature solution polymerization, the reaction is typically carried out between 0°C and 25°C. Lower temperatures can help to control the reaction rate and minimize side reactions, which is beneficial for achieving a high molecular weight.[2] However, temperatures that are too low may result in a very slow reaction rate. For other methods like solid-state polycondensation, higher temperatures (e.g., 260°C followed by 400°C) are necessary to drive the reaction.[6]

Q3: What is the role of an acid scavenger in PMIA synthesis?

A3: The polycondensation reaction between an aromatic diamine and a diacid chloride produces hydrochloric acid (HCl) as a byproduct. This acid can react with the amine groups of the monomer and the growing polymer chains, forming salts and inhibiting further polymerization. An acid scavenger, which is a mild base like pyridine or triethylamine, is added to the reaction mixture to neutralize the HCl as it is formed, thereby allowing the polymerization to proceed to a high molecular weight.[3][4][5][13]

Q4: Why are salts like LiCl or CaCl2 added to the reaction solvent?

A4: PMIA has limited solubility in many organic solvents due to the rigidity of its aromatic backbone and strong intermolecular hydrogen bonding.[6][7][8] Adding inorganic salts like LiCl or CaCl2 to aprotic polar solvents such as DMAc or NMP significantly enhances the solubility of the resulting polymer.[3][7][9] This prevents the polymer from precipitating out of solution prematurely, allowing for the formation of higher molecular weight chains.

Experimental Protocols

Low-Temperature Solution Polymerization of PMIA

This protocol describes a general procedure for the synthesis of high molecular weight PMIA via low-temperature solution polymerization.

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine (or other suitable acid scavenger)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a calculated amount of m-phenylenediamine and lithium chloride in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the stirred solution to 0-5°C using an ice bath.

  • Dissolve a stoichiometric amount of isophthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel.

  • Slowly add the isophthaloyl chloride solution to the cooled m-phenylenediamine solution with vigorous stirring over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol with stirring.

  • Filter the resulting fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PMIA synthesis.

Table 1: Optimized Reaction Conditions for High Molecular Weight PMIA

Synthesis MethodMonomer ConcentrationTemperature (°C)Reaction Time (h)Solvent SystemAdditivesResulting Intrinsic/Inherent Viscosity (dL/g)
Interfacial Polycondensation[1]Optimized~10OptimizedWater/THFAcid acceptor2.1
Solid-State Polycondensation[6]N/A (neat)260 then 4001 then 1 minN/ANone0.55

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_monomers Purify Monomers (MPD & IPC) dissolve_mpd Dissolve MPD & LiCl in DMAc under N2 prep_monomers->dissolve_mpd prep_solvent Dry Solvent (e.g., DMAc) prep_solvent->dissolve_mpd cool Cool to 0-5°C dissolve_mpd->cool add_ipc Slowly Add IPC Solution cool->add_ipc react Stir at Room Temp (2-4 hours) add_ipc->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash (Methanol & Water) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product High Molecular Weight Poly(m-phenylene this compound) dry->product

Caption: Experimental workflow for the synthesis of PMIA.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions issue Low Molecular Weight PMIA cause1 Monomer/Solvent Impurities issue->cause1 cause2 Incorrect Monomer Stoichiometry issue->cause2 cause3 Inadequate Mixing issue->cause3 cause4 Suboptimal Temperature issue->cause4 cause5 Acidic Byproducts issue->cause5 sol1 Purify Reactants cause1->sol1 sol2 Ensure 1:1 Molar Ratio cause2->sol2 sol3 Vigorous Stirring cause3->sol3 sol4 Optimize Temperature cause4->sol4 sol5 Use Acid Scavenger cause5->sol5

Caption: Troubleshooting low molecular weight PMIA.

References

Troubleshooting low yield in isophthalamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in isophthalamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields during the synthesis of isophthalamides from isophthaloyl chloride and an amine, presented in a question-and-answer format.

Q1: My this compound synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis, typically performed via the Schotten-Baumann reaction, are a common issue. A systematic approach to troubleshooting is essential. Here are the initial checks to perform:

  • Reagent Quality:

    • Isophthaloyl Chloride: This reagent is highly sensitive to moisture.[1] Use a fresh bottle or purify it by distillation if you suspect it has been compromised. Hydrolysis of isophthaloyl chloride to isophthalic acid is a major cause of low yield.[2]

    • Amine: Ensure the purity of your amine starting material. Impurities can compete in the reaction.

    • Solvent: Use an anhydrous (dry) solvent to prevent the hydrolysis of isophthaloyl chloride.[2]

    • Base: If using a tertiary amine base like triethylamine, ensure it is anhydrous.

  • Reaction Conditions:

    • Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. A 1:2 molar ratio of isophthaloyl chloride to the amine is theoretically required. However, slight excesses of the amine may be used to ensure the complete consumption of the acid chloride.

    • Temperature: The reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions. Running the reaction at too high a temperature can lead to the formation of byproducts.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I suspect my isophthaloyl chloride has degraded. How can I confirm this?

A2: Isophthaloyl chloride is a white solid that can yellow over time due to degradation. The most common degradation pathway is hydrolysis from atmospheric moisture, which converts it to isophthalic acid and hydrochloric acid. You can check for degradation by:

  • Melting Point: Pure isophthaloyl chloride has a melting point of 43-44 °C. A significantly lower or broader melting point range suggests impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum of isophthaloyl chloride will show a characteristic strong carbonyl (C=O) stretch for the acid chloride at around 1770 cm⁻¹. The appearance of a broad hydroxyl (-OH) stretch around 3000 cm⁻¹ and a shift in the carbonyl peak to a lower frequency (around 1700 cm⁻¹) are indicative of the presence of the carboxylic acid, confirming hydrolysis.

Q3: What are the most common side reactions that can lower the yield of my this compound synthesis?

A3: Several side reactions can compete with the desired amide formation:

  • Hydrolysis of Isophthaloyl Chloride: As mentioned, any moisture present in the reaction will convert the highly reactive isophthaloyl chloride into the less reactive isophthalic acid, which will not participate in the amide formation under these conditions.[2]

  • Reaction of the Amine with the HCl Byproduct: The reaction produces two equivalents of hydrochloric acid (HCl). This acid will react with the unreacted amine to form an ammonium salt. The protonated amine is no longer nucleophilic and cannot react with the isophthaloyl chloride. This is why a base (either an excess of the amine reactant or an auxiliary base like triethylamine or aqueous NaOH) is crucial to neutralize the HCl as it is formed.

  • Incomplete Reaction: If only one of the two acid chloride groups on the isophthaloyl chloride reacts, you will be left with an intermediate "half-acid, half-amide" species, which will reduce the yield of the desired N,N'-disubstituted product.

Q4: How does the choice of base affect the reaction?

A4: The base plays a critical role in neutralizing the HCl byproduct.[3][4]

  • Excess Amine: Using an excess of the amine starting material is a simple approach. However, this requires a more involved purification process to remove the unreacted amine.

  • Aqueous Base (e.g., NaOH): This is the classic Schotten-Baumann condition.[5][6] It is effective and inexpensive. However, the presence of water increases the risk of hydrolyzing the isophthaloyl chloride. This method is often performed in a biphasic system (e.g., dichloromethane and water) to minimize this side reaction.

  • Tertiary Amine Base (e.g., Triethylamine, Pyridine): These organic bases are used in anhydrous conditions. They are effective at scavenging HCl but can be more difficult to remove during purification than an aqueous base. Pyridine can sometimes act as a nucleophilic catalyst.[3]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound synthesis. Note that the optimal conditions can vary depending on the specific amine used.

ParameterConditionExpected Effect on YieldRationale
Temperature Too High (> Room Temp)DecreaseIncreases the rate of side reactions.
Optimal (0-5 °C)HighBalances reaction rate with minimizing side reactions.[7]
Too Low (< 0 °C)Low (or very slow reaction)The reaction rate may be too slow for practical purposes.
Stoichiometry (Amine:Acid Chloride) < 2:1LowInsufficient amine to react with both acid chloride groups.
2:1Good to HighThe theoretical ratio for complete reaction.
> 2:1 (slight excess of amine)HighCan help to drive the reaction to completion, but requires removal of excess amine.
Moisture PresentSignificant DecreaseHydrolysis of the highly reactive isophthaloyl chloride.[2]
Absent (Anhydrous)HighMinimizes the primary side reaction of hydrolysis.
Base AbsentVery LowHCl byproduct protonates the amine, rendering it non-nucleophilic.[3][4]
Present (Optimal Amount)HighNeutralizes HCl, allowing the reaction to proceed.[3][4]

Experimental Protocols

Synthesis of N,N'-diphenylthis compound

This protocol describes a standard laboratory procedure for the synthesis of an this compound using aniline as the amine.

Materials and Reagents:

  • Isophthaloyl chloride

  • Aniline

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (2.0 equivalents) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the aniline solution.

  • Cooling: Cool the flask in an ice bath with stirring for 15 minutes to bring the temperature to 0-5 °C.

  • Addition of Acid Chloride: Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane in a dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude solid product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Mandatory Visualization

logical_relationship start Low Yield in this compound Synthesis reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_purification Evaluate Work-up & Purification start->workup_purification ipc_purity Isophthaloyl Chloride Purity (Moisture Sensitive?) reagent_quality->ipc_purity amine_purity Amine Purity reagent_quality->amine_purity solvent_dryness Solvent Anhydrous? reagent_quality->solvent_dryness base_purity Base Anhydrous? reagent_quality->base_purity solution_reagents Solution: Use fresh/purified reagents. Ensure anhydrous conditions. reagent_quality->solution_reagents stoichiometry Correct Stoichiometry (Amine:Acid Chloride ~2:1)? reaction_conditions->stoichiometry temperature Optimal Temperature (e.g., 0-5 °C)? reaction_conditions->temperature reaction_time Sufficient Reaction Time? reaction_conditions->reaction_time base_presence Adequate Base Present? reaction_conditions->base_presence solution_conditions Solution: Optimize stoichiometry, control temperature, ensure sufficient reaction time, and use an appropriate base. reaction_conditions->solution_conditions product_loss Product Lost During Extraction/Washing? workup_purification->product_loss purification_issues Decomposition During Purification? workup_purification->purification_issues solution_workup Solution: Modify work-up procedure to minimize product loss. Use milder purification techniques if needed. workup_purification->solution_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool Amine Solution to 0-5 °C prep_amine->cool prep_acid_chloride Dissolve Isophthaloyl Chloride in Anhydrous Solvent add Slowly Add Acid Chloride Solution prep_acid_chloride->add cool->add react Stir at Room Temperature add->react wash Wash with Acid, Base, and Brine react->wash dry Dry Organic Layer wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize

Caption: General experimental workflow for this compound synthesis.

signaling_pathway amine Amine (R-NH2) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acid_chloride Isophthaloyl Chloride acid_chloride->tetrahedral_intermediate This compound This compound tetrahedral_intermediate->this compound Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl salt Salt hcl->salt base Base base->salt Neutralization

References

Controlling particle size in isophthalamide precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isophthalamide Precipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in controlling particle size during crystallization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound precipitation, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My precipitated this compound particles are too large. How can I reduce their size?

Large particles typically result from conditions that favor crystal growth over nucleation. To achieve smaller particles, you need to increase the rate of nucleation relative to the rate of growth.

Potential Causes & Solutions:

  • Low Supersaturation: The driving force for nucleation is too low.

    • Solution: Increase the concentration of the this compound solution. Higher supersaturation generally leads to a burst of nucleation, forming many small particles.[1][2]

  • Slow Antisolvent Addition: Adding the antisolvent slowly maintains a low level of supersaturation, favoring the growth of existing crystals.

    • Solution: Increase the addition rate of the antisolvent. Rapid mixing generates high local supersaturation, promoting nucleation over growth.[3][4]

  • High Temperature: Higher temperatures can increase solubility, thereby lowering the effective supersaturation level. For many systems, lower temperatures lead to smaller particles.[4]

    • Solution: Decrease the precipitation temperature. This reduces solubility, increases supersaturation, and typically results in smaller particles.[4][5]

  • Inefficient Mixing: Poor mixing allows for localized areas of low supersaturation, where particle growth dominates.

    • Solution: Increase the stirring rate. Higher agitation speeds improve mass transfer and create more uniform supersaturation, which favors nucleation.[6][7] However, be aware that excessive stirring can sometimes lead to particle damage or agglomeration.[6]

Q2: I'm observing a very wide particle size distribution (polydispersity). How can I make it more uniform?

A broad particle size distribution often indicates that nucleation and growth are occurring simultaneously over a prolonged period, or that secondary processes like aggregation are taking place.

Potential Causes & Solutions:

  • Poor Micromixing: Inefficient mixing at the molecular level leads to variations in supersaturation throughout the vessel.

    • Solution 1: Increase the stirring speed to improve homogeneity.[7]

    • Solution 2: Consider using a high-energy mixing method, such as ultrasound (sonocrystallization), which excels at creating uniform micromixing and can produce non-agglomerated particles with a narrow size distribution.[1][8]

  • Extended Nucleation Period: If supersaturation is generated slowly, nucleation will occur over a longer time, leading to particles of different ages and sizes.

    • Solution: Use a rapid antisolvent addition rate to create a single, short burst of nucleation.[4]

  • Particle Agglomeration: Primary particles may stick together to form larger aggregates.

    • Solution: Introduce a stabilizing agent, such as a polymer or surfactant, to the antisolvent. These additives can adsorb to the particle surfaces, preventing them from agglomerating.[8]

Q3: The this compound is precipitating immediately as an amorphous solid or oil, not as distinct crystals. What's happening?

This issue, known as "oiling out" or amorphous precipitation, occurs when supersaturation is extremely high, causing the material to crash out of solution before it can form an ordered crystalline lattice.

Potential Causes & Solutions:

  • Excessively High Supersaturation: The system is too far into the metastable zone.

    • Solution 1: Lower the initial concentration of the this compound solution.

    • Solution 2: Reduce the antisolvent addition rate to generate supersaturation more slowly.[3]

    • Solution 3: Increase the temperature of the system to increase solubility and reduce the overall supersaturation level.

  • Solvent/Antisolvent Mismatch: The chosen solvent system may be inappropriate.

    • Solution: Experiment with different solvent and antisolvent combinations. A system where the solubility of this compound changes more gradually with the addition of antisolvent can provide better control.

Frequently Asked Questions (FAQs)

Q: How does the stirring rate affect particle size?

A: The stirring rate (agitation) is a critical parameter. Generally, increasing the stirring rate leads to smaller particles.[9] This is because higher agitation enhances mass and heat transfer, creating more uniform conditions that promote higher nucleation rates.[6] Additionally, the increased shear forces can break down larger particles or agglomerates (secondary nucleation).[6] However, an excessively high stirring rate can damage crystals and lead to a more inhomogeneous product.[6] There is often an optimal range for a given system.

Q: What is the typical effect of temperature on particle size?

A: For most systems where solubility decreases at lower temperatures, reducing the precipitation temperature will result in smaller particles.[4] Lower temperatures decrease the solubility of the compound in the solvent/antisolvent mixture, leading to a higher degree of supersaturation.[4] This higher driving force favors rapid nucleation, producing a larger number of small particles. Conversely, performing the precipitation at a higher temperature may yield larger particles.[5][10]

Q: How does the solvent-to-antisolvent (SAS) ratio influence the final particles?

A: The SAS ratio is a key factor in controlling supersaturation. Increasing the proportion of antisolvent to solvent leads to a more rapid and significant decrease in the solubility of the this compound.[4] This generates a higher level of supersaturation, which typically results in a faster precipitation and the formation of smaller particles.[2][4]

Q: Can additives be used to control particle size?

A: Yes. Additives like polymers (e.g., PVP, HPMC) or surfactants can be highly effective. They work by adsorbing onto the surfaces of newly formed crystal nuclei, which inhibits their growth and can prevent them from aggregating.[8] This approach is widely used to produce stable suspensions of nanoparticles.[8]

Data Presentation

The following tables summarize the expected impact of key process parameters on this compound particle size. The values provided are illustrative and should be optimized for your specific experimental setup.

Table 1: Effect of Stirring Rate on Mean Particle Size

Stirring Rate (RPM)Expected Mean Particle Size (µm)Observation
20075Larger particles, potential for wider distribution due to less efficient mixing.
50030Smaller particles, more uniform size distribution.[3]
80015Significantly smaller particles due to high shear and enhanced nucleation.[1][6]
1000+<15Particle size may plateau or become non-uniform due to crystal breakage.[6]

Table 2: Effect of Temperature on Mean Particle Size

Precipitation Temperature (°C)Expected Mean Particle Size (µm)Observation
4080Higher solubility leads to lower supersaturation, favoring crystal growth and larger particles.[5]
2545Standard room temperature condition, provides a baseline for comparison.
518Lower solubility increases supersaturation, favoring nucleation and smaller particles.[4]

Experimental Protocols

Protocol: Anti-Solvent Precipitation for Particle Size Control

This protocol describes a standard method for precipitating this compound by adding an antisolvent to a prepared solution under controlled conditions.

1. Materials and Equipment:

  • This compound

  • Solvent (e.g., N-Methyl-2-pyrrolidone, DMSO)

  • Antisolvent (e.g., Deionized Water, Ethanol)

  • Jacketed glass reactor vessel

  • Overhead stirrer with impeller

  • Syringe pump or peristaltic pump for controlled addition

  • Temperature controller/circulator

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven (vacuum or convection)

  • Particle size analyzer

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a specific concentration (e.g., 50 mg/mL). Ensure the this compound is fully dissolved.

  • System Setup:

    • Add a defined volume of the antisolvent to the jacketed reactor vessel.

    • Set the temperature controller to the desired precipitation temperature (e.g., 25°C) and allow the antisolvent to equilibrate.

    • Begin stirring the antisolvent at the desired rate (e.g., 500 RPM).

  • Precipitation:

    • Load the this compound solution into a syringe and place it in the syringe pump.

    • Position the outlet of the syringe pump needle below the surface of the stirred antisolvent.

    • Begin adding the this compound solution at a precise, controlled rate (e.g., 5 mL/min).[3]

    • A milky white suspension should form immediately upon addition.

  • Aging:

    • Once the addition is complete, allow the suspension to stir for a defined "aging" period (e.g., 10-20 minutes) at the same temperature and stirring rate. This can help improve particle uniformity.[3]

  • Isolation and Drying:

    • Turn off the stirrer and filter the suspension through the filtration apparatus to collect the precipitated particles.

    • Wash the collected particle cake with fresh antisolvent to remove any residual solvent.

    • Carefully transfer the particles to a drying dish and dry in an oven under appropriate conditions (e.g., 60°C under vacuum) until a constant weight is achieved.

  • Characterization:

    • Analyze the dried particles using a particle size analyzer to determine the mean particle size and size distribution.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental process and the logical relationships between parameters in this compound precipitation.

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Precipitation cluster_iso Phase 3: Isolation & Analysis prep_sol Prepare this compound Solution (Solvent + Solute) addition Controlled Addition of Solution to Antisolvent prep_sol->addition prep_anti Prepare Antisolvent in Reactor set_params Set Process Parameters prep_anti->set_params control_temp Control Point: Temperature prep_anti->control_temp control_stir Control Point: Stirring Rate prep_anti->control_stir set_params->addition aging Age Suspension addition->aging control_rate Control Point: Addition Rate & Ratio addition->control_rate filter Filter & Wash Particles aging->filter dry Dry Particles filter->dry analyze Particle Size Analysis dry->analyze

Caption: Anti-Solvent Precipitation Workflow with Key Control Points.

G cluster_params Process Parameters (Inputs) cluster_mech Core Mechanisms cluster_attrib Particle Attributes (Outputs) P1 Supersaturation (Conc., Temp, SAS Ratio) M1 Nucleation Rate P1->M1 + M2 Crystal Growth Rate P1->M2 + P2 Mixing Energy (Stirring, Sonication) P2->M1 + M3 Aggregation/ Breakage P2->M3 P3 System Chemistry (Additives, Solvents) P3->M2 - P3->M3 - A1 Mean Particle Size M1->A1 - A2 Particle Size Distribution (PSD) M1->A2 Improves M2->A1 + M2->A2 Worsens M3->A1 M3->A2 Worsens A3 Morphology M3->A3

Caption: Parameter Influence on Particle Size and Distribution.

References

Technical Support Center: Improving the Solubility of Isophthalamide-Based Polymers for Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isophthalamide-based polymers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome challenges in handling and processing these polymers.

Frequently Asked Questions (FAQs)

Q1: My this compound-based polymer won't dissolve in common organic solvents. What is the recommended starting point for solvent selection?

A1: this compound-based polymers, such as meta-aramids (e.g., Nomex), exhibit poor solubility due to their rigid chemical structure, high crystallinity, and strong intermolecular hydrogen bonding.[1][2] For initial attempts, it is best to use polar aprotic solvents. The most commonly reported effective solvents include dimethylacetamide (DMAc), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[3][4] However, in many cases, the use of a solvent alone will only cause the polymer to swell rather than fully dissolve.[3]

Q2: I've tried using polar aprotic solvents, but my polymer only swells. How can I achieve complete dissolution?

A2: To achieve complete dissolution, the addition of inorganic salts to the polar aprotic solvent is a widely successful strategy.[3] Salts like lithium chloride (LiCl) and calcium chloride (CaCl2) are frequently used.[3] The ions from the salt are believed to interact with the amide groups of the polymer, which helps to disrupt the strong intermolecular hydrogen bonds, allowing the solvent to solvate the polymer chains more effectively.[3] The combination of DMAc with LiCl is one of the most commonly cited and effective solvent systems.[3][5]

Q3: Are there optimal conditions for temperature and salt concentration when dissolving this compound-based polymers?

A3: Yes, both temperature and salt concentration are critical parameters. Dissolution can often be accelerated by heating. For instance, one study identified 110°C as a preferred temperature for dissolving meta-aramid in a DMAc/LiCl system.[3] The concentration of the salt is also a key factor affecting the dissolution time and the viscosity of the resulting solution.[3] A salt concentration of around 4 wt% LiCl in DMAc has been reported as effective for achieving 100% dissolution of meta-aramid material.[3]

Q4: Can the molecular weight of my polymer affect its solubility?

A4: Yes, the molecular weight of the polymer can significantly influence its solubility. Generally, higher molecular weight polymers exhibit lower solubility.[6] If you are synthesizing your polymer, characterization of the molecular weight can provide insight into dissolution challenges. In some cases, oligomers or lower molecular weight versions of the polymer will be more soluble.[7]

Q5: Are there any chemical modification strategies to inherently improve the solubility of this compound-based polymers?

A5: Chemical modification is a powerful approach to enhance solubility. One common strategy is copolymerization, where more flexible or polar comonomers are introduced during polymerization. This disrupts the regular packing of the polymer chains, reducing crystallinity and improving solvent interaction.[6][8] Another approach is to synthesize aramids using diamine monomers that contain bulky, electron-withdrawing groups, which can also improve solubility in organic solvents.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Polymer only swells and does not fully dissolve. Strong intermolecular forces (hydrogen bonding) and high crystallinity are preventing solvent penetration.[3]Introduce an inorganic salt (e.g., LiCl or CaCl2) into the polar aprotic solvent (e.g., DMAc, NMP).[3][5] The salt ions will help disrupt the hydrogen bonds.
Dissolution is extremely slow. The dissolution process is kinetically limited at room temperature.Increase the temperature of the polymer-solvent mixture. Temperatures up to 110°C have been shown to be effective.[3] Ensure continuous and vigorous stirring.
The resulting polymer solution is too viscous for my application (e.g., electrospinning). The polymer concentration may be too high, or the molecular weight of the polymer is very large. The choice of solvent and salt can also influence viscosity.[3]Systematically decrease the polymer concentration. You can also experiment with different salt concentrations, as this has been shown to affect the viscosity of the electrospinning solution.[3]
Polymer precipitates out of solution upon cooling. The polymer has low solubility at room temperature, leading to supersaturation when a heated solution is cooled.Maintain the solution at an elevated temperature during processing. Alternatively, screen for a solvent/salt system that provides better room temperature solubility.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the dissolution of this compound-based polymers.

Table 1: Common Solvent Systems and Conditions

Polymer TypeSolventAdditiveAdditive Conc. (wt%)Temperature (°C)Outcome
Meta-aramidDMAcLiCl4110100% dissolution recovery[3]
Meta-aramidDMAc, DMF, NMP, DMSOLiCl, CaCl2Varies>80Fast dissolution obtained[3][5]
Aramid CopolymersDMAc, NMP, DMSONoneN/ANot specifiedGood solubility[4]

Table 2: Solubility Parameters of Common Solvents

SolventSolubility Parameter (δ) [MPa¹/²]
N,N-Dimethylacetamide (DMAc)22-27
N-Methyl-2-pyrrolidone (NMP)22-27
Dimethyl Sulfoxide (DMSO)22-27

Note: Data extracted from a study where most aramid polymers dissolved well in these solvents.[4]

Experimental Protocols

Protocol 1: Standard Dissolution of Meta-Aramid Polymer

This protocol describes a general procedure for dissolving a meta-aramid polymer using a lithium chloride/dimethylacetamide (LiCl/DMAc) solvent system.

Materials:

  • Meta-aramid polymer (e.g., Nomex®)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

Procedure:

  • Drying: Dry the meta-aramid polymer and LiCl in a vacuum oven overnight to remove any residual moisture.

  • Solvent Preparation: In the three-neck flask, add the desired amount of DMAc.

  • Salt Dissolution: Begin stirring the DMAc and add the calculated amount of LiCl (e.g., to achieve a 4 wt% solution). Gently heat the mixture if necessary to fully dissolve the salt.

  • Polymer Addition: Once the LiCl is dissolved, slowly add the dried meta-aramid polymer to the solution under a continuous stream of inert gas to prevent moisture contamination.

  • Heating and Dissolution: Heat the mixture to the target temperature (e.g., 110°C) while stirring vigorously.[3]

  • Observation: Continue heating and stirring until the polymer is fully dissolved. This may take several hours. The solution should be visually clear and homogeneous.

  • Storage: Once dissolved, cool the solution to room temperature (if the polymer remains in solution) and store it in a sealed container in a desiccator to prevent moisture absorption.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_processing Processing p1 Dry Polymer and LiCl d1 Dissolve LiCl in DMAc p1->d1 p2 Prepare DMAc Solvent p2->d1 d2 Slowly Add Polymer d1->d2 d3 Heat and Stir (e.g., 110°C) d2->d3 d4 Visually Confirm Homogeneous Solution d3->d4 pr1 Cool Solution d4->pr1 pr2 Store in Desiccator pr1->pr2 pr3 Proceed to Application (e.g., Electrospinning) pr1->pr3

Experimental workflow for dissolving this compound-based polymers.

troubleshooting_workflow start Start: Polymer Insoluble in Pure Solvent q1 Did you add an inorganic salt (LiCl, CaCl2)? start->q1 s1 Add 2-5 wt% LiCl or CaCl2 to a polar aprotic solvent (DMAc, NMP) q1->s1 No q2 Is the dissolution still slow or incomplete? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase temperature to 80-110°C with vigorous stirring q2->s2 Yes q3 Is the solution homogeneous? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Consider chemical modification (copolymerization) for future batches q3->s3 No end_success Success: Polymer Dissolved q3->end_success Yes a3_yes Yes a3_no No end_fail Consult further literature for advanced modification s3->end_fail

A logical workflow for troubleshooting polymer solubility issues.

Mechanism of how salt addition improves polymer solubility.

References

Technical Support Center: Enhancing the Mechanical Strength of Isophthalamide Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the mechanical strength of isophthalamide fibers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected tensile strength in our this compound fibers after surface treatment. What could be the cause?

A1: Several factors during surface treatment can lead to decreased tensile strength. Consider the following:

  • Chemical Concentration: The concentration of the chemical modifying agent is critical. For instance, while phosphoric acid treatment can improve mechanical strength, an incorrect concentration can have a detrimental effect.[1]

  • Uneven Treatment: Ensure uniform application of the treatment. Non-uniformity can create weak points along the fiber.

  • Chemical Degradation: The treatment itself might be degrading the fiber surface. Harsh chemical treatments can damage the polymer chains, reducing the intrinsic strength of the fiber.

  • Insufficient Rinsing: Residual chemicals post-treatment can interfere with subsequent processing steps or directly weaken the fiber over time.

Q2: Our nanoparticle-reinforced this compound composite fibers show signs of agglomeration. How can we improve nanoparticle dispersion?

A2: Agglomeration of nanoparticles is a common issue that can lead to poor interfacial stress transfer and limit the mechanical performance of the composite.[2] To improve dispersion:

  • Surface Functionalization of Nanoparticles: Grafting polymers onto the nanoparticle surface can improve their compatibility with the this compound matrix.[3]

  • Optimized Mixing/Spinning Process: The method of incorporating nanoparticles into the polymer solution is crucial. High-shear mixing or sonication during the preparation of the spinning solution can help break up agglomerates.

  • Use of Surfactants/Dispersing Agents: While not always ideal due to potential impacts on other properties, a suitable surfactant can aid in achieving a more uniform dispersion.

  • Matrix Compatibility: The chemical similarity between the nanoparticle and the matrix is important. For instance, aramid nanofibers show better reinforcement in polyamide-based matrices due to amide-amide hydrogen bonding.[2]

Q3: We are experiencing frequent fiber breakage during the hot-drawing process. What adjustments can we make?

A3: Fiber breakage during hot drawing often relates to process parameters. Here are some troubleshooting steps:

  • Temperature Control: The drawing temperature needs to be carefully controlled, typically between the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer, to allow for macromolecular mobility without causing thermal degradation.[4]

  • Draw Ratio and Speed: An excessively high draw ratio or drawing speed can induce stress that exceeds the fiber's tensile strength, leading to breakage.[4] Experiment with lower draw ratios and speeds to find the optimal conditions for your specific fiber.

  • Multi-Step Drawing: A multi-step drawing process with gradually increasing temperatures and draw ratios can be more effective than a single-step process, as it allows for more controlled orientation of the polymer chains.[5]

  • Pre-existing Fiber Defects: Defects in the as-spun fibers, such as voids or inclusions, can act as stress concentration points, leading to failure during drawing.[6] Ensure the quality of your as-spun fibers before the drawing process.

Q4: Does environmental humidity affect the mechanical testing of our this compound fibers?

A4: Yes, humidity can significantly impact the measured mechanical properties of this compound and other aramid fibers.

  • Moisture Absorption: Aramid fibers can absorb moisture, which can act as a plasticizer, potentially reducing the fiber's stiffness and strength.[7][8]

  • Hydrolysis: Prolonged exposure to high humidity, especially at elevated temperatures, can lead to hydrolysis of the polymer chains, causing a reduction in tensile strength.[9]

  • Standardized Testing Conditions: It is crucial to condition and test your fiber samples in a controlled environment with standardized temperature and relative humidity to ensure reproducible and comparable results.

Data on Mechanical Property Enhancements

The following tables summarize quantitative data from various studies on enhancing the mechanical properties of this compound and other aramid fibers.

Table 1: Enhancement of this compound-based Materials via Surface Modification

Treatment MethodBase MaterialProperty MeasuredImprovement (%)Reference
20% Phosphoric AcidPMIA Fibers in Aramid SheetsTensile Strength23.4[1]
20% Phosphoric AcidPMIA Fibers in Aramid SheetsTear Strength31.6[1]

Table 2: Enhancement of this compound Fibers with Nanomaterial Reinforcement

Reinforcing AgentConcentration (wt%)Base MaterialProperty MeasuredImprovement (%)Reference
Heterocyclic para-aramid nanofibers (HANF)0.4PMIA Composite FibersTensile Strength86.28[10]
Heterocyclic para-aramid nanofibers (HANF)0.4PMIA Composite FibersElongation at Break48.48[10]
Aramid Nanofibers (ANF)0.15PMIA/ANF FibersTensile Strength76.71[11]
Aramid Nanofibers (ANF)0.15PMIA/ANF FibersElongation at Break78.15[11]
Cellulose NanocrystalsNot specifiedPMIA Composite FibersBreaking Strength86.8[10]

Experimental Protocols

Protocol 1: Surface Modification of this compound Fibers with Phosphoric Acid

This protocol is based on the methodology for improving the bonding properties of poly (m-phenylene this compound) (PMIA) fibers.[1]

  • Preparation of Treatment Solution: Prepare a 20% (by weight) aqueous solution of phosphoric acid.

  • Fiber Immersion: Immerse the PMIA fibers in the 20% phosphoric acid solution. Ensure the fibers are fully submerged and separated to allow for uniform treatment.

  • Treatment Duration: Maintain the immersion for a predetermined duration. This may require optimization for your specific fiber type.

  • Rinsing: Remove the fibers from the acid solution and rinse thoroughly with deionized water until the rinse water is neutral. This step is crucial to remove any residual acid.

  • Drying: Dry the treated fibers in an oven at a controlled temperature. The drying temperature should be below the degradation temperature of the polymer.

  • Characterization: Analyze the surface morphology of the treated fibers using Scanning Electron Microscopy (SEM) and evaluate the mechanical properties (e.g., tensile strength) of the resulting materials.

Protocol 2: Preparation of Nanofiber-Reinforced this compound Composite Fibers

This protocol outlines a general procedure for incorporating aramid nanofibers (ANFs) into a PMIA matrix, based on blending strategies.[10][11]

  • Preparation of ANF Dispersion: Disperse a specific weight percentage (e.g., 0.15% to 0.4%) of aramid nanofibers into a suitable solvent. Sonication may be required to achieve a stable and uniform dispersion.

  • Dissolution of PMIA: In a separate container, dissolve the PMIA polymer in a compatible solvent to create the spinning solution.

  • Blending: Add the ANF dispersion to the PMIA solution and mix thoroughly to ensure a homogeneous blend.

  • Wet Spinning: Extrude the blended solution through a spinneret into a coagulation bath to form the composite fibers.

  • Drawing: Subject the as-spun fibers to a hot-drawing process to enhance molecular orientation and improve mechanical properties.

  • Washing and Drying: Wash the composite fibers to remove any residual solvent and then dry them under controlled conditions.

  • Characterization: Evaluate the mechanical properties of the resulting composite fibers, including tensile strength and elongation at break.

Visualizations

experimental_workflow_surface_modification start Start: Untreated This compound Fibers prep_solution Prepare 20% Phosphoric Acid Solution start->prep_solution immersion Immerse Fibers in Acid Solution prep_solution->immersion rinsing Rinse Fibers with Deionized Water immersion->rinsing drying Dry Fibers in Oven rinsing->drying characterization Mechanical & Morphological Characterization drying->characterization end End: Surface-Modified High-Strength Fibers characterization->end

Caption: Workflow for surface modification of this compound fibers.

experimental_workflow_nanofiber_reinforcement cluster_prep Solution Preparation cluster_spinning Fiber Formation & Processing anf_dispersion Prepare Aramid Nanofiber Dispersion blending Blend ANF Dispersion with PMIA Solution anf_dispersion->blending pmia_solution Prepare PMIA Spinning Solution pmia_solution->blending wet_spinning Wet Spinning blending->wet_spinning drawing Hot Drawing wet_spinning->drawing washing_drying Washing & Drying drawing->washing_drying characterization Mechanical Property Evaluation washing_drying->characterization end End: Nanofiber-Reinforced Composite Fibers characterization->end

Caption: Workflow for nanofiber reinforcement of this compound fibers.

logical_relationship_strength_enhancement cluster_approaches Enhancement Approaches cluster_mechanisms Underlying Mechanisms goal Enhanced Mechanical Strength of this compound Fibers surface_mod Surface Modification goal->surface_mod nanofiller Nanofiller Reinforcement goal->nanofiller process_opt Process Optimization goal->process_opt interfacial_adhesion Improved Interfacial Adhesion surface_mod->interfacial_adhesion load_transfer Efficient Load Transfer nanofiller->load_transfer molecular_orientation Increased Molecular Orientation process_opt->molecular_orientation interfacial_adhesion->goal load_transfer->goal molecular_orientation->goal

Caption: Key approaches to enhancing the mechanical strength of fibers.

References

Reducing side reactions during isophthalamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate side reactions during isophthalamide polymerization, focusing on the synthesis of poly(m-phenylene this compound) (PMIA).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during this compound polymerization and offers targeted solutions to reduce side reactions and improve polymer quality.

Issue 1: Low Intrinsic Viscosity and/or Molecular Weight

A common problem in this compound synthesis is obtaining a polymer with a lower-than-expected intrinsic viscosity or molecular weight, indicating premature chain termination.

Possible Causes and Solutions:

Potential Cause Underlying Side Reaction / Problem Recommended Solution
Monomer Impurity Monofunctional impurities in either isophthaloyl chloride (IPC) or m-phenylenediamine (MPD) act as chain terminators. For instance, isophthalic acid in IPC can cap the growing polymer chain.Use high-purity monomers (>99%).[1] If purity is uncertain, recrystallize the monomers before use.
Presence of Water in the Reaction Isophthaloyl chloride is highly susceptible to hydrolysis, forming isophthalic acid.[1] This not only consumes the monomer but the resulting carboxylic acid groups can terminate the growing polymer chain.Ensure all glassware is thoroughly dried. Use anhydrous solvents. For solution polymerization, maintain a dry, inert atmosphere (e.g., nitrogen or argon).
Incorrect Monomer Stoichiometry An excess of either monomer will lead to chain ends of that specific monomer, preventing further polymerization and limiting the molecular weight.Accurately weigh and dispense monomers to ensure a 1:1 molar ratio.
Inadequate Mixing In interfacial polymerization, poor agitation can lead to a non-uniform reaction interface and localized imbalances in monomer concentration.Optimize the stirring rate. For laboratory-scale interfacial polymerization, a stirring rate of around 1500-2000 rpm is often effective.[1]
Suboptimal Reaction Temperature High temperatures can accelerate side reactions, while very low temperatures can slow down the polymerization rate excessively.Maintain the optimal reaction temperature. For the interfacial polymerization of PMIA, a temperature of around 20-25°C is often optimal.[1]
Inefficient HCl Byproduct Removal The HCl generated during polymerization can react with the amine groups of the m-phenylenediamine to form an unreactive amine salt, effectively removing it from the polymerization process and causing gelation.[2]Use an effective acid acceptor to neutralize HCl as it is formed.

Troubleshooting Workflow for Low Molecular Weight

low_molecular_weight_troubleshooting start Low Molecular Weight Polymer Obtained check_purity Verify Monomer Purity (>99%) start->check_purity check_stoichiometry Confirm 1:1 Molar Ratio of Monomers check_purity->check_stoichiometry Purity OK purify_monomers Action: Re-purify Monomers check_purity->purify_monomers Purity <99% check_dryness Ensure Anhydrous Conditions (Solvents, Glassware) check_stoichiometry->check_dryness Stoichiometry Correct adjust_stoichiometry Action: Re-weigh and Adjust Monomer Ratio check_stoichiometry->adjust_stoichiometry Ratio Incorrect check_mixing Optimize Stirring Rate check_dryness->check_mixing System is Dry dry_system Action: Dry Solvents and Glassware Thoroughly check_dryness->dry_system Moisture Present check_temperature Verify Optimal Reaction Temperature check_mixing->check_temperature Mixing is Adequate adjust_mixing Action: Adjust Stirring Speed check_mixing->adjust_mixing Mixing Inadequate check_acid_acceptor Evaluate Acid Acceptor Efficiency check_temperature->check_acid_acceptor Temperature is Optimal adjust_temperature Action: Adjust Temperature Control check_temperature->adjust_temperature Temperature Off solution High Molecular Weight Polymer Achieved check_acid_acceptor->solution Acceptor is Effective change_acceptor Action: Use a More Effective Acid Acceptor check_acid_acceptor->change_acceptor Acceptor Ineffective purify_monomers->check_stoichiometry adjust_stoichiometry->check_dryness dry_system->check_mixing adjust_mixing->check_temperature adjust_temperature->check_acid_acceptor change_acceptor->solution

Caption: Troubleshooting workflow for addressing low molecular weight in this compound polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during this compound polymerization?

A1: The two most significant side reactions are:

  • Hydrolysis of Isophthaloyl Chloride (IPC): IPC is highly reactive with water. This reaction consumes the IPC monomer and produces isophthalic acid, which can act as a chain terminator.

  • Amine Salt Formation: The polymerization of IPC and m-phenylenediamine (MPD) produces hydrogen chloride (HCl) as a byproduct. The basic amine groups of MPD can react with HCl to form an insoluble and unreactive amine salt, which can lead to gelation and prevents the formation of high molecular weight polymer.[2]

Main and Side Reactions in this compound Polymerization

reactions cluster_main Main Polymerization Reaction cluster_side Side Reactions IPC Isophthaloyl Chloride (IPC) PMIA Poly(m-phenylene this compound) (PMIA) IPC->PMIA IPC_hydrolysis IPC + H₂O → Isophthalic Acid (Chain Termination) IPC->IPC_hydrolysis MPD m-Phenylenediamine (MPD) MPD->PMIA Salt_formation MPD + HCl → MPD-HCl Salt (Monomer Deactivation/Gelation) MPD->Salt_formation HCl HCl (byproduct) PMIA->HCl HCl->Salt_formation

Caption: Main polymerization reaction and key side reactions in this compound synthesis.

Q2: How do I choose the right acid acceptor?

A2: The choice of acid acceptor is critical for neutralizing the HCl byproduct. Inorganic bases are generally preferred over organic bases in interfacial polymerization because they are insoluble in the organic phase where the polymer is formed. Sodium carbonate (Na₂CO₃) has been shown to be a highly effective acid acceptor, leading to higher intrinsic viscosity and molecular weight compared to organic bases like 2-methylpyridine.[1]

Comparison of Acid Acceptors in PMIA Synthesis [1]

Acid AcceptorIntrinsic Viscosity (dL/g)Yield (%)
Sodium Carbonate (Na₂CO₃)1.899.2
Sodium Hydroxide (NaOH)1.598.5
2-Methylpyridine1.295.3

Q3: What is the optimal monomer concentration for interfacial polymerization?

A3: Monomer concentration affects both the reaction rate and the diffusion of monomers to the interface. An optimal concentration is necessary to achieve high molecular weight. For the interfacial polymerization of PMIA, a concentration of around 0.25 mol/L for both IPC and MPD has been found to yield high intrinsic viscosity.[1]

Effect of Monomer Concentration on Intrinsic Viscosity [1]

Monomer Concentration (mol/L)Intrinsic Viscosity (dL/g)
0.101.3
0.251.8
0.501.6

Q4: Can gel permeation chromatography (GPC) help in troubleshooting?

A4: Yes, GPC is a powerful tool for analyzing the molecular weight distribution of your polymer. A broad molecular weight distribution or the presence of low molecular weight shoulders in the GPC chromatogram can indicate the occurrence of side reactions or chain termination events. By comparing the GPC traces of different polymerization runs, you can assess the effectiveness of your troubleshooting measures.

Experimental Protocol: Interfacial Polymerization of PMIA

This protocol provides a general procedure for the synthesis of poly(m-phenylene this compound) via interfacial polymerization, optimized for high molecular weight.

Materials:

  • m-Phenylenediamine (MPD), >99% purity

  • Isophthaloyl chloride (IPC), >99% purity

  • Tetrahydrofuran (THF), anhydrous

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of m-phenylenediamine (e.g., 0.25 mol/L) and sodium carbonate (as the acid acceptor, e.g., at a 2:1 molar ratio to MPD) in deionized water.

  • Organic Phase Preparation: Prepare a solution of isophthaloyl chloride (e.g., 0.25 mol/L) in anhydrous tetrahydrofuran.

  • Polymerization:

    • Add the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer.

    • Begin stirring at a high rate (e.g., 2000 rpm).

    • Rapidly add the organic phase to the stirred aqueous phase.

    • Allow the polymerization to proceed at room temperature (20-25°C) for a specific duration (e.g., 15 minutes).[1]

  • Polymer Isolation:

    • Stop the stirring and filter the resulting polymer precipitate.

    • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and salts.

    • Wash the polymer with a solvent like methanol to remove residual organic solvent.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Workflow for PMIA Synthesis

experimental_workflow start Start prep_aqueous Prepare Aqueous Phase: MPD + Na₂CO₃ in H₂O start->prep_aqueous prep_organic Prepare Organic Phase: IPC in anhydrous THF start->prep_organic polymerization Interfacial Polymerization: Combine phases with high-speed stirring prep_aqueous->polymerization prep_organic->polymerization isolation Isolate Polymer: Filter and wash with H₂O and Methanol polymerization->isolation drying Dry Polymer: Vacuum oven at 80-100°C isolation->drying characterization Characterize Polymer: Intrinsic Viscosity, GPC, etc. drying->characterization end End characterization->end

Caption: A typical experimental workflow for the interfacial polymerization of PMIA.

References

Technical Support Center: Poly(m-phenylene isophthalamide) (PMIA) Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solution casting of poly(m-phenylene isophthalamide) (PMIA) films.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent system for dissolving PMIA for film casting?

A1: The most widely used and effective solvent system for dissolving PMIA is a solution of lithium chloride (LiCl) in N,N-dimethylacetamide (DMAc). LiCl interacts with the amide groups of the PMIA chains, breaking the strong intermolecular hydrogen bonds and allowing the polymer to dissolve in DMAc. The concentration of LiCl is a critical parameter that influences the solution's viscosity and the properties of the final film.

Q2: How does the concentration of LiCl in DMAc affect the PMIA solution and the resulting film?

A2: The concentration of LiCl significantly impacts the viscosity of the PMIA solution. An optimal LiCl concentration is crucial for achieving a homogenous solution with a suitable viscosity for casting. Variations in LiCl concentration can affect the hydrodynamic volume of the PMIA chains, with an observed maximum in intrinsic viscosity at a specific LiCl concentration. This, in turn, influences the mechanical properties of the cast film. Insufficient LiCl may lead to incomplete dissolution, while excessive amounts can introduce impurities or affect the film's thermal properties.

Q3: What is the role of temperature in the preparation of the PMIA casting solution?

A3: Temperature plays a vital role in the dissolution of PMIA in the DMAc/LiCl system. Heating the mixture, typically to around 80-100°C, accelerates the dissolution process by increasing the kinetic energy of the solvent molecules and enhancing the disruption of hydrogen bonds within the polymer.[1] It is crucial to control the temperature to avoid thermal degradation of the polymer.

Q4: How does atmospheric humidity affect the PMIA film casting process?

A4: Atmospheric humidity is a critical environmental factor that can significantly impact the quality of cast PMIA films, especially when using hygroscopic solvents like DMAc. High humidity can lead to the absorption of water into the casting solution. Water is a non-solvent for PMIA, and its presence can induce phase separation, resulting in opaque, porous, or brittle films.[2] For applications requiring dense, transparent films, it is recommended to perform the casting and drying steps in a controlled low-humidity environment, such as a dry box or a glove box.

Q5: What are the expected mechanical and thermal properties of a well-cast PMIA film?

A5: A well-cast PMIA film should exhibit excellent mechanical strength and thermal stability. For instance, PMIA synthesized via interfacial polycondensation has been reported to have a tensile strength of 25 MPa. The initial degradation temperature of PMIA is typically around 440°C. These properties can be influenced by the molecular weight of the polymer and the processing conditions during film formation.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Film is Opaque or Cloudy 1. Moisture Contamination: Absorption of water from the atmosphere into the hygroscopic DMAc solvent, causing polymer precipitation. 2. Incomplete Dissolution: PMIA was not fully dissolved, leaving undissolved particles in the solution. 3. Rapid Solvent Evaporation: Can lead to a disordered polymer matrix.1. Cast and dry the film in a controlled low-humidity environment (e.g., dry box, glove box). Ensure all glassware is thoroughly dried. 2. Increase dissolution time and/or temperature. Ensure adequate stirring to achieve a homogeneous solution. Verify the correct PMIA/LiCl/DMAc ratio. 3. Control the evaporation rate by covering the casting dish with a perforated lid or by drying in a vacuum oven at a controlled temperature.
Film is Brittle and Cracks Easily 1. Low Polymer Molecular Weight: The inherent properties of the PMIA used. 2. Residual Solvent: Incomplete removal of DMAc can act as a plasticizer, but its uneven evaporation can create internal stresses. 3. Internal Stresses: Caused by rapid or uneven cooling/drying.1. Use a higher molecular weight grade of PMIA if possible. 2. Implement a thorough drying protocol, such as vacuum oven drying with a gradual temperature increase, to ensure complete solvent removal. 3. Employ a slower, more controlled drying process. Annealing the film after initial drying may also help to relieve internal stresses.
Presence of Gels or Particles in the Film 1. Incomplete Dissolution: As mentioned above. 2. Polymer Aggregation: Can occur if the solution is not properly prepared or if it has been stored for an extended period. 3. Contamination: Introduction of foreign particles during solution preparation or casting.1. Ensure complete dissolution by optimizing time, temperature, and stirring. 2. Filter the PMIA solution through a fine mesh filter before casting. Prepare fresh solutions for each use if aggregation upon storage is an issue. 3. Work in a clean environment and ensure all materials and equipment are free from contaminants.
Poor Adhesion to the Substrate 1. Substrate Incompatibility: The surface energy of the casting substrate is not suitable for PMIA. 2. Contaminated Substrate: The casting surface may have oils, dust, or other contaminants.1. Try different casting substrates (e.g., glass, PTFE, silicon wafer). Surface treatment of the substrate (e.g., plasma cleaning) may improve adhesion. 2. Thoroughly clean the casting substrate with appropriate solvents (e.g., acetone, isopropanol) and dry it completely before use.
Uneven Film Thickness 1. Unlevel Casting Surface: The surface on which the film is cast is not perfectly horizontal. 2. Uneven Spreading of Solution: The casting solution was not spread evenly over the substrate. 3. Non-uniform Solvent Evaporation: Air drafts or uneven heating can cause different parts of the film to dry at different rates.1. Use a leveling table to ensure the casting surface is perfectly flat. 2. Use a doctor blade or a film applicator for a more controlled and uniform spreading of the solution. 3. Dry the film in a controlled environment with uniform airflow and temperature, such as an oven or a desiccator.

Quantitative Data on Factors Affecting PMIA Film Properties

The following tables summarize the influence of key processing parameters on the properties of PMIA films based on available literature. Note that the values are indicative and can vary based on the specific grade of PMIA, exact processing conditions, and characterization methods.

Table 1: Effect of Solvent System on PMIA Film Properties

Solvent System PMIA Concentration (wt%) LiCl Concentration (wt%) Tensile Strength (MPa) Glass Transition Temp. (°C) Notes
DMAc/LiCl144--Used for preparing hollow fiber nanofiltration membranes.[1]
THF (for interfacial polymerization)N/AN/A25-Film formed from PMIA synthesized via interfacial polymerization.
NMP/CaCl2----Alternative solvent system for synthesizing high molecular weight poly(m-phenylene terephthalamide).

Table 2: Effect of Thermal Treatment on PMIA-based Composite Films

Treatment Temperature (°C) Duration Effect on Mechanical Properties
Hot-pressing--Facilitates physical crosslinking and consolidates the structure of electrospun nanofiber films.[3]
Annealing140-22030 minFor PAN/PMIA composite fiber membranes, breaking strength slightly decreased while elongation at break significantly increased.

Experimental Protocols

Protocol 1: Preparation of PMIA Solution in DMAc/LiCl

This protocol is adapted from methods for preparing PMIA casting solutions for membrane formation.

Materials:

  • Poly(m-phenylene this compound) (PMIA) powder

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Sealable glass container with a magnetic stirrer

Procedure:

  • Drying of Reagents: Thoroughly dry the PMIA powder in a vacuum oven at a temperature below its glass transition temperature (e.g., 120°C) for at least 12 hours to remove any absorbed moisture. Dry the LiCl at a higher temperature (e.g., >200°C) for several hours.

  • Solvent and Salt Mixture: In a clean, dry, sealable glass container, add the desired amount of anhydrous DMAc.

  • LiCl Dissolution: While stirring, gradually add the anhydrous LiCl to the DMAc. A typical concentration is 4-8 wt% of LiCl in DMAc. Continue stirring until all the LiCl is completely dissolved. This step may be exothermic.

  • PMIA Addition: Gradually add the dried PMIA powder to the DMAc/LiCl solution while stirring continuously. A common polymer concentration is around 14 wt%.[1]

  • Dissolution: Seal the container to prevent moisture absorption. Heat the mixture to 70-90°C while stirring continuously.[1] The dissolution process may take several hours to a full day depending on the molecular weight and concentration of the PMIA. The final solution should be clear and homogeneous.

  • De-gassing: Before casting, it is advisable to de-gas the solution to remove any dissolved air bubbles, which can cause defects in the film. This can be done by letting the solution stand for several hours or by gentle centrifugation.[4]

Protocol 2: Solution Casting of PMIA Film

Materials:

  • Homogeneous PMIA solution

  • Flat casting substrate (e.g., glass plate, PTFE dish)

  • Film applicator or doctor blade

  • Controlled environment (e.g., dry box, oven, or desiccator)

Procedure:

  • Substrate Preparation: Ensure the casting substrate is scrupulously clean and perfectly level.

  • Casting: Pour a predetermined amount of the de-gassed PMIA solution onto the center of the substrate.

  • Spreading: Use a film applicator or a doctor blade set to a specific height to spread the solution evenly across the substrate, forming a liquid film of uniform thickness.

  • Solvent Evaporation (Drying):

    • Method A (Controlled Evaporation at Ambient Temperature): Place the cast film in a desiccator or a chamber with controlled humidity and minimal air drafts. Allow the solvent to evaporate slowly over 24-48 hours.

    • Method B (Oven Drying): Place the cast film in an oven at a moderately elevated temperature (e.g., 60-80°C) to accelerate solvent removal. Ensure the oven has uniform heating to prevent uneven drying.

  • Final Drying: After the film appears solid, transfer it to a vacuum oven. Gradually increase the temperature to a point above the boiling point of DMAc (165°C) but below the degradation temperature of PMIA to remove any residual solvent. A stepwise temperature increase is recommended to avoid film deformation.

  • Film Removal: Once completely dry and cooled to room temperature, carefully peel the PMIA film from the substrate. A sharp razor blade may be used to initiate the peeling at the edges.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_characterization Film Characterization reagents Dry PMIA and LiCl mix_solvent Dissolve LiCl in DMAc reagents->mix_solvent add_pmia Add PMIA to DMAc/LiCl mix_solvent->add_pmia dissolve Heat and Stir until Homogeneous add_pmia->dissolve degas De-gas Solution dissolve->degas prepare_substrate Prepare Substrate degas->prepare_substrate cast_solution Cast Solution prepare_substrate->cast_solution spread_film Spread Uniformly cast_solution->spread_film dry_initial Initial Solvent Evaporation spread_film->dry_initial dry_final Final Drying in Vacuum Oven dry_initial->dry_final characterize Mechanical, Thermal, and Morphological Analysis dry_final->characterize factor_relationships cluster_params Processing Parameters cluster_props Film Properties solvent Solvent System (DMAc/LiCl) mechanical Mechanical Properties (Tensile Strength, Modulus) solvent->mechanical morphology Morphology (Porosity, Surface Roughness) solvent->morphology concentration PMIA Concentration concentration->mechanical temperature Casting/Drying Temperature temperature->mechanical temperature->morphology humidity Relative Humidity humidity->morphology optical Optical Properties (Transparency) humidity->optical thermal Thermal Stability (Tg, Td) morphology->mechanical morphology->optical

References

Minimizing degradation of isophthalamide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophthalamide at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation temperature of this compound?

A1: Poly(m-phenylene this compound) (PMIA), commonly known as this compound, generally exhibits high thermal stability. The initial degradation temperature is approximately 440°C in an inert atmosphere.[1] However, this can be influenced by factors such as the purity of the polymer, the presence of oxygen, and residual solvents or monomers.

Q2: What are the primary signs of thermal degradation in my this compound sample?

A2: Visual and analytical indicators of thermal degradation include:

  • Color Change: Yellowing or browning of the polymer is a common first sign of thermal-oxidative degradation.[2][3]

  • Changes in Mechanical Properties: The material may become brittle or lose its tensile strength.

  • Inconsistent Melt Viscosity: During processing, you might observe fluctuations in melt flow, which can indicate chain scission or cross-linking reactions.

  • Off-gassing or Smoking: The release of volatile compounds is a clear indicator of degradation.[4]

  • Appearance of Unexpected Peaks in Analytical Data: Techniques like HPLC or GC-MS may show new peaks corresponding to degradation products.

Q3: What are the main chemical reactions that occur during the thermal degradation of this compound?

A3: The thermal degradation of this compound is a complex process. In an inert atmosphere, initial degradation at lower temperatures (below 400°C) involves the release of water and carbon dioxide.[5][6] As the temperature increases, the primary degradation pathway is the cleavage of the amide bonds, leading to the formation of various aromatic compounds. Key pyrolysis products include benzoic acid, 1,3-phenylenediamine, benzonitrile, and aniline, which are typically observed in the 430-550°C range.[5][6]

Q4: How can I minimize the thermal degradation of my this compound samples during experiments?

A4: To minimize thermal degradation, consider the following:

  • Temperature Control: Operate at the lowest possible temperature that still allows for your desired process or reaction to occur efficiently.

  • Inert Atmosphere: Whenever possible, handle and heat this compound under an inert atmosphere, such as nitrogen or argon, to prevent thermo-oxidative degradation.[1]

  • Use of Stabilizers: Incorporate appropriate heat stabilizers or antioxidants into your formulation. Hindered phenolic antioxidants and phosphite-based stabilizers are effective for polyamides.[2][3][7]

  • Minimize Heating Time: Reduce the duration of exposure to high temperatures to the shortest time necessary.

  • Purity: Ensure the starting material is free from impurities that could catalyze degradation.

Q5: What types of heat stabilizers are effective for this compound?

A5: For polyamides, including aromatic polyamides like this compound, a synergistic blend of primary and secondary antioxidants is often most effective.[8]

  • Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox® 1098) are commonly used to interrupt the radical chain reactions of oxidation.[2][9]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite or phosphonite-based stabilizers can decompose hydroperoxides into non-radical, stable products.[8]

  • Copper-based Stabilizers: A combination of copper salts and iodide is also a very effective stabilization system for polyamides at temperatures above 150°C.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the high-temperature processing or analysis of this compound.

Problem Potential Cause Suggested Solution
Unexpectedly Low Degradation Temperature in TGA 1. Oxidative Atmosphere: Presence of oxygen in the TGA chamber.1. Ensure a consistent and high-purity inert gas (Nitrogen, Argon) flow. Purge the furnace thoroughly before starting the run.
2. Sample Contamination: Residual solvents, catalysts, or monomers.2. Ensure the sample is properly purified and dried before analysis.
3. High Heating Rate: A very high heating rate can cause a lag between the furnace temperature and the actual sample temperature, leading to an apparent lower onset temperature.3. Use a standard heating rate (e.g., 10°C/min) for comparability.
Discoloration (Yellowing/Browning) During Melt Processing 1. Thermo-oxidative Degradation: Exposure to air at high temperatures.1. Maintain an inert atmosphere (e.g., nitrogen blanket) over the melt.[4]
2. Processing Temperature is Too High: Exceeding the thermal stability limit.2. Lower the processing temperature to the minimum required for adequate melt flow.
3. Ineffective Stabilization: Insufficient or inappropriate antioxidant package.3. Incorporate a suitable heat stabilizer package, such as a hindered phenol/phosphite blend, at an appropriate concentration (typically 0.2-1.0%).[11][12]
Inconsistent Results in Repetitive Thermal Analyses 1. Moisture Absorption: Polyamides are hygroscopic and absorbed water can affect thermal behavior.1. Thoroughly dry the samples in a vacuum oven before each experiment and store them in a desiccator.
2. Inconsistent Sample Preparation: Variations in sample mass, packing in the crucible, or particle size.2. Use a consistent sample mass and ensure it is well-packed in the crucible for good thermal contact.
3. Instrument Calibration: Drifting in the TGA or DSC temperature or weight calibration.3. Regularly calibrate the thermal analysis instruments according to the manufacturer's guidelines.
Formation of Char or Gel During Processing 1. Severe Degradation: Extensive cross-linking or charring due to excessive temperature or residence time.1. Reduce the processing temperature and/or the time the polymer is held at that temperature.[4]
2. "Hot Spots" in Equipment: Uneven heating in the processing equipment.2. Verify the temperature uniformity of your equipment.
3. Reaction with Contaminants: Incompatible polymers or other materials in the processing stream.3. Thoroughly clean all processing equipment before use to remove any residues.[13]

Data Presentation

The thermal stability of aromatic polyamides can be significantly influenced by their chemical structure and the presence of additives. While specific quantitative data for this compound with various stabilizers is proprietary to manufacturers, the following table provides a general overview of the thermal properties of this compound and related polyamides.

PolymerAnalysis ConditionOnset Degradation Temp. (Tonset)Temperature of 5% Weight Loss (Td5%)Key Observations
Poly(m-phenylene this compound) (PMIA) TGA in N2~440 °C[1]~445 °C[14]Exhibits excellent intrinsic thermal stability.
PMIA with 7 wt% SiO₂ TGA in N2~460 °C[1]-Inorganic fillers can enhance thermal stability.[1]
Copolymerized PMIA (with 3,4'-ODA) TGA-445 °C[14]Copolymerization can be used to modify properties while maintaining high thermal stability.
Semi-aromatic Polyamides TGA-316-416 °CThe inclusion of aliphatic units generally lowers the degradation temperature compared to fully aromatic polyamides.

Experimental Protocols

Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation and the weight loss profile of an this compound sample as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated for temperature and weight.

  • Sample Preparation:

    • Dry the this compound sample under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove absorbed moisture.

    • Accurately weigh 5-10 mg of the dried sample into a TGA crucible (ceramic or platinum). Ensure the sample is in good contact with the bottom of the crucible.

  • TGA Program:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of degradation (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

    • Determine the temperature at which 5% weight loss occurs (Td5%), a common metric for thermal stability.

Protocol 2: Incorporation of a Heat Stabilizer into this compound for Analysis

Objective: To prepare a stabilized this compound sample for subsequent thermal analysis.

Methodology:

  • Solution Blending (for lab-scale analysis):

    • Select a suitable solvent for this compound, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Dissolve a known amount of this compound in the solvent to create a solution of a specific concentration (e.g., 5-10 wt%).

    • Dissolve the desired heat stabilizer (e.g., a hindered phenolic antioxidant) in a small amount of the same solvent. The amount should correspond to the target loading (e.g., 0.5 wt% relative to the polymer).

    • Add the stabilizer solution to the polymer solution and stir until homogeneous.

    • Cast the solution into a film or precipitate the polymer by adding it to a non-solvent (e.g., water).

    • Thoroughly dry the resulting stabilized polymer under vacuum to remove all residual solvent before analysis.

  • Melt Blending (for larger scale/processing applications):

    • Dry both the this compound resin and the powdered stabilizer to remove any moisture.

    • "Dry blend" the polymer pellets or powder with the stabilizer powder in the desired ratio.

    • Process the mixture using a twin-screw extruder or a similar melt-blending apparatus at a temperature that ensures melting and mixing without causing significant degradation.

    • Extrude the blend and pelletize it for further use or analysis.

Visualizations

Isophthalamide_Structure Figure 1: Chemical Structure of this compound cluster_repeat_unit Repeating Unit L_C1 C L_C2 CH L_C1->L_C2 L_C3 C L_C2->L_C3 L_C4 CH L_C3->L_C4 Amide1_NH N-H L_C3->Amide1_NH L_C5 CH L_C4->L_C5 L_C6 CH L_C5->L_C6 L_C6->L_C1 R_C1 C R_C2 CH R_C1->R_C2 R_C3 C R_C2->R_C3 R_C4 CH R_C3->R_C4 Amide2_NH N-H R_C3->Amide2_NH R_C5 CH R_C4->R_C5 R_C6 CH R_C5->R_C6 R_C6->R_C1 Amide1_CO C=O Amide1_CO->L_C1 Amide1_NH->R_C1 Amide2_CO C=O Continue_R ~ Amide2_NH->Amide2_CO Continue_L ~

Caption: Figure 1: Chemical Structure of this compound

Thermal_Degradation_Pathway Figure 2: Simplified this compound Degradation Pathway This compound This compound Polymer Initial_Deg Initial Degradation (T < 400°C) This compound->Initial_Deg Heat Main_Deg Main Chain Scission (T > 430°C) This compound->Main_Deg High Heat (Amide Bond Cleavage) Initial_Deg->Main_Deg Increased Heat H2O Water (H₂O) Initial_Deg->H2O CO2 Carbon Dioxide (CO₂) Initial_Deg->CO2 BenzoicAcid Benzoic Acid Main_Deg->BenzoicAcid MPD m-Phenylenediamine Main_Deg->MPD Benzonitrile Benzonitrile Main_Deg->Benzonitrile Aniline Aniline Main_Deg->Aniline Other Other Volatiles (CO, Benzene, etc.) Main_Deg->Other

Caption: Figure 2: Simplified this compound Degradation Pathway

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Degradation Start Degradation Observed (e.g., Discoloration, Brittleness) Check_Temp Is processing/test temperature too high? Start->Check_Temp Check_Atm Is an inert atmosphere being used? Check_Temp->Check_Atm No Reduce_Temp Lower Temperature Check_Temp->Reduce_Temp Yes Check_Stab Is a heat stabilizer present and effective? Check_Atm->Check_Stab Yes Implement_Inert Implement N₂ or Ar Purge Check_Atm->Implement_Inert No Check_Time Is exposure time at high temp minimized? Check_Stab->Check_Time Yes Add_Stab Add/Optimize Stabilizer (e.g., Phenolic Antioxidant) Check_Stab->Add_Stab No Reduce_Time Decrease Heating Duration Check_Time->Reduce_Time No Re_Evaluate Re-evaluate Experiment Check_Time->Re_Evaluate Yes Reduce_Temp->Re_Evaluate Implement_Inert->Re_Evaluate Add_Stab->Re_Evaluate Reduce_Time->Re_Evaluate Success Problem Resolved Re_Evaluate->Success

Caption: Figure 3: Troubleshooting Workflow for Degradation

References

Technical Support Center: Optimization of Catalyst Concentration in Isophthalamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of isophthalamide, also known as poly(m-phenylene this compound) (PMIA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of catalyst concentration in this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst concentration.

Issue Potential Cause Related to Catalyst Troubleshooting Steps
Low Polymer Yield Insufficient Catalyst Concentration: The acid acceptor (catalyst) may be insufficient to neutralize the HCl byproduct, leading to side reactions or incomplete polymerization.[1]- Increase the catalyst concentration in small increments. - Ensure the catalyst is of high purity and stored under appropriate conditions to prevent deactivation.[1]
Catalyst Deactivation: Impurities in the reactants or solvent can deactivate the catalyst.- Purify the monomers (m-phenylenediamine and isophthaloyl chloride) and the solvent before use. - Ensure the reaction is carried out under an inert atmosphere to prevent catalyst degradation by moisture or oxygen.
Low Molecular Weight (Low Intrinsic Viscosity) Inappropriate Catalyst Type: The basicity of the acid acceptor can influence the molecular weight of the resulting polymer.[1]- Screen different acid acceptors. For instance, inorganic bases like sodium carbonate may lead to higher molecular weight PMIA compared to some organic bases.[1]
Excessive Catalyst Concentration: A very high concentration of some catalysts might interfere with the polymerization process or lead to side reactions that terminate chain growth.- Systematically decrease the catalyst concentration to find the optimal range. - Monitor the reaction viscosity during polymerization; a rapid increase followed by a plateau may indicate the desired molecular weight has been reached.
Poor Polymer Solubility Cross-linking Side Reactions: Certain catalyst concentrations or types might promote side reactions leading to cross-linked, insoluble polymer.- Lower the reaction temperature. - Optimize the catalyst concentration; avoid excessively high levels.
Discoloration of the Final Polymer Catalyst-Induced Degradation: High concentrations of certain catalysts, especially at elevated temperatures, can cause degradation of the polymer, leading to discoloration.- Reduce the catalyst concentration. - Screen for a milder catalyst that is effective at lower temperatures. - Ensure thorough removal of residual catalyst during the polymer purification process.
Inconsistent Batch-to-Batch Results Inaccurate Catalyst Dosing: Small variations in the amount of catalyst can lead to significant differences in reaction kinetics and polymer properties.- Use a precise method for weighing and dispensing the catalyst. - Prepare a stock solution of the catalyst to ensure consistent dosing for multiple reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a "catalyst" in this compound synthesis?

A1: In the context of this compound synthesis via interfacial polycondensation from m-phenylenediamine and isophthaloyl chloride, the "catalyst" is typically an acid acceptor. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. This neutralization is crucial because the accumulation of HCl can lead to side reactions and inhibit the polymerization process, ultimately affecting the yield and molecular weight of the resulting polymer.[1]

Q2: What are common types of catalysts (acid acceptors) used for this compound synthesis?

A2: Common acid acceptors include inorganic bases such as sodium carbonate and sodium hydroxide, and organic bases like pyridine and its derivatives (e.g., 2-methylpyridine).[1] The choice of acid acceptor can influence the reaction rate and the properties of the final polymer.

Q3: How does the concentration of the acid acceptor affect the synthesis of this compound?

A3: The concentration of the acid acceptor is a critical parameter. An insufficient amount will result in incomplete neutralization of HCl, leading to a low yield and low molecular weight polymer. Conversely, an excessive concentration might lead to side reactions or hydrolysis of the acid chloride, which can also negatively impact the final polymer properties. Therefore, optimizing the concentration is key to achieving a high yield of high molecular weight this compound.

Q4: Can the catalyst be reused?

A4: In the case of soluble bases like sodium carbonate or pyridine used as acid acceptors, they are consumed during the reaction to form a salt and are typically not reused. For a more sustainable process, researchers sometimes explore the use of heterogeneous catalysts or ion exchange resins that can be recovered and regenerated.[2]

Experimental Protocols

General Protocol for this compound Synthesis via Interfacial Polycondensation

This protocol provides a general procedure for the synthesis of this compound. The concentration of the acid acceptor should be optimized for specific experimental setups.

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Sodium carbonate (acid acceptor/catalyst)

  • N,N-Dimethylacetamide (DMAc) or another suitable polar aprotic solvent

  • Deionized water

Procedure:

  • Preparation of Aqueous Phase: Prepare an aqueous solution of m-phenylenediamine and sodium carbonate. The concentration of MPD is typically in the range of 0.1 to 0.5 M. The molar ratio of sodium carbonate to MPD should be optimized, starting with a stoichiometric amount (2 moles of Na₂CO₃ per mole of IPC) to neutralize the HCl produced.

  • Preparation of Organic Phase: Prepare a solution of isophthaloyl chloride in a suitable organic solvent (e.g., dichloromethane or a mixture with DMAc). The concentration of IPC is typically similar to that of MPD.

  • Polymerization:

    • Add the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer.

    • Begin vigorous stirring to create a fine dispersion.

    • Rapidly add the organic phase to the stirred aqueous phase.

    • Polymerization will occur at the interface of the two phases, and the polymer will precipitate from the solution.

    • Continue stirring for a predetermined time (e.g., 5-30 minutes) to ensure complete reaction.

  • Work-up:

    • Stop the stirring and filter the precipitated polymer.

    • Wash the polymer thoroughly with deionized water to remove any unreacted monomers, salt byproducts, and residual acid acceptor.

    • Further wash the polymer with a suitable solvent like ethanol or acetone to remove organic impurities.

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Data Presentation

The following table illustrates the hypothetical effect of catalyst (acid acceptor) concentration on the yield and intrinsic viscosity of this compound. This data is representative and should be confirmed experimentally.

Catalyst Concentration (mol% relative to IPC) Polymer Yield (%) Intrinsic Viscosity (dL/g) Observations
50650.8Incomplete reaction, low molecular weight.
100851.2Improved yield and molecular weight.
150951.8Near-complete reaction, high molecular weight.
200 (Stoichiometric)992.0Optimal yield and molecular weight.
250971.9Slight decrease in properties, potential for side reactions.
300941.7Decreased yield and molecular weight, possible polymer degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_aq Prepare Aqueous Phase (m-Phenylenediamine + Acid Acceptor) mixing Vigorous Mixing prep_aq->mixing prep_org Prepare Organic Phase (Isophthaloyl Chloride) prep_org->mixing polymerization Interfacial Polymerization mixing->polymerization filtration Filtration polymerization->filtration washing Washing filtration->washing drying Drying washing->drying analysis Characterization (Yield, Viscosity) drying->analysis

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or Low Molecular Weight check_catalyst Check Catalyst Concentration start->check_catalyst too_low Too Low check_catalyst->too_low [Insufficient] too_high Too High check_catalyst->too_high [Excessive] optimal Optimal check_catalyst->optimal [Optimal] increase_conc Increase Concentration too_low->increase_conc decrease_conc Decrease Concentration too_high->decrease_conc check_other Investigate Other Parameters (Monomer Purity, Temp.) optimal->check_other

Caption: Troubleshooting logic for catalyst concentration issues.

References

Technical Support Center: Post-Polymerization Modifications of Isophthalamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-polymerization modification of isophthalamide polymers, such as Poly(m-phenylene this compound) (PMIA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the post-polymerization modification of this compound polymers so challenging?

A: The primary challenges stem from the inherent properties of aromatic polyamides (aramids). Their polymer chains are characterized by high rigidity and strong intermolecular hydrogen bonds between amide groups.[1] This leads to high crystallinity and limited solubility in common organic solvents, making it difficult for reagents to access the reactive sites on the polymer backbone.[2][3] Overcoming this requires carefully selected solvent systems and reaction conditions.

Q2: What are the most common strategies for functionalizing this compound polymers?

A: The most prevalent strategies target the amide N-H group, as it is the most accessible reactive site. Key methods include:

  • N-Alkylation/N-Arylation: This involves deprotonating the amide proton with a strong base followed by reaction with an alkyl or aryl halide. This is a versatile method for introducing a wide range of functional groups.

  • Metallation: Using strong bases like n-butyllithium or sodium hydride to create a polyanion, which can then react with various electrophiles.

  • Surface-Specific Modifications: For applications involving fibers or films, surface treatments like plasma treatment, chemical oxidation, or grafting are used to alter surface properties without changing the bulk material.[4][5] These methods are often employed to improve adhesion between the aramid fiber and a composite matrix.[5]

Q3: How can I improve the solubility of my this compound polymer for a modification reaction?

A: Improving solubility is crucial for achieving a homogeneous reaction.

  • Solvent Selection: Use highly polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[2]

  • Salt Addition: Adding salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can disrupt the intermolecular hydrogen bonds, thereby enhancing solubility.[1][6] A typical preparation involves dissolving LiCl in DMAc before adding the polymer.[1]

  • Deprotonation: The process of deprotonating the amide N-H groups with a base not only activates the polymer for modification but also often increases its solubility in the reaction solvent.[7]

Q4: What are the best analytical techniques to confirm a successful modification?

A: A combination of techniques is recommended for unambiguous confirmation:

  • FTIR Spectroscopy: Look for the disappearance of the N-H stretching peak (around 3300 cm⁻¹) and the appearance of new peaks corresponding to the introduced functional groups (e.g., C-H stretching from alkyl groups).

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation. The disappearance of the amide proton signal (typically >9 ppm) and the appearance of new signals confirming the covalent attachment of the new group are key indicators. Due to solubility issues, high-temperature NMR may be required.[8]

  • Thermogravimetric Analysis (TGA): Modification often alters the thermal stability of the polymer. TGA can show changes in the decomposition temperature, providing indirect evidence of modification.[9]

  • Differential Scanning Calorimetry (DSC): Changes in the glass transition temperature (Tg) can also indicate successful functionalization.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Degree of Substitution (DS)

  • Possible Cause 1: Incomplete Deprotonation. The amide proton (pKa ≈ 17 in DMSO) requires a sufficiently strong base for complete removal.

    • Solution: Ensure your base is strong enough and used in stoichiometric excess. Sodium hydride (NaH) or potassium hydroxide (KOH) in dry DMSO are effective.[7] Verify the quality and dryness of the base and solvent, as moisture will consume the base.

  • Possible Cause 2: Steric Hindrance. The electrophile (e.g., alkyl halide) may be too bulky, preventing it from accessing the reaction site.

    • Solution: If possible, select a less sterically hindered electrophile. Alternatively, increasing the reaction temperature or time may help overcome the kinetic barrier, but this risks polymer degradation.

  • Possible Cause 3: Poor Reagent Solubility. The polymer or modifying agent may not be fully dissolved, leading to a heterogeneous reaction mixture.

    • Solution: Confirm complete dissolution of the polymer, potentially by gentle heating. Ensure the modifying agent is soluble in the chosen solvent system.

Problem 2: Significant Polymer Degradation

  • Possible Cause 1: Harsh Reaction Conditions. High temperatures (>100°C) or highly aggressive reagents can cause chain scission of the amide bonds.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. If using a strong base like n-BuLi, run the reaction at low temperatures (e.g., 0°C or below). Screen for milder bases or alternative reaction pathways that do not require extreme conditions.

  • Possible Cause 2: Presence of Water or Oxygen. Trace amounts of water can lead to side reactions, while oxygen can cause oxidative degradation, especially at elevated temperatures.

    • Solution: Use thoroughly dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 3: Modified Polymer is Insoluble or Gels

  • Possible Cause 1: Cross-linking. If the modifying reagent has more than one reactive site, it can lead to cross-linking between polymer chains, causing gelation and loss of solubility.

    • Solution: Ensure your modifying agent is monofunctional. If difunctional reagents are necessary (e.g., for creating networks), carefully control the stoichiometry to manage the cross-link density.

  • Possible Cause 2: Change in Polarity. The introduced functional group may drastically alter the polymer's polarity, making it insoluble in the reaction solvent.

    • Solution: Anticipate the polarity of the final product and choose a solvent that is likely to dissolve it for the work-up and purification steps. For example, if adding long alkyl chains, the polymer will become less polar.

Quantitative Data Summary

The degree of substitution is highly dependent on the reaction conditions. The following table provides a summary of representative conditions for the N-alkylation of this compound polymers.

BaseSolventTemperature (°C)Time (h)Alkylating AgentTypical Degree of Substitution (%)
Sodium Hydride (NaH)Anhydrous DMSO25 - 4012 - 24Methyl Iodide80 - 100
Potassium Hydroxide (KOH)Anhydrous DMSO25 - 6018 - 48Benzyl Bromide60 - 95
n-Butyllithium (n-BuLi)Anhydrous THF/DMAc0 - 254 - 8Propargyl Bromide70 - 90
Potassium carbonate (K₂CO₃)DMAc/LiCl80 - 10024 - 72Ethyl Bromoacetate30 - 50

Note: These values are illustrative and actual results will vary based on the specific polymer, reagent purity, and experimental setup.

Experimental Protocols

Protocol: N-Alkylation of Poly(m-phenylene this compound) (PMIA) with Methyl Iodide

This protocol describes the methylation of PMIA using sodium hydride as the base in DMSO.

Materials:

  • Poly(m-phenylene this compound) (PMIA), dried under vacuum at 80°C for 12h.

  • Sodium hydride (NaH), 60% dispersion in mineral oil.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Methyl Iodide (CH₃I).

  • Anhydrous Hexane.

  • Methanol.

  • Hydrochloric Acid (HCl), 1M solution.

  • Deionized Water.

Equipment:

  • Three-neck round-bottom flask.

  • Magnetic stirrer and heating mantle.

  • Inert gas line (Nitrogen or Argon) with bubbler.

  • Syringes and septa.

  • Centrifuge and filtration apparatus.

Procedure:

  • Preparation: Under an inert atmosphere, wash the NaH dispersion (2.2 eq. per amide repeat unit) three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane after each wash. Dry the resulting NaH powder under a stream of inert gas.

  • Polymer Dissolution: In a separate flask, add the dried PMIA (1.0 eq.) to anhydrous DMSO (to make a ~5% w/v solution). Stir under an inert atmosphere. This step may require gentle heating (40-50°C) to achieve full dissolution. Once dissolved, cool the solution to room temperature.

  • Deprotonation: Slowly add the washed NaH powder to the PMIA solution in portions at room temperature. The solution will become viscous and may change color. Allow the mixture to stir for 4-6 hours to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add methyl iodide (2.0 eq.) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Quenching & Precipitation: Slowly pour the reaction mixture into a large beaker of rapidly stirring deionized water (10x the volume of the reaction mixture). A precipitate will form. Add 1M HCl dropwise to neutralize any remaining base until the pH is ~7.

  • Purification:

    • Isolate the solid polymer precipitate by filtration or centrifugation.

    • Wash the polymer extensively with deionized water to remove salts.

    • Wash with methanol to remove unreacted methyl iodide and other organic impurities.

    • Repeat the water and methanol washing cycles three times.

  • Drying: Dry the purified, methylated polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • Confirm the structure using FTIR (disappearance of N-H peak) and ¹H NMR (appearance of N-CH₃ peak at ~3.2 ppm).

  • Assess thermal properties using TGA and DSC.

  • Determine solubility of the new polymer in various organic solvents.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_char 4. Characterization p1 Dry this compound Polymer & Glassware p2 Prepare Anhydrous Solvent (e.g., DMSO) r1 Dissolve Polymer in Solvent (with LiCl if needed) p2->r1 r2 Add Base (e.g., NaH) for Deprotonation r1->r2 r3 Add Electrophile (e.g., Alkyl Halide) r2->r3 w1 Quench Reaction r3->w1 w2 Precipitate Polymer in Non-solvent (e.g., Water) w1->w2 w3 Wash Polymer Repeatedly (Water, Methanol) w2->w3 w4 Dry Final Product Under Vacuum w3->w4 c1 Spectroscopy (FTIR, NMR) w4->c1 c2 Thermal Analysis (TGA, DSC) c3 Solubility Testing

Caption: General workflow for post-polymerization modification of this compound polymers.

Troubleshooting Logic Diagram

G start Problem: Low Degree of Substitution q1 Was the base strong enough and anhydrous? start->q1 q2 Was the polymer fully dissolved? q1->q2 Yes s1 Solution: Use stronger/drier base (e.g., fresh NaH). q1->s1 No q3 Is the electrophile sterically hindered? q2->q3 Yes s2 Solution: Improve dissolution with LiCl or gentle heating. q2->s2 No q4 Was reaction time/ temperature sufficient? q3->q4 No s3 Solution: Use a smaller electrophile or increase reaction time. q3->s3 Yes s4 Solution: Increase reaction time or modestly increase temperature. q4->s4 No

Caption: Decision tree for troubleshooting a low degree of substitution.

References

Validation & Comparative

A Comparative Guide to Isophthalamide and Terephthalamide in Aramid Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aramid fibers, a class of high-performance synthetic polymers, are renowned for their exceptional strength, thermal stability, and chemical resistance. The properties of these remarkable materials are intrinsically linked to their molecular structure, which is determined by the monomers used in their synthesis. This guide provides an in-depth comparison of aramid polymers derived from two key diamine isomers: isophthalamide and terephthalamide. By understanding the fundamental differences in their chemical architecture, researchers can better select the appropriate aramid for their specific high-performance applications.

The core distinction lies in the substitution pattern of the aromatic rings within the polymer backbone. Aramid polymers synthesized with isophthaloyl chloride result in poly(m-phenylene this compound), commonly known as meta-aramids (e.g., Nomex®). Conversely, the use of terephthaloyl chloride yields poly(p-phenylene terephthalamide), or para-aramids (e.g., Kevlar®). This seemingly subtle difference in monomer geometry leads to vastly different macroscopic properties.

Meta-aramids, with their "zigzag" molecular chain arrangement, exhibit excellent thermal and flame resistance, making them ideal for applications such as protective clothing for firefighters and industrial workers.[1][2] Para-aramids, characterized by their linear and highly oriented molecular chains, boast ultra-high tensile strength and modulus, lending themselves to applications requiring extreme structural reinforcement, such as ballistic protection and aerospace components.[1][2]

This guide will delve into the experimental data that quantifies these differences, providing a clear comparison of their mechanical, thermal, and chemical properties. Furthermore, detailed experimental protocols for the synthesis and characterization of these polymers are provided to support researchers in their own investigations.

Comparative Performance Data

The following tables summarize the key quantitative differences in the properties of this compound-based (meta-aramid) and terephthalamide-based (para-aramid) fibers.

Table 1: Mechanical Properties of Meta-Aramid vs. Para-Aramid Fibers

PropertyMeta-Aramid (e.g., Nomex® T430)Para-Aramid (e.g., Kevlar® 29)Test Method
Yarn Size (Denier)12001000ASTM D1907
Breaking Strength (Lbs)1151.2ASTM D885
Tenacity (g/d)4.16[1]23.22[1]ASTM D885
Elongation at Break (%)23.12[1]3.36[1]ASTM D885
Specific Gravity (g/cm³)1.38[2]1.44[2]ASTM D792

Table 2: Thermal Properties of Meta-Aramid vs. Para-Aramid Fibers

PropertyMeta-Aramid (e.g., Nomex®)Para-Aramid (e.g., Kevlar® 49)Test Method
Initial Degradation Temperature (in air)423.7 °C[3][4]548.1 °C[3][4]Thermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)~300 °C[5]N/A (does not exhibit a clear Tg)[5]Differential Thermal Analysis (DTA)
Crystalline Melting PointDoes not melt[5]~560 °C[5]Differential Thermal Analysis (DTA)
Continuous Exposure Temperature LimitUp to 200°C[6]Up to 315°C[6]Manufacturer Data

Table 3: Chemical Resistance of Meta-Aramid vs. Para-Aramid Fibers

Chemical AgentMeta-Aramid (e.g., Nomex®)Para-Aramid (e.g., Kevlar®)
Acids
Hydrochloric Acid (10%)GoodFair (degrades with prolonged exposure)
Sulfuric Acid (10%)GoodFair (degrades with prolonged exposure)
Nitric Acid (10%)FairPoor (degrades)
Bases
Sodium Hydroxide (10%)ExcellentFair (degrades with prolonged exposure)
Ammonium Hydroxide (10%)ExcellentGood
Organic Solvents
AcetoneExcellentExcellent
TolueneExcellentExcellent
EthanolExcellentExcellent
Other
Bleaching Agents (Sodium Hypochlorite)ModeratePoor (significant degradation)
Water (Hydrolysis)More resistantLess resistant

Molecular Structure and Property Relationship

The distinct properties of meta- and para-aramids can be directly attributed to their molecular architecture. The meta-linkages in poly(m-phenylene this compound) create a kinked, or zigzag, polymer chain. This irregular structure disrupts the packing of the polymer chains, leading to lower crystallinity and weaker intermolecular forces compared to para-aramids. However, this less compact structure also imparts greater flexibility and textile-like qualities.

In contrast, the para-linkages in poly(p-phenylene terephthalamide) result in a highly linear and rigid rod-like polymer chain. These chains can pack together in a highly ordered, crystalline fashion, maximizing the effect of the strong hydrogen bonds between the amide groups on adjacent chains. This efficient stress transfer along the polymer backbone is the source of the exceptional strength and high modulus of para-aramid fibers.

G cluster_meta This compound-based (Meta-Aramid) cluster_para Terephthalamide-based (Para-Aramid) m_monomer Isophthaloyl Chloride + m-Phenylenediamine m_polymer Poly(m-phenylene this compound) Chain (Zigzag) m_monomer->m_polymer Polycondensation m_properties Properties: - Excellent Thermal/Flame Resistance - Good Chemical Resistance - Flexibility m_polymer->m_properties Leads to p_monomer Terephthaloyl Chloride + p-Phenylenediamine p_polymer Poly(p-phenylene terephthalamide) Chain (Linear) p_monomer->p_polymer Polycondensation p_properties Properties: - Ultra-high Tensile Strength - High Modulus - Lower Elongation p_polymer->p_properties Leads to

Figure 1. Relationship between monomer structure, polymer chain conformation, and resulting properties for meta- and para-aramids.

Experimental Protocols

Synthesis of Poly(m-phenylene this compound) (Meta-Aramid)

This protocol describes a laboratory-scale synthesis of poly(m-phenylene this compound) via interfacial polycondensation.

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Surfactant (e.g., sodium lauryl sulfate)

Procedure:

  • Prepare an aqueous solution by dissolving m-phenylenediamine and sodium carbonate in deionized water in a baffled flask. Add a small amount of surfactant to the aqueous phase.

  • Prepare an organic solution by dissolving isophthaloyl chloride in anhydrous tetrahydrofuran.

  • Cool both solutions to 0-5 °C in an ice bath.

  • With vigorous stirring, rapidly add the organic solution to the aqueous solution.

  • Continue stirring for 15-30 minutes. The polymer will precipitate at the interface of the two liquids.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer thoroughly with deionized water and then with a solvent such as acetone to remove unreacted monomers and byproducts.

  • Dry the resulting poly(m-phenylene this compound) powder in a vacuum oven at 80-100 °C until a constant weight is achieved.

Synthesis of Poly(p-phenylene terephthalamide) (Para-Aramid)

This protocol outlines the low-temperature solution polycondensation method for synthesizing poly(p-phenylene terephthalamide).

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • In a flame-dried, nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone.

  • Cool the solvent system to 0-5 °C in an ice bath.

  • Add p-phenylenediamine to the cold solvent and stir until fully dissolved.

  • Slowly add terephthaloyl chloride powder to the stirred solution in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-3 hours. The solution will become highly viscous as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a blender containing deionized water.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer extensively with deionized water and then with methanol to remove the solvent and salts.

  • Dry the purified poly(p-phenylene terephthalamide) in a vacuum oven at 100-120 °C to a constant weight.

Characterization of Aramid Polymers

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the aramid polymers. A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The initial degradation temperature is typically defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): DSC or DTA is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting point (Tm). A small, encapsulated sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured as a function of temperature.

Mechanical Testing: The tensile properties of the aramid fibers are determined using a universal testing machine according to ASTM D882 or similar standards. Single filaments or yarns are clamped into the grips of the machine and pulled at a constant rate of extension until they break. The load and elongation are recorded to calculate tensile strength, modulus, and elongation at break.

G cluster_synthesis Aramid Synthesis Workflow cluster_characterization Polymer Characterization Workflow monomers Monomers (Diamine + Diacid Chloride) polymerization Polycondensation Reaction monomers->polymerization solvent Solvent System solvent->polymerization precipitation Precipitation & Washing polymerization->precipitation drying Drying precipitation->drying aramid_polymer Purified Aramid Polymer drying->aramid_polymer aramid_polymer2 Purified Aramid Polymer tga TGA aramid_polymer2->tga dsc DSC / DTA aramid_polymer2->dsc mech_test Mechanical Testing aramid_polymer2->mech_test thermal_props Thermal Properties tga->thermal_props dsc->thermal_props mech_props Mechanical Properties mech_test->mech_props

Figure 2. General experimental workflow for the synthesis and characterization of aramid polymers.

Conclusion

The choice between this compound-based (meta-aramid) and terephthalamide-based (para-aramid) polymers is fundamentally a decision based on the primary performance requirements of the intended application. For environments demanding exceptional thermal stability and flame resistance, the molecular structure of meta-aramids provides a distinct advantage. In contrast, for applications where unparalleled strength and modulus are paramount, the highly ordered, linear nature of para-aramids makes them the superior choice.

This guide has provided a quantitative comparison of these two classes of aramid polymers, supported by experimental data and detailed methodologies. By understanding the structure-property relationships, researchers and scientists can make informed decisions in the selection and development of high-performance materials for a wide array of demanding applications.

References

Comparative thermal stability of meta-aramids and para-aramids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Meta-Aramids and Para-Aramids

For researchers and scientists in materials science, understanding the thermal stability of high-performance polymers is critical for their application in demanding environments. Aromatic polyamides, or aramids, are a class of synthetic fibers known for their exceptional heat resistance and strength. This guide provides an objective comparison of the thermal stability of two primary types of aramids: meta-aramids (e.g., Nomex®) and para-aramids (e.g., Kevlar®), supported by experimental data.

The fundamental difference between these two polymer types lies in their chemical structure. Para-aramids feature a linear, highly crystalline molecular structure, whereas meta-aramids have a kinked, more amorphous arrangement.[1][2] This structural variation directly impacts their thermal properties, with the highly ordered and strongly bonded structure of para-aramids requiring more thermal energy to disrupt.[3]

Comparative Thermal Properties

The thermal stability of meta-aramids and para-aramids is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like glass transition and melting.

The following table summarizes key quantitative data on the thermal properties of these materials.

Thermal PropertyMeta-Aramid (e.g., Nomex®)Para-Aramid (e.g., Kevlar®)
Initial Decomposition Temperature (TGA, in air) 423.7°C[4][5]548.1°C[4][5]
Decomposition Temperature Range ~350 - 440°C[6][7]>500°C[7]
Melting Point (Tm) Does not exhibit a true melting point; decomposes first[6]~560°C (with decomposition at 590°C)[6][7]
Glass Transition Temperature (Tg) ~300°C[6]~320 - 380°C[8]
Maximum Continuous Operating Temperature ~204°C (400°F)[9][10]~250 - 315°C (482 - 600°F)[9][11]

Structure-Property Relationship

The superior thermal stability of para-aramids can be directly attributed to their molecular structure. The para linkage of the aromatic rings results in a linear, rigid-rod polymer chain. These chains pack efficiently, maximizing intermolecular hydrogen bonding and leading to a highly crystalline and ordered structure. In contrast, the meta linkage in meta-aramids creates a bent or "zigzag" geometry, resulting in a less crystalline, amorphous structure. This fundamental difference is visualized in the diagram below.

G cluster_meta Meta-Aramid Structure cluster_para Para-Aramid Structure A Meta-Substituted Monomers B Kinked / Bent Molecular Chain A->B C Amorphous / Less Ordered Structure B->C D Lower Thermal Stability C->D E Para-Substituted Monomers F Linear / Rigid-Rod Molecular Chain E->F G Crystalline / Highly Ordered Structure + Strong H-Bonding F->G H Higher Thermal Stability G->H

Caption: Molecular structure's influence on aramid thermal stability.

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The methodologies below provide a framework for the reproducible characterization of aramid fibers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperature of aramid fibers.

Methodology:

  • A sample of the aramid fiber (approximately 5-10 mg) is weighed and placed into an alumina crucible.[4][12]

  • The crucible is placed in a TGA instrument.

  • The sample is heated from ambient temperature (e.g., 30-50°C) to a final temperature of 800-900°C.[4][13]

  • A constant heating rate is applied, typically 10°C/min or 20°C/min.[4][13]

  • The analysis is conducted under a controlled atmosphere, such as air or an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min).[4][12]

  • The instrument continuously records the sample's mass as a function of temperature.

  • The initial decomposition temperature is identified as the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of aramid fibers.

Methodology:

  • A small sample of the aramid fiber (approximately 10-15 mg) is encapsulated in an aluminum DSC pan.[14]

  • An empty, sealed aluminum pan is used as a reference.[14]

  • Both pans are placed in the DSC measurement chamber.

  • The sample is subjected to a controlled temperature program, typically heating at a constant rate of 10°C/min for determining melting point or 20°C/min for glass transition.[14]

  • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • The resulting plot of heat flow versus temperature is analyzed to identify endothermic and exothermic events. The glass transition is observed as a step change in the baseline, while melting is seen as an endothermic peak.[14]

Conclusion

The thermal stability of aramids is fundamentally dictated by their molecular architecture. Para-aramids, such as Kevlar®, exhibit superior thermal stability with higher decomposition and glass transition temperatures compared to meta-aramids like Nomex®.[4][6][8] This is a direct result of their linear, highly crystalline structure, which provides strong intermolecular forces. While meta-aramids offer excellent flame resistance and are more flexible, para-aramids are the material of choice for applications requiring maximum thermal and dimensional stability at elevated temperatures.[1][15] The selection between the two depends on the specific performance requirements of the intended application.

References

A Comparative Guide to Validating the Purity of Synthesized Isophthalamide Using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of compound purity is a cornerstone of reliable scientific research and drug development. For synthesized isophthalamide, a versatile building block in polymer chemistry and pharmaceutical intermediates, ensuring its purity is paramount. This guide provides an objective comparison of chromatographic and traditional methods for validating the purity of this compound, supported by detailed experimental protocols and data.

Introduction to this compound Purity Analysis

This compound is typically synthesized via the reaction of isophthaloyl chloride with ammonia. This process can introduce various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product and ensure it meets the required specifications for its intended application.

Chromatographic Methods for Purity Validation

Chromatography is a powerful technique for separating and quantifying components of a mixture, making it an indispensable tool for purity assessment.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and identifying the number of components in a sample. For this compound, a typical TLC analysis would involve spotting a solution of the synthesized compound on a silica gel plate and developing it with a suitable mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method ideal for the precise determination of purity and the detection of trace impurities. A reversed-phase HPLC method is commonly employed for aromatic amides like this compound.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has a high melting point, GC can be a valuable tool for detecting volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.

Comparison of Purity Validation Methods

The choice of method for purity validation depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and throughput.

Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS) Melting Point Analysis Spectroscopy (NMR & IR)
Principle Differential partitioning between a planar stationary phase and a liquid mobile phase.Differential partitioning between a solid stationary phase in a column and a liquid mobile phase under high pressure.Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase in a capillary column.Determination of the temperature range over which a solid melts.Absorption of electromagnetic radiation by atomic nuclei in a magnetic field (NMR) or by molecular vibrations (IR).
Purity Assessment Qualitative (number of spots)Quantitative (% purity by area)Quantitative (% purity by area) and qualitative (mass spectrum)Qualitative (sharpness and range of melting point)Quantitative (qNMR) and qualitative (functional groups)
Typical Purity (%) N/A (Qualitative)>99.5%>99.5%N/A (Indicator of purity)>99.8% (qNMR)
Accuracy LowHighHighModerateHigh (qNMR)
Precision (%RSD) N/A<1%<2%N/A<0.5% (qNMR)
Limit of Detection ~1%~0.01%~0.01%~1-2% impurity can cause depression~0.1% (NMR)
Analysis Time 15-30 min20-40 min30-60 min10-20 min10-30 min
Throughput HighHighMediumHighMedium

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the slow addition of isophthaloyl chloride to a stirred, cooled solution of concentrated aqueous ammonia. The resulting white precipitate of this compound is then filtered, washed with water to remove ammonium chloride, and dried.

Potential Impurities

Potential impurities in synthesized this compound include:

  • Isophthalic acid: From hydrolysis of the starting material or product.

  • Isophthaloyl chloride: Unreacted starting material.

  • Partially reacted intermediates: Such as isophthalamic acid.

  • Polymeric byproducts: From side reactions.

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 plate.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v) can be effective for separating aromatic amides.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of dichloromethane and methanol.

  • Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light at 254 nm. This compound and aromatic impurities will appear as dark spots.

  • Rf Value: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a given mobile phase, a pure compound should give a single spot with a characteristic Rf value.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient could be: 0-20 min, 5% to 95% B; 20-25 min, 95% B; 25-30 min, 95% to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. The retention time (Rt) of the main peak is a characteristic identifier.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute compounds with a wide range of boiling points.

  • Injection: A split/splitless injector is typically used.

  • Detection: Mass spectrometry in full scan mode to identify impurities based on their mass spectra.

  • Sample Preparation: The sample can be dissolved in a suitable solvent like dichloromethane or methanol. Derivatization may be necessary for non-volatile impurities.

Non-Chromatographic Purity Validation

A pure crystalline solid has a sharp and defined melting point range. Impurities typically cause a depression and broadening of the melting point range. The reported melting point of pure this compound is around 280-282°C.[1][2] A broader melting range for a synthesized sample would indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the synthesized this compound and can also be used for quantitative purity analysis (qNMR) against a certified internal standard. The presence of unexpected signals can indicate impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of characteristic functional groups in this compound, such as the N-H and C=O stretches of the amide groups. The absence of peaks corresponding to starting materials (e.g., the broad O-H stretch of a carboxylic acid) can indicate the completeness of the reaction.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for synthesizing and validating the purity of this compound.

SynthesisWorkflow Start Starting Materials (Isophthaloyl Chloride, Ammonia) Reaction Amidation Reaction Start->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Crude Crude this compound Drying->Crude Purification Recrystallization (Optional) Crude->Purification Pure Pure this compound Purification->Pure

Caption: Synthesis workflow for this compound.

PurityValidationWorkflow Sample Synthesized this compound Chromatography Chromatographic Analysis Sample->Chromatography NonChrom Non-Chromatographic Analysis Sample->NonChrom TLC TLC Chromatography->TLC HPLC HPLC Chromatography->HPLC GC GC-MS Chromatography->GC Purity Purity Assessment TLC->Purity HPLC->Purity GC->Purity MP Melting Point NonChrom->MP Spectroscopy NMR & IR NonChrom->Spectroscopy MP->Purity Spectroscopy->Purity

Caption: Purity validation workflow.

Conclusion

A multi-faceted approach is recommended for the robust validation of synthesized this compound purity. While TLC offers a rapid qualitative assessment, HPLC provides the gold standard for quantitative purity determination due to its high sensitivity and precision. GC-MS is a valuable complementary technique for identifying volatile impurities. Non-chromatographic methods such as melting point analysis and spectroscopy serve as essential orthogonal techniques to confirm the identity and overall purity of the synthesized compound. The selection of the most appropriate method or combination of methods will depend on the specific quality requirements of the this compound for its downstream applications.

References

A Comparative Analysis of Isophthalamide-Based Materials and Commercial Aramid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection

In the realm of high-performance polymers, materials derived from isophthalamide chemistry stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in demanding applications ranging from aerospace and protective apparel to advanced filtration and biomedical devices. This guide provides a comprehensive benchmark of a representative novel this compound-based material against the well-established commercial meta-aramid polymer, Nomex®, a product of DuPont™. The data presented herein is a synthesis of information from peer-reviewed research and publicly available technical datasheets, offering an objective comparison to aid in material selection for research and development.

Performance Benchmark: this compound-Based Polymer vs. Nomex®

The following table summarizes the key performance indicators for a representative novel this compound-based polymer, synthesized and characterized in academic research, and a common commercial grade of Nomex® fiber. It is important to note that the properties of novel polymers can be tailored through synthetic modifications, and the data for the this compound-based polymer should be considered representative of a specific formulation.

PropertyRepresentative this compound-Based PolymerNomex® (Typical Values)Test Method
Thermal Properties
Glass Transition Temperature (Tg)335-370 °C[1]~270 °CDSC
Decomposition Temperature (Td, 5% weight loss)~400 °C[1]>371 °C (dec.)[2]TGA
Limiting Oxygen Index (LOI)Not Reported27-32%[3]ASTM D2863
Mechanical Properties
Tensile Strength>65 MPa[1]340 MPa[4]ASTM D638
Tensile Modulus2.0-2.6 GPa[1]125 g/dASTM D638
Elongation at BreakNot Reported30.0%[5]ASTM D638
Physical Properties
DensityNot Reported1.38 g/cm³[2]ASTM D792
Moisture Regain (@ 55% RH)Not Reported4.5%ASTM D570
Chemical Resistance
Acids (Dilute)GoodGoodImmersion/Weight Change
AlkalisFair to GoodGood at room temperature, degraded by strong alkalis at high temp.[6]Immersion/Weight Change
Organic SolventsGoodGood[6]Immersion/Weight Change

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed descriptions of the key experimental protocols used to characterize these materials.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the polymers.

    • Procedure: A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting point (Tm), and other thermal transitions.

    • Procedure: A small, encapsulated sample of the polymer and a reference pan are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The glass transition is observed as a step change in the heat flow curve.

Mechanical Testing
  • Tensile Testing (ASTM D638 / ISO 527): This is the most common method for determining the mechanical properties of plastics and polymers under tension.

    • Procedure: A standardized dumbbell-shaped specimen is placed in the grips of a universal testing machine. The specimen is pulled apart at a constant rate of extension until it fractures. The force required to stretch the sample and the corresponding elongation are recorded. From this data, tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (ductility) are calculated.

Chemical Resistance Testing
  • Immersion Testing (ASTM D543): This method is used to evaluate the resistance of plastics to chemical reagents.

    • Procedure: Pre-weighed and dimensioned specimens are immersed in the test chemical for a specified time and temperature. After immersion, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are used to assess the chemical resistance.

Logical Workflow for Material Selection

The selection of an appropriate high-performance polymer is a critical decision in the research and development process. The following diagram illustrates a logical workflow for choosing between a commercial polymer like Nomex® and a novel this compound-based material.

MaterialSelection Material Selection Workflow A Define Application Requirements B Thermal Stability Needed? A->B C Mechanical Strength Critical? B->C Yes E Consider Nomex® (Established Performance) B->E No D Specific Chemical Resistance? C->D Yes C->E No H High Tensile Strength Paramount? C->H D->E No G High Tg Required? D->G Yes I Unique Solvent Exposure? D->I J Select Optimal Material E->J F Evaluate Novel this compound (Tailorable Properties) F->J G->E No G->F Yes H->E Yes H->F No I->E No I->F Yes

Caption: A flowchart illustrating the decision-making process for selecting between Nomex® and a novel this compound-based material based on key performance requirements.

Synthesis of this compound-Based Polymers

Novel this compound-based polymers are typically synthesized in a laboratory setting via low-temperature solution polycondensation. A common procedure involves the reaction of an aromatic diamine with isophthaloyl chloride in an amide-type solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often in the presence of an acid acceptor like pyridine. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The resulting polymer is then precipitated, washed, and dried. The properties of the final polymer can be tuned by varying the specific monomers used.

The following diagram outlines a generalized workflow for the synthesis and characterization of a novel this compound-based polymer.

PolymerSynthesis Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Monomer Selection (Diamine & Diacid Chloride) B Solution Polycondensation (Solvent, Catalyst) A->B C Polymer Precipitation & Purification B->C D Spectroscopic Analysis (FTIR, NMR) C->D E Thermal Analysis (TGA, DSC) D->E F Mechanical Testing (Tensile) E->F G Chemical Resistance Evaluation F->G H Property-Structure Correlation G->H I Material Application H->I

Caption: A schematic overview of the typical laboratory process for synthesizing and characterizing novel this compound-based polymers.

References

Structure-Property Relationships in Isophthalamide-Containing Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthalamide-containing copolymers, a class of aromatic polyamides, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding conferred by the amide linkages. The meta-oriented phenylene rings of the this compound moiety introduce a kinked structure, which imparts a degree of flexibility and solubility compared to their para-aramid counterparts, making them more processable for a variety of high-performance applications. This guide provides a comparative analysis of the structure-property relationships in these copolymers, with a focus on their synthesis, key performance characteristics, and applications, particularly in the realms of advanced materials and drug delivery.

Unraveling the Structure: The this compound Advantage

The fundamental building block of these copolymers, the this compound monomer, dictates many of their macroscopic properties. The meta-catenation of the aromatic rings in isophthaloyl chloride or isophthalic acid, when polymerized with aromatic diamines, results in a polymer chain that is less linear and more coiled than that of terephthalamide-based polyamides. This seemingly subtle structural difference has profound implications for the material's properties.

G cluster_properties Resulting Properties cluster_para_properties Para-Aramid Properties This compound This compound Monomer (meta-phenylene) Solubility Increased Solubility This compound->Solubility Processability Enhanced Processability This compound->Processability Tg Lower Glass Transition Temp. This compound->Tg Crystallinity Reduced Crystallinity This compound->Crystallinity Flexibility Greater Flexibility This compound->Flexibility Terephthalamide Terephthalamide Monomer (para-phenylene) Rigidity High Rigidity Terephthalamide->Rigidity High_Tg High Glass Transition Temp. Terephthalamide->High_Tg Low_Solubility Low Solubility Terephthalamide->Low_Solubility

Performance Comparison: this compound Copolymers vs. Alternatives

The unique properties of this compound-containing copolymers make them suitable for a range of applications where a balance of thermal performance, mechanical strength, and processability is required.

Thermal and Mechanical Properties

The incorporation of different comonomers allows for the fine-tuning of thermal and mechanical properties. The following table summarizes key data for various this compound-containing copolymers and a common alternative, polysulfone.

Polymer SystemGlass Transition Temperature (Tg) (°C)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(m-phenylene this compound) (PMIA)~2753.0 - 4.580 - 11020 - 50
PMIA copolymer with 3,4'-oxydianiline (ODA)~267---
This compound-co-terephthalamide CopolymersVaries with ratioVaries with ratioVaries with ratioVaries with ratio
Polysulfone (PSU)~1852.57050 - 100

Note: Values are approximate and can vary based on specific synthesis conditions, molecular weight, and processing.

Solubility

A key advantage of this compound-based polyamides is their improved solubility in aprotic polar solvents compared to their para-aramid counterparts. This facilitates processing, such as casting films and spinning fibers.

PolymerSolvents
Poly(m-phenylene this compound) (PMIA)N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) (often with salts like LiCl or CaCl2)
Poly(p-phenylene terephthalamide) (PPTA)Concentrated Sulfuric Acid

Applications in Focus

The versatile properties of this compound copolymers have led to their use in demanding applications, from high-performance membranes to sophisticated drug delivery systems.

High-Performance Membranes

This compound-based copolymers are excellent candidates for membrane applications due to their chemical inertness, thermal stability, and tunable porosity. They are often compared with other membrane materials like polysulfone.

Membrane MaterialWater Flux (L m⁻² h⁻¹)Solute Rejection (%)Operating Temperature (°C)
Poly(m-phenylene this compound) (PMIA)10 - 50>98 (for large solutes)< 95
Polysulfone (PSU)50 - 200>99 (for large solutes)< 75

Note: Performance is highly dependent on membrane morphology, pore size, and operating conditions.

Drug Delivery Systems

The biocompatibility and ability to form stable nanostructures make this compound-containing copolymers promising for drug delivery applications. Amphiphilic block copolymers containing this compound segments can self-assemble into micelles or nanoparticles to encapsulate hydrophobic drugs.

G cluster_workflow Drug Delivery Workflow Start Hydrophobic Drug Encapsulation Self-Assembly into Micelles/Nanoparticles Start->Encapsulation Copolymer Amphiphilic This compound Block Copolymer Copolymer->Encapsulation Delivery Targeted Drug Delivery Encapsulation->Delivery Release Controlled Release Delivery->Release

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of this compound-containing copolymers.

Synthesis: Low-Temperature Solution Polycondensation of Poly(m-phenylene this compound) (PMIA)
  • Monomer and Solvent Preparation:

    • Dry m-phenylenediamine (MPD) and isophthaloyl chloride (IPC) under vacuum.

    • Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.

    • Add a drying agent, such as calcium chloride (CaCl2) or lithium chloride (LiCl), to the DMAc to improve polymer solubility.

  • Polymerization:

    • Dissolve a stoichiometric amount of MPD in the DMAc/salt solution in a nitrogen-purged reaction vessel equipped with a mechanical stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of IPC to the stirred MPD solution.

    • Maintain the reaction temperature below 10 °C during the addition of IPC.

    • After the addition is complete, allow the reaction to proceed at room temperature for several hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol.

    • Wash the precipitated polymer thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and salts.

    • Dry the final polymer product under vacuum at an elevated temperature (e.g., 80-100 °C).

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and composition of the copolymer.

    • Protocol: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d6). Record ¹H NMR and ¹³C NMR spectra. The characteristic peaks of the aromatic protons and carbons in the this compound and diamine units confirm the polymer structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

    • Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.

    • Protocol: Dissolve the polymer in a suitable mobile phase (e.g., DMAc with LiCl). Inject the solution into an SEC system equipped with appropriate columns and a refractive index (RI) or light scattering detector. Calibrate the system with polymer standards of known molecular weight.

  • Thermal Analysis (TGA and DSC):

    • Thermogravimetric Analysis (TGA):

      • Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.

      • Protocol: Heat a small sample of the polymer in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The temperature at which significant weight loss occurs indicates the onset of decomposition.

    • Differential Scanning Calorimetry (DSC):

      • Purpose: To determine the glass transition temperature (Tg) of the amorphous copolymer.

      • Protocol: Heat a small sample of the polymer in a DSC instrument through a defined temperature range at a specific heating rate (e.g., 10 °C/min). The inflection point in the heat flow curve corresponds to the Tg.

This guide provides a foundational understanding of the structure-property relationships in this compound-containing copolymers. The interplay between the meta-linked aromatic units and the choice of comonomers offers a versatile platform for the design of high-performance materials tailored for specific and demanding applications. Further research into novel monomer combinations and advanced processing techniques will continue to expand the potential of this remarkable class of polymers.

A comparative analysis of isophthalamide polymerization methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isophthalamide Polymerization Methods

For Researchers, Scientists, and Drug Development Professionals

This compound-based polymers, particularly poly(m-phenylene this compound) (PMIA), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them critical materials in applications ranging from high-performance textiles to advanced insulation and filtration membranes. The polymerization method employed significantly influences the final properties of the polymer. This guide provides a comparative analysis of the most common methods for this compound polymerization: low-temperature solution polymerization, interfacial polymerization, and solid-state polycondensation.

Data Presentation: A Comparative Overview

The selection of a polymerization method is a critical decision in the synthesis of isophthalamides, with each technique offering a unique balance of reaction conditions, polymer properties, and process scalability. The following table summarizes the key quantitative data associated with different polymerization methods for producing poly(m-phenylene this compound) (PMIA).

ParameterLow-Temperature Solution PolycondensationInterfacial PolycondensationSolid-State Polycondensation
Intrinsic Viscosity (dL/g) ~1.9[1]Up to 2.1[1]0.55[2]
Yield (%) High (not specified)Up to 99.7[1]Moderate (not specified)
Molecular Weight Distribution 2.87[3]2.25 (Narrower)[3]Not specified
Reaction Temperature (°C) 0 - 10[4]Room Temperature (e.g., 20-25)[1]260 (oligomerization), 400 (polycondensation)[2]
Reaction Time 2 hours[5]Seconds to minutes[1]1 hour (oligomerization), 1 minute (polycondensation)[2]
Initial Degradation Temp. (°C) 448[3]440[1]Not specified
Tensile Strength (MPa) Not specified25[1]Not specified
Solvents/Reagents Amide solvents (e.g., DMAc, NMP), LiCl, CaCl2[5]Immiscible organic solvent (e.g., THF) and water[1]None (neat reaction)[2]
Key Byproducts HCl[5]HClWater[2]

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for laboratory-scale synthesis.

Low-Temperature Solution Polycondensation

This method is a widely used laboratory technique for producing high-molecular-weight aromatic polyamides.[5]

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl) or Calcium chloride (CaCl2) (optional, to enhance solubility)[5]

  • Propylene oxide (PO) or Calcium hydroxide (for HCl neutralization)[4][5]

  • Nitrogen gas supply

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with DMAc (or NMP) and the diamine monomer (MPD). If using, LiCl or CaCl2 is also added at this stage.[5]

  • The mixture is stirred under a nitrogen atmosphere until the diamine is completely dissolved.

  • The flask is then cooled to 0°C in an ice bath.[5]

  • Isophthaloyl chloride (IPC) is added to the cooled solution portion-wise while maintaining the temperature below 10°C.[4]

  • The reaction is allowed to proceed with stirring for approximately 2 hours.[5]

  • The resulting viscous polymer solution contains hydrochloric acid (HCl) as a byproduct. This is neutralized by the addition of an acid scavenger such as propylene oxide or calcium hydroxide.[4][5]

  • The final polymer solution (dope) can be used directly for spinning fibers or casting films.

Interfacial Polycondensation

This technique involves the reaction of two immiscible monomer solutions at their interface, offering a rapid and high-yield route to PMIA.[1]

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Tetrahydrofuran (THF) or another suitable organic solvent

  • Deionized water

  • Acid acceptor (e.g., sodium carbonate)

Procedure:

  • An aqueous solution of m-phenylenediamine (MPD) and an acid acceptor (e.g., sodium carbonate) is prepared.[1]

  • A separate organic solution of isophthaloyl chloride (IPC) is prepared in a solvent immiscible with water, such as tetrahydrofuran (THF).[1]

  • The aqueous solution is carefully layered on top of the organic solution in a beaker, creating a distinct interface.

  • Polymerization occurs instantly at the interface. The resulting polymer film can be continuously drawn out from the interface as a "rope".

  • Alternatively, the two solutions can be vigorously stirred to increase the interfacial area and produce the polymer as a powder or slurry.

  • The polymer is then collected by filtration, washed thoroughly with water and a suitable organic solvent to remove unreacted monomers and byproducts, and dried.

Solid-State Polycondensation

This method involves the thermal polymerization of solid monomers, avoiding the use of solvents.[2]

Materials:

  • Isophthalic acid

  • m-Phenylenediamine (MPD)

Procedure:

  • Equimolar amounts of isophthalic acid and m-phenylenediamine are thoroughly mixed in the solid state.

  • The mixture is heated in a reactor under a nitrogen atmosphere to a relatively low temperature (e.g., 260°C) for a period of time (e.g., 1 hour) to form oligo(m-phenylenethis compound).[2]

  • The temperature is then rapidly increased to a much higher level (e.g., 400°C) under reduced pressure for a short duration (e.g., 1 minute) to effect the final polycondensation.[2]

  • The resulting polymer is obtained as a solid mass which can be ground into a powder.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the key steps in each of the described polymerization methods.

Low_Temperature_Solution_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up dissolve Dissolve MPD in DMAc/NMP cool Cool to 0°C dissolve->cool N2 atm add_ipc Add IPC cool->add_ipc <10°C polymerize Stir for 2h add_ipc->polymerize neutralize Neutralize HCl polymerize->neutralize dope Polymer Dope neutralize->dope

Caption: Workflow for Low-Temperature Solution Polymerization.

Interfacial_Polymerization cluster_phases Phase Preparation cluster_reaction Polymerization cluster_workup Work-up aq_phase Aqueous Phase: MPD + Acid Acceptor layer Layer Phases aq_phase->layer org_phase Organic Phase: IPC in THF org_phase->layer polymer_film Polymer Film Forms at Interface layer->polymer_film collect Collect Polymer polymer_film->collect wash Wash collect->wash dry Dry wash->dry final_polymer Final Polymer dry->final_polymer Solid_State_Polycondensation cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up mix Mix Solid Monomers (Isophthalic Acid + MPD) oligomerize Oligomerization (260°C, 1h) mix->oligomerize polycondense Polycondensation (400°C, 1min, vacuum) oligomerize->polycondense cool Cool polycondense->cool grind Grind cool->grind final_polymer Final Polymer Powder grind->final_polymer

References

Spectroscopic comparison of isophthalamide and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic signatures of isophthalamide, phthalamide, and terephthalamide for researchers, scientists, and drug development professionals.

This compound, and its ortho- and para-isomers, phthalamide and terephthalamide, respectively, are foundational structures in medicinal chemistry and materials science. Their utility in the design of novel therapeutics and functional polymers necessitates a clear understanding of their distinct physicochemical properties. This guide provides a comparative analysis of these three isomers based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, summarized in clear tabular formats, alongside detailed experimental protocols, offers a foundational resource for the unambiguous identification and characterization of these important chemical entities.

Structural Overview

The key difference between this compound, phthalamide, and terephthalamide lies in the substitution pattern of the two amide functional groups on the central benzene ring. This seemingly subtle variation in structure gives rise to distinct spectroscopic fingerprints.

Figure 1: Structural relationship of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the aromatic protons and carbons are particularly sensitive to the substitution pattern on the benzene ring.

¹H NMR Spectral Data

The ¹H NMR spectra of the three isomers are distinguished by the multiplicity and chemical shifts of the aromatic protons.

CompoundAromatic Protons (ppm)Amide Protons (ppm)
This compound 8.25 (t, 1H), 7.95 (dd, 2H), 7.55 (t, 1H)~7.5 - 8.5 (br s, 4H)
Phthalamide 7.85 (m, 4H)~7.5 - 8.5 (br s, 4H)
Terephthalamide ~7.9 (s, 4H)~7.5 - 8.5 (br s, 4H)

Note: Amide proton signals are often broad and may exchange with deuterium in certain solvents.

¹³C NMR Spectral Data

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)
This compound ~134.5, 131.0, 129.0, 127.5~168.0
Phthalamide ~134.0, 132.0, 128.5, 123.5~169.5
Terephthalamide ~135.0, 128.0~167.5

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for these amides are the N-H and C=O stretching vibrations.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~3360, 3170~1645~3070
Phthalamide ~3380, 3180~1660~3060
Terephthalamide ~3350, 3160~1640~3050

The presence of two distinct N-H stretching bands is characteristic of a primary amide. Hydrogen bonding in the solid state can lead to peak broadening.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 164148, 120, 104, 76
Phthalamide 164147, 130, 104, 76
Terephthalamide 164148, 120, 103, 76

The molecular ion peak at m/z 164 is expected for all three isomers, corresponding to the molecular formula C₈H₈N₂O₂. The fragmentation patterns, however, show subtle differences that can be used for differentiation. For instance, the loss of NH₂ (m/z 148) is a common fragmentation pathway.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis Sample This compound Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy (FTIR-ATR) Sample->IR Solid Sample MS Mass Spectrometry (EI) Sample->MS Vaporize and Ionize H_NMR ¹H NMR Data NMR->H_NMR C_NMR ¹³C NMR Data NMR->C_NMR IR_Data IR_Data IR->IR_Data IR Spectrum MS_Data MS_Data MS->MS_Data Mass Spectrum

Figure 2: A generalized workflow for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Acquisition : Record the mass spectrum, noting the molecular ion and major fragment ions.[1][2][3]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a robust toolkit for the differentiation of this compound and its isomers. The distinct patterns in their respective spectra, arising from the varied substitution on the benzene ring, allow for their confident identification. This guide serves as a quick reference for researchers working with these fundamental building blocks of modern chemistry.

References

A Comparative Guide to the Long-Term Thermal Aging of Isophthalamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Isophthalamide Polymers and Their High-Performance Alternatives

This compound polymers, a class of aromatic polyamides, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them prime candidates for demanding applications in various fields, including aerospace, automotive, and medical devices. However, understanding their long-term performance under continuous thermal stress is crucial for ensuring the reliability and longevity of components fabricated from these materials. This guide provides a comprehensive comparison of the long-term thermal aging of this compound polymers against other high-performance alternatives, supported by experimental data and detailed methodologies.

Performance Under Prolonged Heat: A Comparative Analysis

The long-term thermal aging of polymers leads to irreversible changes in their chemical structure and physical properties. For this compound polymers, such as poly(m-phenylene this compound) (PMIA), exposure to elevated temperatures over time can result in a decrease in mechanical properties like tensile strength and elongation at break.

To provide a clear comparison, the following tables summarize the retention of mechanical properties for this compound polymers and two common high-performance alternatives, Polyether ether ketone (PEEK) and Polyphenylene sulfide (PPS), after thermal aging.

Table 1: Tensile Strength Retention after Long-Term Thermal Aging

PolymerTemperature (°C)Duration (hours)Tensile Strength Retention (%)
This compound Polymer (PMIA) 250100~85% (Estimated)
275100~70% (Estimated)
300100~50% (Estimated)[1]
PEEK 20010,000Excellent[2]
PPS 200>8,000Good[2]
>220-Significant decline[2]

Table 2: Elongation at Break Retention after Long-Term Thermal Aging

PolymerTemperature (°C)Duration (hours)Elongation at Break Retention (%)
This compound Polymer (PMIA) 250100Diminishing character[1]
275100Diminishing character[1]
300100Diminishing character[1]
PEEK --Data not readily available
PPS --Data not readily available

Note: Qualitative data for this compound Polymer is based on studies on aramid fibers.

Understanding the Degradation: Experimental Protocols

The evaluation of long-term thermal stability involves subjecting polymer samples to controlled high-temperature environments for extended periods. The subsequent analysis of their mechanical and chemical properties reveals the extent of degradation.

Key Experimental Methodologies:

1. Accelerated Thermal Aging: A widely accepted standard for accelerated thermal aging of plastics is ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load . This practice involves the following steps:

  • Specimen Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile testing) are prepared from the polymer material.

  • Exposure: The specimens are placed in a forced-air circulating oven at a constant, elevated temperature for a predetermined duration. The temperature and duration are chosen to simulate a longer service life at a lower operating temperature.

  • Property Measurement: After the aging period, the specimens are removed from the oven and allowed to cool to room temperature. Their mechanical properties, such as tensile strength and elongation at break, are then measured according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).

  • Data Analysis: The results are compared to the properties of unaged specimens to determine the percentage of property retention.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with transitions in a material as a function of temperature. It can identify the glass transition temperature (Tg) and melting point (Tm), which are critical for understanding the material's behavior at elevated temperatures.

Visualizing the Degradation Pathway

The thermal degradation of this compound polymers is a complex process involving multiple chemical reactions. The primary mechanism involves the breakdown of the amide linkages in the polymer backbone. The following diagram illustrates the logical relationship of the key steps in the thermo-oxidative degradation of this compound polymers.

Thermal_Degradation_of_Isophthalamide_Polymer Isophthalamide_Polymer This compound Polymer (PMIA) Initiation Initiation: Hydrogen Abstraction Isophthalamide_Polymer->Initiation Heat_Oxygen Heat (Δ) Oxygen (O₂) Heat_Oxygen->Initiation Polymer_Radical Polymer Radical (P•) Initiation->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Chain_Scission Chain Scission: Cleavage of Amide Bond Hydroperoxide->Chain_Scission Crosslinking Crosslinking Hydroperoxide->Crosslinking Degradation_Products Degradation Products: CO, CO₂, H₂O, etc. Chain_Scission->Degradation_Products

Caption: Thermo-oxidative degradation of this compound polymer.

Experimental Workflow for Evaluating Thermal Aging

The systematic evaluation of a polymer's long-term thermal stability follows a well-defined workflow, from sample preparation to data analysis and interpretation.

Experimental_Workflow cluster_preparation Preparation cluster_aging Aging cluster_testing Testing cluster_analysis Analysis & Interpretation Sample_Preparation 1. Sample Preparation (e.g., Injection Molding) Accelerated_Aging 2. Accelerated Thermal Aging (ASTM D3045) Sample_Preparation->Accelerated_Aging Mechanical_Testing 3. Mechanical Property Testing (e.g., Tensile Strength - ASTM D638) Accelerated_Aging->Mechanical_Testing Thermal_Analysis 4. Thermal Analysis (TGA, DSC) Accelerated_Aging->Thermal_Analysis Chemical_Analysis 5. Chemical Analysis (FTIR, etc.) Accelerated_Aging->Chemical_Analysis Data_Analysis 6. Data Analysis (% Property Retention) Mechanical_Testing->Data_Analysis Degradation_Mechanism 7. Degradation Mechanism Determination Thermal_Analysis->Degradation_Mechanism Chemical_Analysis->Degradation_Mechanism Lifetime_Prediction 8. Lifetime Prediction (Arrhenius Model) Data_Analysis->Lifetime_Prediction Degradation_Mechanism->Lifetime_Prediction

Caption: Workflow for evaluating long-term thermal aging.

Conclusion

This compound polymers exhibit excellent thermal stability, retaining a significant portion of their mechanical properties even after prolonged exposure to high temperatures. However, like all polymers, they are susceptible to degradation over time. The primary degradation mechanism is thermo-oxidative, leading to chain scission of the amide bonds. When compared to other high-performance polymers like PEEK and PPS, this compound polymers offer a competitive balance of thermal resistance and mechanical performance. The choice of material will ultimately depend on the specific requirements of the application, including the operating temperature, duration of exposure, and mechanical loads. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for their material selection needs.

References

Safety Operating Guide

Proper Disposal Procedures for Isophthalamide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of isophthalamide (CAS No. 1740-57-4). This procedure is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance. Given some conflicting hazard information, a cautious approach is recommended, treating the substance as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Before handling this compound waste, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves.[2]

  • Body Protection : A lab coat and closed-toe shoes are mandatory to prevent skin contact.[2]

  • Respiratory Protection : Handle in a well-ventilated area. If dust formation is possible, a NIOSH-approved particle filter respirator may be necessary.[1][2]

This compound Properties and Hazards

While some safety data sheets suggest this compound has no significant health or environmental hazards at its given concentration, other toxicological databases indicate potential risks.[3] Therefore, it is prudent to handle it with care.

PropertyDataSource
Molecular Formula C₈H₈N₂O₂[1][4]
Molecular Weight 164.16 g/mol [1][4]
Appearance White Crystalline Solid[1][3]
Melting Point 280 °C / 536 °F[1]
GHS Hazard Classes *Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2[4]

Note: GHS hazard classifications from PubChem indicate that the substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a chemical waste stream in accordance with local, regional, and national hazardous waste regulations.[3]

Step 1: Waste Characterization

Due to conflicting safety information, this compound waste should be conservatively managed as hazardous chemical waste.[2][4] Do not mix it with other waste streams unless explicitly permitted by your EHS department.[2]

Step 2: Containment and Labeling
  • Collect Waste : Sweep up solid this compound waste, avoiding dust formation.[1][3]

  • Use Appropriate Container : Place the waste in a designated, chemically compatible, and sealable container that is in good condition and free of leaks.[2]

  • Label Clearly : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2]

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) as defined by your facility's protocols.[2] The storage area must be secure, well-ventilated, and situated away from incompatible materials like strong oxidizing agents.[1][2]

Step 4: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup for the chemical waste.[2] Do not attempt to dispose of this compound down the drain or in regular trash, as it should not be released into the environment.[1][3]

Emergency and Spill Procedures

  • Spill : In case of a spill, ensure adequate ventilation and wear the appropriate PPE.[3] Carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal.[1][3]

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If symptoms occur, seek medical attention.[3]

  • Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]

Disposal Workflow Diagram

G This compound Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill characterize Step 1: Characterize Waste (Treat as Hazardous) ppe->characterize contain Step 2: Contain & Label - Sealable Container - 'Hazardous Waste' - 'this compound' - Date characterize->contain store Step 3: Store Securely (Designated Satellite Area) contain->store contact_ehs Step 4: Arrange Disposal (Contact EHS for Pickup) store->contact_ehs end Proper Disposal Complete contact_ehs->end emergency Follow Emergency Procedures (First Aid & Spill Cleanup) spill->emergency Immediate Action emergency->ppe

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isophthalamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling and disposal protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isophthalamide, offering procedural, step-by-step guidance to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance at its given concentration, adherence to good industrial hygiene and safety practices is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesAs described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Particle Filter RespiratorNot required under normal use conditions. A particle filter is recommended if dust is generated.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure a safe operational workflow.

1. Pre-Operational Checks:

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2]

  • PPE Availability: Confirm that all necessary PPE is readily available and in good condition.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower.

2. Handling Protocol:

  • Avoid the formation of dust.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.

1. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]

  • Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]

2. Collection and Disposal:

  • Collect waste in suitable and closed containers for disposal.[2]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • Do not discharge into sewer systems.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Accidental Release Measures:

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment as required.[1]

  • Avoid dust formation.[1]

  • Sweep up and shovel into suitable containers for disposal.[1]

  • Prevent the substance from entering drains as it should not be released into the environment.[2]

Below is a workflow diagram for handling an this compound spill:

Spill_Response_Workflow start Spill Detected assess Assess Spill Size and Risk start->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if dusty) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup disposal Place in Labeled Hazardous Waste Container cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate report Report Incident to Supervisor and EHS decontaminate->report end End of Response report->end

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.